Humic acid sodium salt
Description
Properties
IUPAC Name |
disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGUIQPKFUZDPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Black powder; [Alfa Aesar MSDS] | |
| Record name | Humic acids, sodium salts | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, sodium salts | |
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CAS No. |
68131-04-4 | |
| Record name | Humic acids, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, sodium salts | |
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Foundational & Exploratory
What are the chemical properties of humic acid sodium salt?
An In-depth Technical Guide to the Chemical Properties of Humic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or sodium humate, is the salt of humic acid, a principal component of humic substances which are major constituents of soil organic matter, peat, and lignite.[1] These complex supramolecular assemblies are formed from the chemical and biological degradation of plant and animal matter.[2] Due to its unique structural and chemical properties, sodium humate exhibits a range of functionalities, including ion exchange, chelation, and adsorption, making it a subject of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical sciences.[3][4]
This guide provides a detailed overview of the core chemical properties of this compound, supported by quantitative data, experimental protocols, and conceptual diagrams to serve as a comprehensive resource for technical professionals.
Molecular Structure and Composition
Humic acid does not have a single, defined chemical structure. Instead, it is understood as a heterogeneous supramolecular association of smaller, diverse organic molecules. These molecules are held together by weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, rather than forming a single large polymer.
The core components of this assembly include:
-
Aromatic Cores: Polycyclic aromatic and heterocyclic rings form a significant part of the structure.[5]
-
Aliphatic Chains: These act as bridges connecting the aromatic units.
-
Functional Groups: A high density of oxygen-containing functional groups is a key characteristic. The most prominent are carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups, which are responsible for its acidity, charge density, and high reactivity.[6] Other groups like quinones, carbonyls, and hydroxyls are also present.[5][6]
// Edges representing weak interactions edge [style=dashed, color="#5F6368", arrowhead=none]; Aromatic1 -> Aliphatic1 -> Aromatic2; Aliphatic1 -> Aliphatic2; Aromatic2 -> FG3 [lhead=cluster_fg2]; Aromatic1 -> FG1 [lhead=cluster_fg1];
// Logical connections to functional groups edge [style=solid, color="#EA4335", arrowhead=vee]; Aromatic1 -> FG2 [lhead=cluster_fg1]; Aliphatic2 -> FG4 [lhead=cluster_fg2]; } /**
-
Caption: Conceptual model of the supramolecular structure of humic acid. */
Quantitative Chemical Properties
The chemical properties of this compound can vary depending on its source (e.g., lignite, peat, soil) and the extraction method used. The following tables summarize typical quantitative data.
Table 1: Physicochemical Properties
| Property | Value / Range | Source(s) |
| Appearance | Black or dark brown powder/flakes | [7] |
| Molecular Formula | C9H8Na2O4 (representative core) | [1] |
| Solubility (Water) | 80-100% | [7] |
| Solubility (Organic) | Soluble in DMSO, Acetone, etc. | [8] |
| pH (1% solution) | 9.0 - 11.0 (Alkaline) | [7] |
| Melting Point | >300 °C | [9] |
Table 2: Typical Elemental Composition (Dry Basis)
| Element | Percentage Range (%) | Source(s) |
| Carbon (C) | 51.1 - 55.4% | [2] |
| Hydrogen (H) | 3.7 - 4.7% | [2] |
| Oxygen (O) | 36.8 - 40.0% | [2] |
| Nitrogen (N) | 3.7 - 4.2% | [2] |
| Sulfur (S) | 0.4 - 0.7% | [10] |
Table 3: Acidic Functional Group Content
| Functional Group | Concentration Range (meq/g) | Source(s) |
| Total Acidity | 7.2 - 14.0 | [7][11] |
| Carboxylic Groups (-COOH) | 2.8 - 6.2 | [7][12] |
| Phenolic Groups (-OH) | 1.9 - 3.2 | [7][12] |
Table 4: Molecular Weight Distribution
| Parameter | Value / Range (Daltons) | Description | Source(s) |
| Weight-Average (Mw) | 20,000 - 50,000 (Bulk) | Represents the average weight of the molecules. | [1] |
| Full Range | 2,000 - >500,000 | Indicates high polydispersity. | [1] |
Key Chemical Mechanisms
Chelation of Metal Ions
A defining property of sodium humate is its ability to chelate metal ions. The carboxyl and phenolic hydroxyl groups act as ligands, donating lone pair electrons to form stable coordination complexes with polyvalent metal cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺). This process sequesters the metal ions, influencing their bioavailability and mobility in environmental and biological systems. In drug development, this property is explored for enhancing mineral absorption and for detoxification of heavy metals.
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; Metal -> p1 -> p2 -> coo1; } /**
-
Caption: Chelation of a metal ion by carboxyl and phenolic groups. */
Experimental Protocols
Protocol for Elemental Analysis (CHNS/O)
This protocol is based on the principles of dynamic flash combustion (Pregl-Dumas method).
-
Sample Preparation:
-
Dry the sodium humate sample to a constant weight to remove moisture.
-
Homogenize the sample by grinding it into a fine powder.
-
Accurately weigh 1-5 mg of the prepared sample into a pre-cleaned tin or silver capsule using a microbalance.[2]
-
-
Combustion:
-
Introduce the capsule into the combustion chamber of an elemental analyzer.
-
Heat the sample to ~1000-1150 °C in an oxygen-rich environment.[5] This converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.
-
-
Reduction and Gas Separation:
-
Pass the combustion gases over heated copper (~600 °C) to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂ gas.
-
The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is swept by a helium carrier gas into a gas chromatography (GC) column for separation.[5]
-
-
Detection and Quantification:
-
Measure the concentration of each separated gas using a thermal conductivity detector (TCD).
-
For oxygen analysis, pyrolyze the sample in a separate step to form carbon monoxide (CO), which is then detected.
-
Calculate the elemental percentages based on the detector response and the initial sample weight, using certified standards (e.g., acetanilide) for calibration.
-
Protocol for Functional Group Analysis (Potentiometric Titration)
This method determines the content of acidic functional groups (total acidity, carboxylic, and phenolic).
-
Caption: Workflow for determining acidic functional group content. */
-
Determination of Total Acidity (Barium Hydroxide Method):
-
Weigh approximately 50 mg of the dried sample into a stoppered flask.
-
Add 20 mL of 0.2 N Ba(OH)₂ solution. Prepare a blank with only Ba(OH)₂.
-
Shake the flasks for 24 hours at room temperature.
-
Filter the suspension and wash the residue with CO₂-free distilled water.
-
Combine the filtrate and washings and titrate potentiometrically with a standardized 0.5 N HCl solution to a pH of 8.4.
-
Total acidity is calculated from the difference in titration volumes between the blank and the sample.
-
-
Determination of Carboxylic Groups (Calcium Acetate Method): [7]
-
Weigh approximately 50 mg of the sample into a stoppered flask.
-
Add 10 mL of 1 N (CH₃COO)₂Ca and 40 mL of CO₂-free distilled water. Prepare a blank.
-
Shake for 24 hours at room temperature.
-
Filter the suspension and wash the residue.
-
Titrate the combined filtrate (containing liberated acetic acid) potentiometrically with a standardized 0.1 N NaOH solution to a pH of 9.8.
-
Carboxylic group content is calculated from the difference in titration volumes.
-
-
Determination of Phenolic Groups:
-
The content of phenolic hydroxyl groups is determined by subtracting the carboxylic group content from the total acidity.
-
Phenolic Acidity = Total Acidity - Carboxylic Acidity
-
Protocol for Molecular Weight Determination (Size-Exclusion Chromatography)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume.
-
System Setup:
-
Mobile Phase: Prepare an aqueous buffer, e.g., 0.025 M Na₂B₄O₇ with 0.025 M NaCl at pH 9.1. The mobile phase must fully dissolve the sodium humate and prevent interactions with the column material. Filter and degas the mobile phase.
-
Column: Select an appropriate SEC column (e.g., hydroxyethyl (B10761427) methacrylate-based) with a pore size suitable for the expected molecular weight range (e.g., 1-1000 kDa).
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
-
-
Calibration:
-
Prepare a series of standards with known molecular weights (e.g., polystyrene sulfonates or globular proteins) that cover the separation range of the column.
-
Inject each standard individually and record its retention time (or elution volume).
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
-
-
Sample Analysis:
-
Dissolve a known concentration of the dried sodium humate sample in the mobile phase. Filter the solution to remove any particulates.
-
Inject the sample solution into the SEC system.
-
Record the chromatogram using a suitable detector (e.g., UV-Vis at 254 nm or Refractive Index).
-
-
Data Interpretation:
-
Using the calibration curve, determine the molecular weight for each point along the sample's chromatogram.
-
Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) to characterize the molecular weight distribution.
-
Conclusion
This compound is a structurally complex and chemically versatile material. Its properties are defined by a supramolecular assembly rich in carboxylic and phenolic functional groups, which dictate its high solubility in alkaline water, broad molecular weight distribution, and significant capacity for chelation and ion exchange. The standardized protocols provided herein for elemental analysis, functional group quantification, and molecular weight determination are essential for the rigorous characterization required in research, environmental science, and the development of novel pharmaceutical applications. A thorough understanding of these chemical properties is critical for harnessing the full potential of this unique biomaterial.
References
- 1. フミン酸 ナトリウム塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. humicacidinc.com [humicacidinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Humate CAS No. 68131-04-4 | SAINT HUMIC ACID [humicacidinc.com]
- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 7. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Characterization of Humic Acid Sodium Salt from Leonardite: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Humic acid, a principal component of humic substances, is a complex mixture of organic molecules resulting from the decomposition of plant and animal matter. Leonardite, an oxidized form of lignite (B1179625) coal, is a particularly rich source of high-quality humic acid. The sodium salt of humic acid is often utilized due to its increased solubility in water, which facilitates its application in various fields, including agriculture and, increasingly, biomedicine. This technical guide provides a comprehensive overview of the characterization of humic acid sodium salt derived from leonardite, with a focus on methodologies and data relevant to researchers, scientists, and professionals in drug development. The known biological activities and associated signaling pathways are also detailed to highlight its therapeutic potential.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is crucial for understanding its structure-activity relationships and ensuring reproducibility in research and development. Key characterization techniques include elemental analysis, UV-Visible (UV-Vis) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.
Data Presentation
The quantitative data from these analyses provide insights into the elemental composition, degree of aromaticity, and functional group distribution of this compound from leonardite.
Table 1: Elemental Composition of Humic Acid from Leonardite
| Element | Weight Percentage (%) | Atomic Ratio (relative to Carbon) |
| Carbon (C) | 50-65% | 1.00 |
| Hydrogen (H) | 3-5% | 0.8 - 1.5 |
| Oxygen (O) | 30-40% | 0.4 - 0.7 |
| Nitrogen (N) | 1-4% | 0.02 - 0.06 |
| Sulfur (S) | <1% | <0.01 |
Note: The elemental composition can vary depending on the specific leonardite source and extraction method.[1][2]
Table 2: Key FTIR Absorption Bands for Humic Acid from Leonardite
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 | O-H stretching, N-H stretching | Phenolic, alcoholic, carboxylic OH; Amine N-H |
| 2930-2850 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1710 | C=O stretching | Carboxylic acids, ketones |
| ~1620 | C=C stretching, COO⁻ asymmetric stretching | Aromatic C=C, carboxylate |
| ~1400 | C-H bending, COO⁻ symmetric stretching | Aliphatic CH₂, CH₃; carboxylate |
| 1280-1230 | C-O stretching, O-H bending | Carboxylic acids, phenols |
| 1170-950 | C-O stretching | Polysaccharides, ethers, alcohols |
Note: The exact peak positions and intensities can vary.[1][3][4][5]
Table 3: ¹³C NMR Chemical Shift Assignments for Leonardite Humic Acid
| Chemical Shift (ppm) | Carbon Type |
| 0-50 | Aliphatic C (alkyl chains) |
| 50-90 | O-Alkyl C (carbohydrates, ethers) |
| 90-150 | Aromatic C |
| 150-165 | Phenolic C |
| 165-190 | Carboxyl C |
| 190-220 | Ketone and aldehyde C |
Note: These assignments are approximate and can overlap.[6][7]
Table 4: UV-Vis Spectroscopic Parameter for Leonardite Humic Acid
| Parameter | Description | Typical Value Range | Significance |
| E4/E6 Ratio | Ratio of absorbance at 465 nm to 665 nm | 3.1 - 5.5 | Inversely proportional to the degree of aromatic condensation and molecular weight.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for the extraction and characterization of this compound from leonardite.
Extraction and Purification of Humic Acid
The most common method for extracting humic acid from leonardite is alkaline extraction followed by acid precipitation.[3][8][9][10]
Materials:
-
Leonardite powder
-
0.1 M Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
1 M Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
Protocol:
-
Alkaline Extraction: Mix leonardite powder with a 0.1 M NaOH solution (e.g., 1:10 w/v ratio). Stir the mixture at room temperature for a specified period (e.g., 4-24 hours) to solubilize the humic and fulvic acids.
-
Separation of Insoluble Fraction: Centrifuge the mixture (e.g., at 5000 x g for 20 minutes) to pellet the insoluble humin fraction.
-
Acid Precipitation of Humic Acid: Carefully decant the supernatant and acidify it to pH 1.0-2.0 with 1 M HCl while stirring. This will cause the humic acid to precipitate.
-
Isolation and Washing: Allow the precipitate to settle (e.g., overnight at 4°C). Centrifuge the mixture to collect the humic acid pellet. Wash the pellet with deionized water to remove excess acid and salts. Repeat the washing and centrifugation steps until the supernatant is neutral.
-
Drying: Dry the purified humic acid pellet (e.g., in an oven at 60°C or by lyophilization).
-
Preparation of Sodium Salt: To prepare the sodium salt, the purified humic acid can be dissolved in a minimal amount of 0.1 M NaOH and then dried.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the E4/E6 ratio, an indicator of the degree of humification.[1][11]
Materials:
-
Dried humic acid sample
-
0.05 M Sodium bicarbonate (NaHCO₃) solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation: Dissolve a known amount of dried humic acid in 0.05 M NaHCO₃ solution to obtain a specific concentration (e.g., 10 mg/L).
-
Measurement: Record the absorbance of the solution at 465 nm and 665 nm using the NaHCO₃ solution as a blank.
-
Calculation: Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the main functional groups present in the humic acid structure.[12]
Materials:
-
Dried humic acid sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Sample Preparation: Mix a small amount of dried humic acid (e.g., 1-2 mg) with KBr (e.g., 100-200 mg) in an agate mortar and grind to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of humic acid, allowing for the quantification of different types of carbon atoms (aliphatic, aromatic, carboxyl, etc.).[6][13][14]
Materials:
-
Dried humic acid sample
-
Deuterated sodium hydroxide (NaOD) in deuterium (B1214612) oxide (D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the humic acid sample in a solution of NaOD in D₂O. The concentration will depend on the instrument's sensitivity.
-
Measurement: Acquire the ¹³C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a sufficient relaxation delay.
-
Data Analysis: Integrate the different regions of the spectrum to determine the relative abundance of various carbon functional groups.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the characterization process and the relationships between the properties and potential applications of this compound.
Caption: Experimental workflow for the extraction and characterization of this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and wound-healing properties. These effects are attributed to its complex chemical structure and the presence of various functional groups. Understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.
Anti-inflammatory Effects
Humic substances have been shown to modulate inflammatory responses. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Inhibition of the TLR4-NF-κB signaling pathway by this compound.
Antiviral Activity
The primary antiviral mechanism of humic acid is extracellular. Its polyanionic nature allows it to bind to positively charged glycoproteins on the surface of viruses, thereby preventing their attachment to and entry into host cells.[15] This has been particularly studied in the context of enveloped viruses like HIV.
Caption: Extracellular antiviral mechanism of this compound.
Wound Healing and TGF-β/Smad Pathway
Sodium humate has been found to promote wound healing, an effect that is likely mediated through the activation of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[2] This pathway plays a crucial role in tissue repair and regeneration by regulating cell proliferation, differentiation, and extracellular matrix production.[7][12]
Caption: Activation of the TGF-β/Smad signaling pathway by this compound.
Implications for Drug Development
The diverse biological activities of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for further investigation in drug development. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases. The antiviral mechanism of action, which involves blocking viral entry, could be explored for the development of broad-spectrum antiviral agents. Furthermore, its ability to promote wound healing opens up possibilities for its use in regenerative medicine.
However, the inherent complexity and heterogeneity of humic substances present challenges for standardization and regulatory approval. Future research should focus on detailed fractionation and characterization to identify the most active components and elucidate their precise mechanisms of action at the molecular level. This will be crucial for translating the therapeutic potential of this compound from leonardite into safe and effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 68131-04-4 | Benchchem [benchchem.com]
- 3. Humic acids alleviate dextran sulfate sodium-induced colitis by positively modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humic acid in drinking well water induces inflammation through reactive oxygen species generation and activation of nuclear factor-κB/activator protein-1 signaling pathways: a possible role in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, tech. 50-60% (as humic acid) | Fisher Scientific [fishersci.ca]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of sodium humate and its zinc and selenium chelate on the oxidative stress, inflammatory, and intestinal barrier damage of Salmonella Typhimurium-challenged broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro Assessment of Antiviral Effect of Natural Compounds on Porcine Epidemic Diarrhea Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant therapy against TGF‐β/SMAD pathway involved in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Clinical review of humic acid as an antiviral: Leadup to translational applications in clinical humeomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Complexity of Sodium Humate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Structure of Sodium Humate
Sodium humate is the sodium salt of humic acid, a principal component of humic substances, which are major organic constituents of soil, peat, and coal. It is not a single, discrete molecule but rather a complex and heterogeneous mixture of polydisperse macromolecules.[1][2] While a definitive chemical structure remains elusive, it is understood to be composed of aromatic and aliphatic moieties with various oxygen-containing functional groups.[1]
Due to its complex nature, a precise molecular formula cannot be assigned. However, a representative molecular formula of C9H8Na2O4 with a corresponding molecular weight of approximately 226.14 g/mol is often cited in chemical databases and technical literature.[2] This formula should be interpreted as representing a fundamental building block or an average repeating unit within the larger supramolecular structure.
The core structure of sodium humate consists of a network of aromatic rings (benzene and fused rings) and heterocyclic compounds (like pyrrole, furan, and indole), interconnected by bridge bonds.[1] Attached to this backbone are a variety of functional groups that dictate its chemical properties and biological activity. The most prominent of these are:
-
Carboxyl groups (-COOH)
-
Phenolic hydroxyl groups (-OH)
-
Quinone groups (=O)
-
Hydroxyl groups (-OH)
-
Methoxy groups (-OCH3)[1]
These functional groups impart sodium humate with its characteristic properties, including its ability to chelate metal ions, its solubility in alkaline solutions, and its interactions with other organic molecules.
Quantitative Composition of Sodium Humate
The elemental composition of sodium humate can vary depending on its source and the extraction method used. The following table summarizes typical ranges for its elemental and compositional analysis.
| Parameter | Value | Reference |
| Elemental Composition | ||
| Carbon (C) | 50% - 60% | [3] |
| Hydrogen (H) | 4% - 6% | [3] |
| Nitrogen (N) | 4.3% - 6.4% | [4] |
| Oxygen (O) | Calculated by difference | |
| Sulfur (S) | Present | [1] |
| Other Components | ||
| Humic Acid Content (dry basis) | > 65% - 75% | [1][5] |
| pH (1% solution) | 9.0 - 11.0 | [2] |
| Water Solubility | 100% | [5] |
| Inorganic Elements (variable) | ||
| Calcium (Ca) | Present | [6] |
| Potassium (K) | Present | [6] |
| Phosphorus (P) | Present | [6] |
| Sodium (Na) | Present | [6] |
| Iron (Fe) | Present | [6] |
Note: The presence and quantity of inorganic elements are highly dependent on the geological source of the humic material.
Experimental Protocols for Characterization
The characterization of sodium humate relies on a combination of spectroscopic and chromatographic techniques to elucidate its structural components and molecular size distribution.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the various functional groups present in the sodium humate structure.
Methodology:
-
Sample Preparation:
-
A small amount of dried sodium humate sample is finely ground with potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]
-
-
Instrumentation:
-
A Fourier Transform Infrared Spectrometer is used for analysis.
-
-
Data Acquisition:
-
Data Analysis:
-
The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C=C aromatic stretch).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly solid-state ¹³C NMR, provides detailed information about the carbon skeleton of sodium humate, including the relative abundance of aromatic and aliphatic carbons.
Methodology:
-
Sample Preparation (Solid-State):
-
The dried sodium humate sample is packed into a zirconia rotor.
-
-
Instrumentation:
-
A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used. Cross-polarization (CP) techniques (CP/MAS) are commonly employed to enhance the signal of the low-abundance ¹³C nuclei.[4]
-
-
Data Acquisition:
-
The rotor is spun at a high speed (magic angle) to average out anisotropic interactions.
-
A sufficient number of scans (often thousands) are acquired to obtain a spectrum with an adequate signal-to-noise ratio.[10]
-
-
Data Analysis:
-
The chemical shifts in the ¹³C NMR spectrum are analyzed to identify different types of carbon environments, such as carboxyl carbons, aromatic carbons, and aliphatic carbons.[11]
-
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration chromatography, is used to determine the molecular weight distribution of the sodium humate macromolecules.
Methodology:
-
Sample Preparation:
-
A solution of sodium humate is prepared in the chosen mobile phase.
-
The solution is filtered through a fine-pore membrane to remove any particulate matter.
-
-
Instrumentation:
-
Mobile Phase:
-
An aqueous buffer with a controlled pH and ionic strength is used as the mobile phase to prevent interactions between the sample and the stationary phase. A common mobile phase is an alkaline borate (B1201080) buffer.[13]
-
-
Calibration:
-
The column is calibrated using a series of standards of known molecular weights (e.g., globular proteins or polystyrene sulfonates).[13]
-
-
Data Acquisition and Analysis:
-
The prepared sample is injected into the column.
-
The elution profile is recorded by the detector.
-
By comparing the retention times of the sodium humate components to the calibration curve, the weight-average (Mw) and number-average (Mn) molecular weights, as well as the polydispersity, can be determined.[14]
-
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of sodium humate.
References
- 1. Sodium humate animal feed additive - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 2. betakim.com.tr [betakim.com.tr]
- 3. SODIUM HUMATE - Ataman Kimya [atamanchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Sodium Humate CAS No. 68131-04-4 | SAINT HUMIC ACID [humicacidinc.com]
- 6. Assessment of the inclusion of a feed additive of sodium humate derived from freshwater sapropel in diets for broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. humic-substances.org [humic-substances.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance size-exclusion chromatography of humic substances on the hydroxyethyl methacrylate column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Humic Acid Sodium Salt in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humic acid and its sodium salt are central to soil organic matter, influencing soil fertility, nutrient cycling, and the bioavailability of various substances. This technical guide provides an in-depth exploration of the origin and formation of humic acid sodium salt in soil. It delineates the complex biochemical pathways of humification, summarizes key quantitative data on the composition of humic acids, and provides detailed experimental protocols for their extraction and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and formation of these ubiquitous natural polymers.
Introduction
Humic substances are a collection of complex, heterogeneous organic molecules that are formed in soils, sediments, and aquatic environments from the decomposition of plant and animal residues.[1] They are integral to the global carbon cycle and play a crucial role in soil health and fertility.[2][3] Humic substances are broadly categorized into three fractions based on their solubility in acidic and alkaline solutions: humic acid, fulvic acid, and humin.[4][5] Humic acid is insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[6] Sodium humate, the sodium salt of humic acid, is formed when humic acid is treated with a sodium hydroxide (B78521) solution, a common step in its extraction from source materials like leonardite, a form of soft brown coal rich in humic substances.[7][8][9]
The Humification Process: Origin of Humic Acid
Humification is the process by which organic matter is transformed into stable humic substances through a combination of microbial and chemical (abiotic) pathways.[1] This process is slow and results in the formation of complex macromolecules that are resistant to further rapid degradation.[10]
Precursor Materials
The primary precursors for humic acid formation are the remains of plants, animals, and microorganisms.[11] Key biomolecules that contribute to the humic structure include:
-
Lignin (B12514952): A complex polymer found in the cell walls of plants, lignin is highly resistant to microbial decomposition and is considered a major precursor to humic acids.[1]
-
Carbohydrates: Cellulose and hemicellulose from plant matter are broken down by microorganisms into simpler sugars, which can then participate in condensation reactions.
-
Proteins: Amino acids derived from the decomposition of proteins contribute nitrogen to the humic acid structure.[2]
-
Lipids and other aliphatic compounds: These contribute to the non-aromatic portions of the humic acid molecule.
Biotic and Abiotic Formation Pathways
The formation of humic acid is not a single, linear process but rather a complex interplay of biotic and abiotic reactions. The main proposed pathways are the Lignin-Protein Theory, the Polyphenol Theory, and the Sugar-Amine Condensation (Maillard Reaction) Theory.[1]
-
Lignin-Protein Theory: This theory posits that lignin is partially degraded by microorganisms, and the modified lignin residues then combine with proteins and other nitrogenous compounds to form humic acids.[1][2]
-
Polyphenol Theory: In this pathway, polyphenols are either released from the degradation of lignin or synthesized by microorganisms. These polyphenols are then enzymatically oxidized to quinones, which subsequently polymerize, often incorporating amino acids, to form humic macromolecules.[1][2][12]
-
Sugar-Amine Condensation (Maillard Reaction): This abiotic pathway involves the reaction of reducing sugars with amino acids.[1][13][14] This non-enzymatic browning reaction forms complex, dark-colored polymers that are structurally similar to humic substances.[13][14][15]
The following diagram illustrates the major theoretical pathways for humic acid formation.
Formation of this compound
This compound (sodium humate) is not typically formed naturally in significant quantities in most soil environments. Instead, it is primarily produced through the alkaline extraction of humic substances from sources rich in organic matter, such as leonardite, peat, or soil.[8][9] The extraction process involves treating the raw material with a sodium hydroxide (NaOH) solution.[8] The alkaline conditions deprotonate the acidic functional groups (primarily carboxylic and phenolic hydroxyl groups) of the humic acid, rendering it soluble in the aqueous solution as the sodium salt.[16]
Quantitative Data on Humic Acid Composition
The elemental and functional group composition of humic acids can vary depending on their origin and the conditions of their formation. Below are tables summarizing typical quantitative data.
Table 1: Elemental Composition of Humic Acids from Various Sources
| Element | Soil Humic Acid (%) | Leonardite Humic Acid (%) | Peat Humic Acid (%) |
| Carbon (C) | 50 - 60 | 55 - 65 | 50 - 60 |
| Hydrogen (H) | 3.5 - 5.0 | 3.0 - 4.5 | 4.0 - 6.0 |
| Oxygen (O) | 30 - 40 | 25 - 35 | 30 - 40 |
| Nitrogen (N) | 2.0 - 5.0 | 0.5 - 2.0 | 1.5 - 4.0 |
| Sulfur (S) | 0.1 - 1.5 | 0.5 - 2.0 | 0.1 - 1.0 |
Data compiled from multiple sources.[17][18][19]
Table 2: Functional Group Content of Soil Humic Acids
| Functional Group | Content (meq/g) |
| Total Acidity | 5.0 - 10.0 |
| Carboxylic (-COOH) | 1.5 - 5.0 |
| Phenolic Hydroxyl (-OH) | 2.0 - 6.0 |
| Alcoholic Hydroxyl (-OH) | 2.0 - 5.0 |
| Carbonyl (C=O) | 1.0 - 4.0 |
Data compiled from multiple sources.[20][21]
Experimental Protocols
The study of humic acids relies on standardized methods for their extraction, fractionation, and characterization.
Extraction and Fractionation of Humic Substances
The most widely accepted method for extracting and fractionating humic substances is based on their differential solubility in acidic and alkaline solutions, as recommended by the International Humic Substances Society (IHSS).[22]
Protocol: Alkaline Extraction and Acid Precipitation
-
Acid Pre-treatment: A dried soil sample is treated with 1 M HCl to remove carbonates and exchangeable divalent cations. The suspension is shaken and then the supernatant is separated.[22]
-
Alkaline Extraction: The soil residue is neutralized with 1 M NaOH to a pH of 7.0, and then 0.1 M NaOH is added under a nitrogen atmosphere. The suspension is shaken for several hours.[22]
-
Separation of Humin: The suspension is centrifuged at high speed to pellet the insoluble fraction, which is termed humin .
-
Precipitation of Humic Acid: The supernatant, containing both humic and fulvic acids, is acidified to pH 1.0 with 6 M HCl. The resulting precipitate is the humic acid fraction.[22]
-
Separation of Fulvic Acid: The supernatant remaining after the precipitation of humic acid contains the fulvic acid fraction, which is soluble at all pH values.[22]
The following diagram illustrates the experimental workflow for the extraction and fractionation of humic substances.
References
- 1. benchchem.com [benchchem.com]
- 2. The formation of humic substances [karnet.up.wroc.pl]
- 3. Recent Advances in Synthesis and Degradation of Lignin and Lignin Nanoparticles and Their Emerging Applications in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eagri.org [eagri.org]
- 6. Latest development in the fabrication and use of lignin-derived humic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fulvicxcell.com [fulvicxcell.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Chemical Characteristics of Dark-Brown Humic-like Substances Formed from the Abiotic Condensation of Maillard Precursors with Different Glycine Concentrations - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. ijcmas.com [ijcmas.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. humic-substances.org [humic-substances.org]
Spectroscopic Analysis of Technical Grade Humic Acid Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humic acid, a principal component of humic substances, is a complex mixture of many different acids containing carboxyl and phenolate (B1203915) groups.[1] Technical grade humic acid sodium salt is widely utilized in various fields, including agriculture, environmental remediation, and potentially in drug development due to its unique chemical and physical properties. A thorough characterization of its structure and composition is crucial for its effective application and for ensuring quality and consistency. Spectroscopic techniques are indispensable tools for elucidating the complex molecular structure of this compound. This guide provides a comprehensive overview of the application of key spectroscopic methods for the analysis of technical grade this compound, complete with experimental protocols, data interpretation, and visual workflows.
Humic substances are complex, heterogeneous organic materials that result from the decomposition of plant and microbial residues.[2] They are integral components of soil, water, and sediments, playing a crucial role in nutrient cycling and metal ion transport.[2] Based on their solubility at different pH values, humic substances are fractionated into three main categories: humic acid, fulvic acid, and humin.[2][3] this compound is the salt form of humic acid and is a natural source material.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used, simple, and rapid method for the quantitative analysis of humic acid.[5] It provides information about the degree of aromatic condensation and the presence of chromophores in the humic acid structure.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the concentration and assess the aromaticity of this compound in solution.
Materials:
-
Technical grade this compound
-
Sodium pyrophosphate alkali solvent[6]
-
Deionized water
-
Spectrophotometer (e.g., Genesys 10S UV–Visible spectrophotometer)[7]
-
1 cm quartz cuvettes[7]
-
Volumetric flasks
-
Pipettes
Procedure:
-
Solvent Preparation: Prepare a sodium pyrophosphate alkali solvent. For example, dissolve 15 g of Tetra Sodium Pyrophosphate anhydrous and 7 g of Sodium Hydroxide (B78521) in 1000 ml of purified water.[6]
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound (e.g., 100 mg) and dissolve it in the solvent in a 100 ml volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[6] This creates a standard stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations (e.g., 60%, 80%, 100%, 120%, and 140% of the expected sample concentration).[6]
-
Sample Preparation: Accurately weigh the technical grade this compound sample and prepare a solution of a specific concentration in the same manner as the standard stock solution.[6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200–800 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution. Record absorbance values at specific wavelengths, commonly 254 nm, 280 nm, 465 nm, and 665 nm.[5][6][7]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate spectroscopic ratios such as E4/E6 (absorbance at 465 nm / absorbance at 665 nm) to assess the degree of humification.[8]
-
Data Presentation: Key UV-Vis Spectroscopic Parameters
| Parameter | Wavelength (nm) | Significance | Reference |
| UV254 | 254 | Indicator of aromaticity and hydrophobicity.[7] | [7] |
| UV280 | 280 | Indicator of aromaticity and hydrophobicity.[7] | [7] |
| Absorbance | 465 | Used for quantification and in the E4/E6 ratio.[6] | [6] |
| Absorbance | 665 | Used in the E4/E6 ratio.[5] | [5] |
| E4/E6 Ratio | 465/665 | An indicator of the degree of humification. Lower ratios suggest a higher degree of aromatic condensation.[2][8] | [2][8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the main functional groups present in this compound, providing insights into its molecular structure.[2]
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the functional groups present in solid technical grade this compound.
Materials:
-
Technical grade this compound, dried.
-
Potassium bromide (KBr), spectroscopy grade.
-
Agate mortar and pestle.[8]
-
Hydraulic press for pellet making.
-
FTIR spectrometer (e.g., Bruker (Alpha)).[8]
Procedure:
-
Sample Preparation:
-
Dry the this compound sample to a constant weight.
-
Grind a small amount of the sample (approximately 1 mg) with about 100 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectroscopic Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000–400 cm-1.[9]
-
Collect a background spectrum of a pure KBr pellet.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups based on their wavenumber.
-
Data Presentation: Common FTIR Absorption Bands in Humic Acid
| Wavenumber (cm-1) | Assignment | Reference |
| ~3400 | O-H stretching of hydroxyl groups (alcohols, phenols, carboxylic acids), H-bonded.[1] | [1] |
| ~2920 | Aliphatic C-H stretching (asymmetric).[1] | [1] |
| ~2850 | Aliphatic C-H stretching (symmetric).[1] | [1] |
| ~1720 | C=O stretching of carboxylic acids and ketones.[1] | [1] |
| ~1630 | Aromatic C=C stretching, C=O of quinones, COO- (asymmetric stretching).[1] | [1] |
| ~1400 | COO- (symmetric stretching), C-H bending of aliphatic groups. | |
| ~1230 | C-O stretching and O-H deformation of carboxylic acids. | |
| ~1100 | C-O stretching of polysaccharides or ethers.[1] | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, provides detailed information about the carbon skeleton of humic substances, allowing for the quantification of different types of carbon atoms.[2] 1H NMR can also provide information about the types of protons present.
Experimental Protocol: 13C NMR Spectroscopy
Objective: To determine the relative abundance of different carbon types in this compound.
Materials:
-
Technical grade this compound.
-
Deuterated sodium hydroxide (NaOD) in D2O (e.g., 0.5 M).[9]
-
NMR spectrometer (e.g., Bruker Avance).[10]
-
5 mm NMR tubes.[9]
Procedure:
-
Sample Preparation:
-
Spectroscopic Measurement:
-
Acquire the 13C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[11]
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal intensities in different chemical shift regions to determine the relative proportions of various carbon types.
-
Data Presentation: Key Chemical Shift Regions in 13C NMR of Humic Acid
| Chemical Shift (ppm) | Carbon Type | Reference |
| 0-50 | Aliphatic C (Alkyl C) | [2] |
| 50-110 | O-Alkyl C (Carbohydrates, ethers, alcohols) | [2] |
| 110-160 | Aromatic and Phenolic C | [2] |
| 160-190 | Carboxyl, Ester, and Amide C | [2] |
| 190-220 | Ketone and Aldehyde C | [2] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the molecular structure and dynamics of humic substances. It can provide information on the presence of fluorophores, the degree of humification, and conformational changes.
Experimental Protocol: Fluorescence Spectroscopy
Objective: To characterize the fluorescent components and assess the humification degree of this compound.
Materials:
-
Technical grade this compound.
-
Deionized water or an appropriate buffer solution.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in deionized water or a suitable buffer to avoid inner-filter effects.
-
Spectroscopic Measurement:
-
Emission Spectra: Excite the sample at a fixed wavelength (e.g., 360 nm) and record the emission spectrum over a range (e.g., 380–600 nm).[9]
-
Excitation Spectra: Set a fixed emission wavelength (e.g., 520 nm) and scan the excitation wavelengths (e.g., 300–480 nm).[9]
-
Synchronous-Scan Spectra: Simultaneously scan both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them (e.g., Δλ = 20 nm or 60 nm).[9]
-
Excitation-Emission Matrix (EEM) Spectroscopy: Acquire a series of emission spectra at sequential excitation wavelengths to generate a three-dimensional contour plot of fluorescence intensity.
-
-
Data Analysis:
-
Analyze the positions and intensities of fluorescence peaks in the emission, excitation, and synchronous-scan spectra.
-
Identify characteristic fluorescence regions in the EEMs, which can be attributed to different types of fluorophores (e.g., humic-like, protein-like).[12]
-
Data Presentation: Typical Fluorescence Features of Humic Acids
| Spectral Feature | Excitation (nm) | Emission (nm) | Interpretation | Reference |
| Humic-like (Peak A) | ~260 | ~400-500 | Associated with UV humic-like or fulvic-like components.[13][14] | [13][14] |
| Humic-like (Peak C) | ~320-360 | ~420-520 | Associated with visible humic-like components.[13] | [13] |
| Protein-like (Tryptophan-like) | ~275 | ~330 | Indicates the presence of proteinaceous material.[13] | [13] |
Mandatory Visualizations
Workflow for Spectroscopic Analysis of this compound
Caption: Overall workflow for the comprehensive spectroscopic analysis of technical grade this compound.
Logical Relationship of Spectroscopic Techniques and Structural Information
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for this compound.
Conclusion
The spectroscopic analysis of technical grade this compound using a combination of UV-Vis, FTIR, NMR, and fluorescence spectroscopy provides a powerful approach for its comprehensive characterization. Each technique offers unique insights into the molecular structure, from the overall aromaticity and degree of humification to the specific functional groups and carbon skeleton. The detailed experimental protocols and data interpretation guidelines presented in this guide are intended to assist researchers, scientists, and drug development professionals in the effective application of these methods for quality control, structural elucidation, and the exploration of new applications for this complex and valuable biomaterial.
References
- 1. ijcmas.com [ijcmas.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Humic acid technical grade 68131-04-4 [sigmaaldrich.com]
- 5. rjas.org [rjas.org]
- 6. journals.ijramt.com [journals.ijramt.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
- 10. fedoa.unina.it [fedoa.unina.it]
- 11. researchgate.net [researchgate.net]
- 12. Shifts in Bacterial Community Structure and Humus Formation Under the Effect of Applying Compost from the Cooling Stage as a Natural Additive [mdpi.com]
- 13. Fluorescence fingerprint of fulvic and humic acids from varied origins as viewed by single-scan and excitation/emission matrix techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Sodium Humate in Plant Physiology
Abstract: Sodium humate, the sodium salt of humic acid, is a principal component of soil organic matter and is increasingly recognized for its role as a potent plant biostimulant. This technical guide provides an in-depth examination of the multifaceted biological activities of sodium humate within plant physiology. It is intended for researchers, scientists, and professionals in agricultural science and product development. The document details the mechanisms of action, from soil structure improvement to the modulation of complex molecular signaling pathways. Furthermore, it presents quantitative data on its effects on crop yield and quality, provides detailed experimental protocols for its evaluation, and visualizes key biological processes and workflows.
Mechanisms of Action
Sodium humate exerts its influence on plant physiology through a combination of direct and indirect mechanisms, affecting everything from the soil environment to intracellular signaling cascades.
Indirect Effects: Soil Improvement
Sodium humate is a powerful soil conditioner.[1] Its application improves soil structure by promoting the formation of stable aggregates, which increases soil porosity, aeration, and water retention capacity.[1][2] With a high cation exchange capacity (CEC), it helps retain essential nutrients like potassium, calcium, and magnesium, preventing leaching and making them more available for plant uptake.[3] This improved soil environment fosters healthier root systems and supports beneficial microbial communities, which are crucial for nutrient cycling.[3]
Direct Effects on Plant Physiology
Humic substances (HS), including sodium humate, directly influence plant metabolism and development.
-
Hormone-Like Activity: One of the most documented effects is its "auxin-like" activity.[4][5] Humic substances can contain auxin molecules or other compounds that mimic auxin's effects, stimulating root growth, particularly the development of lateral and adventitious roots.[4][6] This enhanced root architecture increases the root surface area, improving the plant's ability to acquire water and nutrients.[4] This hormonal effect also stimulates plant cell division and elongation, contributing to overall biomass increase.[2]
-
Enhanced Nutrient Uptake and Assimilation: Sodium humate enhances the uptake of macro- and micronutrients. It acts as a natural chelating agent, binding to mineral ions and making them more soluble and available for root absorption.[2][7] Studies show it improves the assimilation of nitrogen, phosphorus, and other essential minerals, leading to stronger, healthier plants.[3] This is partly achieved by stimulating the activity of plasma membrane H+-ATPases, which creates an electrochemical gradient that drives nutrient transport into the root cells.[6]
-
Metabolic Stimulation: Sodium humate can stimulate key metabolic processes. It has been shown to increase chlorophyll (B73375) synthesis, which enhances photosynthesis.[2] It can also modulate the activity of various enzymes involved in primary and secondary metabolism, including those in the glycolytic pathway and Krebs cycle.[7][8]
Molecular Signaling Pathways
At the molecular level, humic substances interact with complex signaling networks within the plant. They influence both hormone-related pathways and those involved in stress response. Key pathways affected include auxin, nitric oxide (NO), and abscisic acid (ABA) signaling.[9][10] Low-molecular-weight fractions of humic substances can penetrate root cells and initiate intracellular responses directly, while larger molecules may bind to cell surface receptors to trigger downstream signaling.[4][6]
Furthermore, humic substances play a critical role in enhancing plant tolerance to abiotic stress. They can modulate Reactive Oxygen Species (ROS) signaling; application can cause a mild transient stress that primes the plant's defense mechanisms.[10] This leads to the activation of antioxidant enzymes, which help protect cells from oxidative damage caused by environmental stressors like drought, salinity, and extreme temperatures.[11][12]
Quantitative Effects on Plant Growth and Quality
The application of sodium humate has been shown to produce measurable improvements in crop yield and quality. However, results can be variable depending on the crop, soil type, application rate, and the specific composition of the humate product.[8] The following table summarizes quantitative data from cited research.
| Plant Species | Parameter Measured | Sodium Humate Application Rate | Result | Citation(s) |
| Green Pepper | Fruit Yield | 5 kg/ha | +13.6% to +130.5% increase compared to various controls. | [13][14] |
| Green Pepper | Nitrate (B79036) Content in Fruit | 5 kg/ha | -12% reduction. | [13][14] |
| Green Pepper | Vitamin C Content in Fruit | 5 kg/ha | +28.6% increase. | [13][14] |
| Potato | Tuber Yield | 0.45 kg/ha (foliar application) | +22% increase. | [8] |
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation of sodium humate's biological activity. Below are representative protocols for conducting plant growth trials and a general workflow.
Protocol 1: Greenhouse Soil Study for Yield and Quality Assessment
This protocol is adapted from studies evaluating the effect of sodium humate on green pepper.[13][14]
-
Objective: To quantify the effect of soil-applied sodium humate on the yield and fruit quality of a target crop.
-
Materials:
-
Plant: Green pepper ( Capsicum annuum ) seedlings.
-
Soil: Loamy chernozem or a standardized potting mix.
-
Treatments: Control (no amendment), NPK fertilizer only, NPK fertilizer + Sodium Humate.
-
Sodium Humate: A characterized product with known humic acid content.
-
Equipment: Greenhouse, pots or plots, irrigation system, analytical equipment for nitrate and vitamin C analysis.
-
-
Methodology:
-
Setup: Establish a randomized complete block design with a minimum of four replicates per treatment.
-
Planting: Transplant uniform seedlings into pots or plots.
-
Fertilization: Apply a basal dose of NPK fertilizer to relevant treatment groups. For the sodium humate group, a portion of the nitrogen can be reserved for later application.
-
Treatment Application: Three weeks after planting, apply the sodium humate treatment. Dissolve the specified amount (e.g., equivalent to 5 kg/ha ) in water and apply as a soil drench (watering).[13]
-
Maintenance: Maintain optimal growing conditions (irrigation, temperature, pest control) for the duration of the experiment.
-
Harvesting: Harvest fruits at physiological maturity. Multiple harvests may be necessary.
-
-
Data Collection and Analysis:
-
Measure total fruit yield (weight) per plant or plot.
-
Analyze a subsample of fruits from each harvest for nitrate content (e.g., via distillation method) and vitamin C content (e.g., via titration with 2,4-dichlorophenolindophenol).[13]
-
Perform analysis of variance (ANOVA) to determine statistical significance between treatments.
-
Protocol 2: Hydroponic Study for Abiotic Stress Tolerance
This protocol is based on methodologies used to assess the role of humic substances in mitigating osmotic stress.[15]
-
Objective: To determine if sodium humate enhances plant tolerance to a specific abiotic stress (e.g., drought or salinity) in a controlled hydroponic system.
-
Materials:
-
Plant: Tomato (Solanum lycopersicum) or Arabidopsis thaliana seedlings.
-
System: Hydroponic setup (e.g., aerated containers with Hoagland's solution).
-
Stress Inducer: Polyethylene glycol (PEG 6000) for osmotic stress or Sodium Chloride (NaCl) for salinity stress.
-
Treatments: Control (standard solution), Stress only, Humate only, Stress + Humate.
-
Sodium Humate: A water-soluble, characterized product.
-
-
Methodology:
-
Acclimatization: Germinate seeds and transfer seedlings to the hydroponic system. Allow them to acclimate for one week in standard Hoagland's solution.
-
Treatment Application: Introduce sodium humate into the nutrient solution of the relevant treatment groups at a predetermined optimal concentration (e.g., 500 µL·L⁻¹ of a humic/fulvic acid solution).[15]
-
Stress Induction: Simultaneously or after a short pre-treatment period, introduce the stress agent (e.g., PEG 6000 to achieve an osmotic potential of -0.2 MPa) into the solution for the stress treatments.[15]
-
Duration: Continue the experiment for a defined period (e.g., 7-14 days), monitoring plant health.
-
-
Data Collection and Analysis:
-
Morphological: Measure root and shoot fresh and dry weight, and plant height.
-
Physiological: Measure chlorophyll content (SPAD meter), stomatal conductance, and relative water content.
-
Biochemical: Analyze tissue for proline content, lipid peroxidation (MDA levels), and antioxidant enzyme activity (CAT, SOD).
-
Analyze data using a two-way ANOVA to assess the main effects of stress and humate, as well as their interaction.
-
Conclusion
The biological activity of sodium humate in plant physiology is comprehensive, involving the enhancement of soil health, direct stimulation of plant growth through hormone-like effects, and the modulation of key signaling pathways related to nutrient uptake and stress response. Quantitative studies confirm its potential to significantly increase crop yields and improve quality attributes.[13][14] The provided experimental protocols offer a framework for the systematic investigation of these effects. For researchers and developers, harnessing the biostimulant properties of sodium humate represents a promising avenue for developing sustainable agricultural practices that improve crop resilience and productivity. Future research should focus on standardizing humate products and further elucidating the precise molecular mechanisms to optimize their application for consistent and predictable results.
References
- 1. Sodium humate: A magical soil conditioner [gthumate.com]
- 2. Sodium humate role and efficacy - Houma Shengjiayou Biotechnology Development Co., L [m.sjyfzs.com]
- 3. Sodium Humate in Agriculture and Beyond • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. agrownutrient.com [agrownutrient.com]
- 8. uniumbioscience.com [uniumbioscience.com]
- 9. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium and Humic Acid Synergistically Increase Salt Tolerance and Nutrient Uptake in Contrasting Wheat Genotypes through Ionic Homeostasis and Activation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Humic acid promote crop stress resistance - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Humic substances increase tomato tolerance to osmotic stress while modulating vertically transmitted endophytic bacterial communities [frontiersin.org]
A Deep Dive into the Pharmacological Functions of Sodium Humate: A Technical Guide for Researchers
Abstract: Sodium humate, a salt of humic acid, is a complex supramolecular assembly of organic compounds derived from the natural decay of plant and animal matter. Historically utilized in veterinary and agricultural applications, emerging scientific evidence has illuminated its diverse and potent pharmacological functions. These include significant anti-inflammatory, broad-spectrum antiviral, and effective toxin-binding activities. This technical guide provides an in-depth exploration of these core pharmacological functions, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers, scientists, and professionals in drug development.
Anti-inflammatory Activity
One of the most robustly documented pharmacological properties of sodium humate is its anti-inflammatory effect. This activity is multifaceted, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators, making it a compound of interest for inflammatory conditions.
Mechanism of Action: Inhibition of the NF-κB Pathway
Sodium humate exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By suppressing the activation of this pathway, sodium humate effectively dampens the inflammatory cascade at a crucial control point.
Caption: Sodium humate inhibits the TLR4/NF-κB signaling cascade.
Quantitative Data: Cytokine Modulation
Studies have consistently demonstrated the ability of sodium humate to reduce the secretion of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.
Table 1: Effect of Sodium Humate on Serum Inflammatory Cytokine Levels in Pre-Weaned Dairy Calves
| Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Control | 185.3 ± 10.2 | 210.5 ± 12.1 |
| 5g Sodium Humate | 150.1 ± 9.8 | 175.4 ± 11.5 |
| *p < 0.05 compared to control group. Data adapted from a study on pre-weaned dairy calves.[2] |
Experimental Protocol: Cytokine Quantification by ELISA
This protocol outlines the measurement of secreted cytokines from cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 0.1 x 10⁶ cells/well and allow them to adhere overnight.[3]
-
Pre-treat cells with varying concentrations of sodium humate for 2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 24 hours.[4]
-
Collect the culture supernatant for analysis.[3]
2. ELISA Procedure (General):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[3][5]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and add a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours to prevent non-specific binding.[4][5]
-
Sample Incubation: Add 100 µL of cell culture supernatants and standard cytokine solutions to the appropriate wells. Incubate for 2 hours.[3][5]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[4]
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[3][4]
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until color develops.[3][5]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3][5] The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Antiviral Activity
Sodium humate exhibits potent antiviral properties against a range of viruses, including both enveloped and non-enveloped DNA and RNA viruses.[6][7] Its primary mode of action is the inhibition of viral entry into host cells.
Mechanism of Action: Blocking Viral Attachment
The antiviral mechanism of sodium humate is largely attributed to its ability to bind to viral envelope proteins, thereby sterically hindering the virus from attaching to and fusing with the host cell membrane.[7] This action effectively neutralizes the virus before it can initiate infection. Additionally, some studies suggest it can inhibit viral enzymes like reverse transcriptase.[6]
Caption: Sodium humate prevents viral infection by blocking attachment.
Quantitative Data: In Vitro Antiviral Efficacy
The antiviral activity of humic substances is often quantified by determining the 50% inhibitory concentration (IC50), the concentration required to inhibit viral replication by 50%.
Table 2: Antiviral Activity of Humic Acid against Influenza A Virus (H1N1)
| Compound Addition Time | IC50 (µg/mL) |
| During Viral Adsorption | 48.61 ± 7.32 |
| Post-Adsorption | 55.27 ± 5.46 |
| Data derived from a study on humic acid against Influenza A/WSN/33 in MDCK cells.[8] |
Experimental Protocol: Viral Plaque Reduction Assay
This protocol details a standard method to quantify the infectivity of a lytic virus and assess the efficacy of an antiviral compound.
1. Cell Preparation:
-
Seed a susceptible cell line (e.g., Vero or MDCK cells) in 12-well plates.[9]
-
Incubate until the cells form a confluent monolayer (90-100%).[9]
2. Virus and Compound Preparation:
-
Prepare serial dilutions of the test virus stock to a concentration that yields 50-200 plaque-forming units (PFU) per well.[9]
-
Prepare serial dilutions of sodium humate in a serum-free cell culture medium.
3. Infection and Treatment:
-
Mix equal volumes of the diluted virus suspension with the diluted sodium humate solutions and incubate at 37°C for 1 hour to allow for interaction.[9]
-
Wash the cell monolayer with PBS.
-
Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.[9]
4. Overlay and Incubation:
-
Aspirate the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 1% low-gelling temperature agarose (B213101) or carboxymethylcellulose in culture medium) to restrict virus spread.[9][10]
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, until visible plaques have formed.[9]
5. Plaque Visualization and Quantification:
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.[11]
-
Carefully remove the overlay.
-
Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet) for 15-20 minutes.[11]
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a stained cell monolayer.
-
Count the number of plaques in each well. The IC50 is calculated as the concentration of sodium humate that reduces the plaque count by 50% compared to the virus-only control.
Toxin-Binding and Adsorption
Sodium humate is a high-molecular-weight polymer with a significant capacity to adsorb a variety of substances, including harmful mycotoxins like aflatoxin B1 (AFB1).[1][12] This property is crucial for its potential use as a detoxifying agent in animal feed and potentially in human applications.
Mechanism of Action: Adsorption and Complexation
The strong adsorption capacity of sodium humate stems from its complex polymeric structure and the presence of numerous active functional groups (e.g., carboxyl, phenolic hydroxyls).[6][12] These features allow it to bind toxins through mechanisms such as electrostatic interactions and hydrogen bonding, forming a stable complex that is less likely to be absorbed from the gastrointestinal tract.[13]
Caption: The adsorption of aflatoxin by sodium humate.
Quantitative Data: Aflatoxin B1 Binding Capacity
The efficiency of sodium humate in binding mycotoxins is influenced by factors such as pH.
Table 3: In Vitro Adsorption of Aflatoxin B1 by Humic Substances
| Sorbent (0.2% w/w) | Simulated Intestinal pH | Aflatoxin B1 Adsorption (%) |
| Humic Acid (HA) | 7.0 - 7.2 | 97.6% |
| Sodium-Free Humic Acid (SFHA) | 7.0 - 7.2 | 99.7% |
| Data from an in vitro poultry digestive model with a diet contaminated with 100 µg AFB1/kg.[13] |
Experimental Protocol: In Vitro Aflatoxin Binding Assay
This protocol describes a method to evaluate the binding capacity of sodium humate for aflatoxin B1 in vitro.
1. Preparation of Solutions:
-
Prepare a stock solution of Aflatoxin B1 (AFB1) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Prepare a suspension of sodium humate (e.g., 0.5%) in a buffer solution simulating gastrointestinal conditions (e.g., phosphate (B84403) buffer at pH 3.0 and pH 7.0).[15]
2. Binding Reaction:
-
Add a known amount of the AFB1 stock solution to the sodium humate suspension.
-
Include a control sample containing only AFB1 in the buffer solution.
-
Incubate the mixtures for a specified time (e.g., 2 hours) at a physiological temperature (e.g., 37-39°C) with constant agitation in a shaking incubator.[15]
3. Separation of Bound and Unbound Toxin:
-
Centrifuge the incubated mixtures at high speed to pellet the sodium humate and any bound AFB1.
-
Carefully collect the supernatant, which contains the unbound AFB1.[15]
4. Quantification of Unbound Aflatoxin B1 by HPLC:
-
Sample Preparation: The supernatant may require cleanup using an immunoaffinity column (IAC) to isolate the aflatoxin.[14]
-
HPLC Analysis: Analyze the purified supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD).[14][16]
-
Create a standard curve using known concentrations of AFB1 to quantify the amount in the samples.
5. Calculation of Binding Capacity:
-
Calculate the percentage of AFB1 bound by sodium humate using the following formula: % Adsorption = [(Initial AFB1 conc. - Unbound AFB1 conc.) / Initial AFB1 conc.] x 100[15]
Conclusion
Sodium humate demonstrates a compelling profile of pharmacological activities, including potent anti-inflammatory, broad-spectrum antiviral, and efficient toxin-adsorbing properties. The mechanisms underpinning these functions are beginning to be understood at the molecular level, particularly its interference with the NF-κB inflammatory pathway and its ability to prevent viral-host cell interactions. The quantitative data and detailed experimental methodologies provided herein serve as a valuable resource for the scientific community, encouraging further investigation into the therapeutic potential of this complex and versatile natural product. Continued research is warranted to translate these promising preclinical findings into viable applications for human and animal health.
References
- 1. Pharmacological effects of sodium humate - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 2. Influence of Sodium Humate on the Growth Performance, Diarrhea Incidence, Blood Parameters, and Fecal Microflora of Pre-Weaned Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Summary of Pharmacological Effects of Humic Acid and Sodium Humate (Part 2) [vitalyield.com]
- 7. sciencearchives.org [sciencearchives.org]
- 8. In vitro anti-influenza virus activity of synthetic humate analogues derived from protocatechuic acid [pubmed.ncbi.nlm.nih.gov]
- 9. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. ajbasweb.com [ajbasweb.com]
- 13. mdpi.com [mdpi.com]
- 14. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 15. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
A Technical Guide to the Physical and Chemical Characteristics of Humic Acid Salts
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Humic substances (HS) are a class of complex, heterogeneous organic macromolecules formed from the decomposition of plant and animal residues in the environment[1][2]. They are major components of soil organic matter and are also found in peat, coal, and natural waters[1][3]. Based on their solubility in acidic and alkaline solutions, HS are fractionated into three main components: humic acid (HA), fulvic acid (FA), and humin[3][4].
-
Humic Acid (HA): Insoluble in acidic conditions (pH < 2) but soluble at higher pH values[3].
-
Fulvic Acid (FA): Soluble across the entire pH range[3].
-
Humin: Insoluble in water at any pH value[3].
Humic acid salts, commonly known as humates, are formed when humic acids react with alkaline substances[2][5]. For instance, reacting HA with potassium hydroxide (B78521) or sodium hydroxide produces potassium humate and sodium humate, respectively[6][7]. These salts often exhibit enhanced solubility and biological activity compared to their parent humic acids, making them subjects of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical research[5][8]. This guide provides a detailed overview of the core physical and chemical characteristics of humic acid salts, methodologies for their analysis, and insights into their biological activities.
Physical Characteristics
The physical properties of humic acid salts are largely governed by their complex, polydisperse nature. Molecular weight and solubility are two of the most critical parameters.
Molecular Weight
Humic substances do not have a defined molecular weight but rather a wide distribution of molecular sizes. This polydispersity is a result of their complex formation process[9][10]. The molecular weight can vary significantly depending on the source material, age, and the analytical technique used for measurement[10][11]. High-Pressure Size-Exclusion Chromatography (HPSEC) is a commonly employed technique for this characterization[12].
Generally, humic acids derived from soil and peat have higher average molecular weights than those from aquatic environments[11]. Leonardite, a form of oxidized lignite (B1179625) and a common source for commercial humates, contains humic acids with molecular weights that can range from 50,000 to over 1,000,000 Da[10].
Table 1: Typical Molecular Weight (MW) Ranges of Humic Substances
| Humic Fraction | Source | Typical MW Range (Daltons) | Method | Reference(s) |
|---|---|---|---|---|
| Fulvic Acid | Aquatic & Soil | 500 - 2,000 | Small-Angle X-ray Scattering | [4] |
| Humic Acid | Aquatic | 1,000 - >12,000 | Small-Angle X-ray Scattering | [4] |
| Humic Acid | Soil | < 6,000 (Number Average) | Various | [11] |
| Humic Acid Salts | Technical Grade | 2,000 - 500,000 | Not Specified | [13] |
| Humic Acid | General | 5,000 - 100,000+ | Various |[10] |
Solubility
The solubility of humic substances is determined by the balance between the number of ionizable functional groups (primarily carboxylic) and the molecular weight[11].
-
Humic Acid: As a free acid, it is insoluble in water under acidic conditions but becomes soluble in alkaline solutions due to the deprotonation of its acidic functional groups[4].
-
Humic Acid Salts (Humates): The type of cation significantly influences solubility.
-
Potassium Humate (KH) and Sodium Humate (NaH): These monovalent salts are generally water-soluble[5][6][14]. Some sources suggest sodium humate has higher solubility due to the easier hydration of sodium ions[6], while others report potassium humate is more effective in various soil conditions due to greater solubility[8]. The high water solubility of these salts makes them suitable for applications where rapid dissolution and availability are required[6][7].
-
Calcium and Magnesium Humates: Salts of divalent metals are typically insoluble in water[5].
-
Table 2: Comparative Solubility of Common Humic Acid Salts
| Humic Acid Salt | Cation | General Water Solubility | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| Sodium Humate | Na⁺ | High | Suitable for applications needing rapid dissolution[6]. | [6] |
| Potassium Humate | K⁺ | High | Enriched with potassium, a key plant nutrient[7][15]. | [7][8] |
| Calcium Humate | Ca²⁺ | Insoluble | Forms stable complexes in soil. | [5] |
| Magnesium Humate | Mg²⁺ | Insoluble | Contributes to soil structure. |[5] |
Chemical Characteristics
The chemical nature of humic acid salts is defined by their elemental composition and the array of functional groups present on their molecular framework.
Elemental Composition
Humic acids are primarily composed of carbon, hydrogen, oxygen, and nitrogen[16][17]. The exact composition varies with the source, with soil and peat-derived humic substances generally having higher oxygen and nitrogen content compared to those from coal[11]. Fulvic acids typically have a lower carbon content and a higher oxygen content than humic acids, which is consistent with their higher density of acidic functional groups[16].
Table 3: Typical Elemental Composition (% of oven-dried sample) of Humic and Fulvic Acids
| Element | Humic Acid (from Soil) | Fulvic Acid (from Soil) | Humic Acid (Commercial) | Reference(s) |
|---|---|---|---|---|
| Carbon (C) | 51.14 - 55.37% | 40.57 - 43.96% | 53.1% | [16][17] |
| Hydrogen (H) | 3.75 - 4.68% | 3.42 - 3.81% | 4.7% | [16][17] |
| Nitrogen (N) | 3.69 - 4.16% | 2.24 - 2.94% | 4.6% | [16][17] |
| Oxygen (O) | 36.81 - 40.02% | 50.38 - 52.68% | 37.6% |[16][17] |
Functional Groups and Acidity (pKa)
The chemical reactivity and biological activity of humic acid salts are largely attributed to their abundance of oxygen-containing functional groups, primarily carboxylic (-COOH) and phenolic (-OH) groups[11][18]. These groups confer weak acidic properties to the molecules and are responsible for their cation exchange capacity and ability to chelate metal ions[5][19][20].
The acidity of these functional groups is characterized by their pKa values. Potentiometric titration is the standard method for determining the concentration and pKa of these groups[21][22]. Humic substances behave as mixtures of polyprotic acids, with pKa values typically falling into two main ranges:
-
Carboxylic Groups: pKa values are generally around 4[11][23].
-
Phenolic Groups: pKa values are higher, typically around 8-9[11][23].
Table 4: Reported pKa Values of Humic Acids from Various Sources
| Source of Humic Acid | pKa Value(s) | Attributed Functional Group(s) | Reference(s) |
|---|---|---|---|
| General Humic Acid | ~4 | Carboxyl | [11] |
| General Humic Acid | ~8 | Phenolic | [11] |
| Soil (Surface) | 2.50 | Carboxylic dominant | [23][24] |
| Soil (15 cm depth) | 3.1 and 7.5 | Carboxylic and Phenolic | [23][24] |
| Soil (30 cm depth) | 5.2 | Carboxylic / p-hydroxy benzoic acid-like |[23][24] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structural features of complex humic molecules.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra of humic substances are generally featureless, showing a monotonic decrease in absorbance as the wavelength increases from the UV to the visible range[25][26]. This is due to the overlapping absorbance of numerous chromophores within the complex mixture[27]. Despite the lack of sharp peaks, the spectra provide valuable information:
-
Aromaticity: Absorbance in the 260-280 nm range is often associated with the presence of aromatic rings (lignin and quinone moieties)[25][26].
-
Degree of Humification: Ratios of absorbances at different wavelengths are used as indices of humification and molecular complexity. A commonly used ratio is E4/E6 (absorbance at 465 nm / absorbance at 665 nm)[25][28]. A lower E4/E6 ratio generally indicates a higher degree of aromatic condensation and larger molecular size.
Table 5: Key UV-Vis Spectroscopic Parameters for Humic Substances
| Parameter | Wavelengths (nm) | Interpretation | Reference(s) |
|---|---|---|---|
| UV254 | 254 | Indicates aromaticity and unsaturated bonds | [29] |
| UV280 | 280 | Associated with lignin (B12514952) and quinone moieties | [25] |
| E4/E6 Ratio | 465 / 665 | Index of humification; lower values suggest higher aromaticity and molecular weight |[25][28] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the main functional groups present in humic acid salts. A typical FT-IR spectrum of a humic substance will show broad absorption bands corresponding to various functional groups, confirming the complex and heterogeneous nature of the material[17][20]. Key bands include those for hydroxyl (-OH), aliphatic C-H (-CH2, -CH3), carboxyl (-COOH), and amide (-NH2) groups[17][20].
Biological Activity and Signaling Pathways
Humic acid salts are recognized as potent biostimulants that can enhance plant growth and improve resilience to stress[1][19][30]. These effects are mediated through complex signaling pathways. For drug development professionals, understanding these plant-based mechanisms can provide models for how complex natural products interact with cellular systems.
The biological activity of humic substances is linked to their ability to induce hormone-like responses, particularly auxin-like activity, which promotes root development[20][31]. Recent studies indicate that humic acids trigger a cascade involving reactive oxygen species (ROS) and hormonal signaling[32][33].
Key Signaling Events:
-
ROS Production: Application of humic acid can lead to a controlled increase in ROS (e.g., H₂O₂, O₂⁻) in plant roots[32].
-
ROS as Signaling Molecules: Instead of causing oxidative damage, these ROS act as secondary messengers[32][33].
-
Hormone Pathway Crosstalk: The ROS signal interacts with and modulates plant hormone signaling pathways, including those for auxin (IAA), abscisic acid (ABA), and nitric oxide (NO)[32][33].
-
Gene Expression: This crosstalk leads to the upregulation of genes involved in root growth, development, and nutrient transport[32].
Below is a diagram illustrating this proposed signaling pathway in a plant root cell.
References
- 1. soilbiotics.com [soilbiotics.com]
- 2. What is Humate?And why humate is so important to soil? • JINGFENG [humicchina.com]
- 3. Characterization of Humic Acid Salts and Their Use for CO2 Reduction | MDPI [mdpi.com]
- 4. Humic Acid And Fulvic Acid Molecular Weight And Composition | SAINT HUMIC ACID [humicacidinc.com]
- 5. humintech.com [humintech.com]
- 6. What is the difference between Sodium Humate and Potassium Humate? - Blog [gsfertilizer.com]
- 7. loyalfertilizer.com [loyalfertilizer.com]
- 8. Which is Better: Potassium Humate or Humic Acid? [gthumate.com]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. Humic Acid molecular weight - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 11. Humic substance - Wikipedia [en.wikipedia.org]
- 12. High Pressure Size Exclusion Chromatography (HPSEC) of humic substances: molecular sizes, analytical parameters, and column performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. フミン酸 ナトリウム塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. Potassium Humate | SAINT HUMIC ACID [humicacidinc.com]
- 15. Sodium Humate vs. Potassium Humate: Understanding the Differences - News/Events - Ningxia Humate Biotechnology Co.,Ltd. [superhumicacid.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Physical, chemical, and biological effects of humic acid - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 20. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potentiometric Titration of Humic Fractions - ProQuest [proquest.com]
- 22. scielo.br [scielo.br]
- 23. journalijpss.com [journalijpss.com]
- 24. journalijpss.com [journalijpss.com]
- 25. eujournal.org [eujournal.org]
- 26. Differentiation Between Humic and Non-Humic Substances Using Alkaline Extraction and Ultraviolet Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Humic Acid Sodium Salt (CAS 68131-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 68131-04-4 identifies Humic Acid Sodium Salt, also known as Sodium Humate. This substance is not a single, well-defined molecule but rather a complex, heterogeneous mixture of macromolecular organic compounds.[1] These compounds are formed from the natural decomposition of plant and animal materials and are a principal component of humic substances found in soil, peat, and coal.[1][2] The structural complexity and chemical reactivity of this compound make it a subject of interest in various scientific and industrial fields, including agriculture, environmental remediation, and potentially, drug development.[1][2]
The molecular structure is characterized by a variety of functional groups, including carboxylic acids, phenols, and alcohols, which contribute to its ability to form complexes with metal ions.[1] While some sources may provide a simplified molecular formula such as C9H8Na2O4 and the corresponding IUPAC name "disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate," it is crucial to understand that this represents a single, small component of a much larger and more complex mixture.[3][4]
Physicochemical Properties
This compound is typically a black crystalline powder or granule.[5][6] Its physical and chemical properties can vary depending on the source and extraction method.
| Property | Value | Reference |
| Appearance | Black crystalline powder or granules | [5][6] |
| Melting Point | >300 °C | [5][6][7][8] |
| Solubility | Soluble in water | [1][2][8] |
| Molecular Formula | Variable; C9H8Na2O4 is a simplified representation | [3][4][8][9] |
| Molecular Weight | Variable; 226.14 g/mol for the simplified formula | [3][8][9] |
| pH (of solution) | 9-10 | [4] |
| Loss on Drying | ≤ 15% | [4] |
Structure and Composition
The exact structure of this compound is not definitively known and is considered to be a supramolecular assembly of smaller molecules. It is generally understood to consist of an aromatic core with numerous aliphatic side chains. The core is rich in phenolic and carboxylic acid functional groups, which are deprotonated in the sodium salt form, contributing to its water solubility.[1] The composition also includes polysaccharides, proteins, simple phenols, and chelated metal ions.
Due to the complex and variable nature of this material, a single structural representation is not accurate. The diagram below illustrates a simplified, representative fragment of a humic acid molecule to visualize the key functional groups.
References
- 1. CAS 68131-04-4: Humic acids, sodium salts | CymitQuimica [cymitquimica.com]
- 2. Sodium Humate BP EP USP CAS 68131-04-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. scbt.com [scbt.com]
- 4. 041748.22 [thermofisher.com]
- 5. This compound 68131-04-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. This compound | 68131-04-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. CAS RN 68131-04-4 | Fisher Scientific [fishersci.com]
Humic acid sodium salt as a principal component of humic substances.
An In-Depth Technical Guide to Humic Acid Sodium Salt
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This compound, a major constituent of humic substances, is a complex supramolecular aggregate of naturally occurring organic compounds formed from the decomposition of plant and microbial residues.[1] Characterized by a rich assembly of functional groups, including carboxyl, phenolic, and quinone moieties, it exhibits a wide range of biological activities.[1][2][3] This technical guide provides an in-depth review of the physicochemical properties, extraction and characterization methodologies, and biological mechanisms of this compound. It details its anti-inflammatory, antioxidant, and antiviral properties, presenting relevant signaling pathways and experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development exploring the therapeutic potential of this complex natural biopolymer.
Introduction to Humic Substances and this compound
Humic substances (HS) are the primary organic components of soil, peat, and natural waters, resulting from the humification of organic matter.[4] They are categorized into three main fractions based on their solubility in acidic and alkaline solutions: humic acid (HA), fulvic acid (FA), and humin.[5] Humic acid is insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[5]
This compound is the sodium salt form of humic acid and is a principal component of humic substances.[6][7][8] It is a complex mixture of various acids and is considered a multifunctional polymer compound due to the presence of active groups like hydroxyl and carboxyl groups.[2][9] Its structure is not that of a single, defined molecule but rather a heterogeneous assembly of polycyclic aromatic cores, polysaccharides, proteins, and phenols.[10] This structural complexity underlies its diverse biological activities and potential applications in medicine and pharmacology.
Physicochemical Properties
The properties of this compound can vary depending on its source and method of extraction.[11] However, some general characteristics are consistently reported. It is typically a black, amorphous, crystalline powder that is soluble in water.[8][12][13] The molecular weight is highly variable, ranging from thousands to hundreds of thousands of Daltons (2 kDa - 500 kDa).[10]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | References |
| CAS Number | 68131-04-4 | [6][14] |
| Appearance | Black crystalline powder | [8][13] |
| Core Molecular Formula | C₉H₈Na₂O₄ | [6][10] |
| Core Molecular Weight | 226.14 g/mol | [6] |
| Polymer Molecular Weight | 2,000 - 500,000 Da | [10] |
| Solubility | Soluble in water; pH of aqueous solution is typically 8.0-9.0 | [2][12] |
| Key Functional Groups | Carboxyl, Phenolic, Hydroxyl, Quinone, Methoxy, Thiol | [1][2][3] |
| Hygroscopic Growth | Mass growth factor of 1.87 ± 0.02 at 90% relative humidity | [14] |
Extraction, Purification, and Characterization
Extraction and Purification Workflow
The standard method for extracting humic substances is based on their differential solubility. The International Humic Substances Society (IHSS) has established a widely accepted protocol.[15][16] The process generally involves an alkaline extraction to solubilize humic and fulvic acids, followed by acidification to precipitate the humic acid fraction. This is then neutralized to produce the sodium salt.
Experimental Protocol: IHSS Method for Humic Acid Extraction
This protocol is adapted from the standard International Humic Substances Society (IHSS) method.[15][16]
-
Pre-treatment : Air-dry the source material (e.g., soil) and sieve to pass a 2-mm mesh. Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl.
-
Alkaline Extraction : Add 0.1 M NaOH to the neutralized residue under a nitrogen (N₂) atmosphere to achieve a final extractant-to-sample ratio of 10:1. Shake intermittently for at least 4 hours.
-
Separation of Humin : Allow the suspension to settle overnight. Separate the supernatant, which contains the dissolved humic and fulvic acids, by centrifugation.
-
Precipitation of Humic Acid : Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. Allow the precipitate to settle for 12-16 hours.
-
Separation of Humic and Fulvic Acids : Centrifuge to separate the humic acid (precipitate) from the fulvic acid (supernatant).
-
Purification : Re-dissolve the humic acid precipitate in a minimum volume of 0.1 M KOH. Add solid KCl to achieve a 0.3 M K⁺ concentration and centrifuge at high speed to remove suspended solids. Re-precipitate the humic acid with 6 M HCl to pH 1.0.
-
Desalination : Suspend the precipitate in an HCl/HF solution to remove mineral content. Transfer the acid-free precipitate to a dialysis tube and dialyze against distilled water until the water gives a negative test for Cl⁻ with silver nitrate.
-
Neutralization and Drying : Neutralize the purified humic acid with NaOH to obtain the sodium salt. Freeze-dry the final product to yield a black powder.[17]
Characterization Methods
A suite of analytical techniques is employed to characterize the complex structure of this compound:
-
Spectroscopy : Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy are used to identify functional groups and the proportion of aromatic and aliphatic structures.[5][16]
-
Elemental Analysis : Determines the percentage content of Carbon, Hydrogen, Nitrogen, and Oxygen.[16]
-
Chromatography : High-Performance Size-Exclusion Chromatography (HPSEC) is used to determine the molecular weight distribution.[18]
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable range of biological activities, making it a subject of interest for therapeutic applications. These properties are largely attributed to its complex polyphenolic structure and the abundance of negatively charged functional groups.[11][19]
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory properties.[3][20] The mechanism involves the modulation of cytokine production and the inhibition of key inflammatory pathways.[19] It can suppress the formation of edema and has been shown to inhibit the lipoxygenase pathway within the arachidonic acid cascade.[19] Studies show it can reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[18][19] Furthermore, it has an excitatory effect on the reticuloendothelial system, enhancing non-specific immune functions.[21]
Antiviral Activity
A significant body of research highlights the broad-spectrum antiviral activity of humic acid.[22][23][24] The primary mechanism is extracellular; the polyanionic structure of humic acid binds to positively charged glycoproteins on the viral envelope.[11] This interaction blocks the virus's ability to attach to and penetrate host cells, effectively halting the infection at its earliest stage.[11][23][25] This activity has been demonstrated against a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Influenza viruses, and coronaviruses.[11][22]
Antioxidant Properties
The phenolic and quinone groups within the humic acid structure confer potent antioxidant properties.[3] These groups can act as scavengers of reactive oxygen species (ROS), mitigating cellular damage caused by oxidative stress.[19] Studies on plants under salt stress have shown that humic acid treatment can significantly lower levels of oxidative damage markers like malondialdehyde (MDA) and strengthen the plant's antioxidant defense system.[1][26][27] In animal models of cerebral ischemia and spinal cord injury, humic acid administration decreased MDA levels while increasing levels of antioxidant enzymes like superoxide (B77818) dismutase.[3]
Table 2: Summary of Key Biological Activities
| Biological Activity | Mechanism of Action | Key Findings | References |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibition of lipoxygenase pathway. | Suppresses edema formation; Modulates immune cell function. | [3][18][19][21] |
| Antiviral | Binds to viral envelope glycoproteins, blocking viral attachment and entry into host cells. | Broad-spectrum activity against enveloped DNA and RNA viruses (e.g., HIV, HSV, Influenza). | [11][22][23][24] |
| Antioxidant | Scavenges reactive oxygen species (ROS); Enhances activity of antioxidant enzymes (e.g., SOD). | Reduces oxidative stress markers (e.g., malondialdehyde) in cellular and animal models. | [1][3][19][26] |
| Wound Healing | Activates the Transforming Growth Factor Beta (TGF-β) signaling pathway. | Increases wound contraction and hydroxyproline (B1673980) levels in treated tissues. | [19] |
| Chelating Agent | Carboxyl and phenolate (B1203915) groups form stable complexes with heavy metal ions. | Can be used for detoxification and environmental remediation. | [8][9][28] |
Applications in Drug Development
The unique properties of this compound present several opportunities in drug development. An estimated 50% of all drugs are administered as salts to improve their physicochemical properties.[29]
-
Novel Therapeutic Agent : Its inherent anti-inflammatory, antiviral, and antioxidant activities make it a candidate for direct therapeutic use in a variety of conditions.[19][20]
-
Drug Delivery Vehicle : The ability of humic acid to form complexes with other drug molecules is a promising area of research.[30] This interaction, driven by charged groups, could be harnessed to develop novel drug delivery systems that improve the stability, solubility, or bioavailability of existing drugs.[30]
-
Phototheranostics : Recent research has explored sodium humate as a phototheranostic agent. It exhibits a high photothermal conversion efficiency, making it suitable for light-induced photoacoustic imaging and photothermal cancer therapy with low toxicity.[]
Conclusion and Future Directions
This compound is a complex and multifunctional natural polymer with significant, well-documented biological activities. Its role as an anti-inflammatory, antioxidant, and antiviral agent provides a strong foundation for its exploration in therapeutic contexts. The ability to extract and purify this substance from abundant natural sources like lignite (B1179625) adds to its appeal.[14]
For drug development professionals, this compound represents a versatile platform. Future research should focus on elucidating more detailed structure-activity relationships, standardizing preparations to ensure reproducibility, and conducting rigorous preclinical and clinical trials to validate its therapeutic efficacy and safety. Its potential as a drug delivery vehicle and a phototheranostic agent warrants further investigation, which could expand the application of this traditional substance into cutting-edge biomedical fields.[]
References
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- 2. The role of sodium humate in aquaculture - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 3. Effect of humic acid on oxidative stress and neuroprotection in traumatic spinal cord injury: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical, chemical, and biological effects of humic acid - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. This compound, tech. 50-60% (as humic acid) | Fisher Scientific [fishersci.ca]
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- 9. This compound [himedialabs.com]
- 10. Humic acid technical grade 68131-04-4 [sigmaaldrich.com]
- 11. Clinical review of humic acid as an antiviral: Leadup to translational applications in clinical humeomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's humic acid salts and its application? • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 13. Humic acids, sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAS:68131-04-4 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. humic-substances.org [humic-substances.org]
- 16. lifesciencesite.com [lifesciencesite.com]
- 17. Humic Acids Preparation, Characterization, and Their Potential Adsorption Capacity for Aflatoxin B1 in an In Vitro Poultry Digestive Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiflammatory activity and potential dermatological applications of characterized humic acids from a lignite and a green compost - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomedical Applications of Humic Substances: From Natural Biopolymers to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiological and Pharmacological Effect of Sodium Humate - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
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- 30. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of Humic Acid for Sodium Humate Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary natural sources of humic acid and the detailed methodologies for its extraction and subsequent conversion to sodium humate. The focus is on providing actionable data and protocols for laboratory and industrial applications, particularly within the realms of scientific research and pharmaceutical development, where purity and characterization are paramount.
Natural Sources of Humic Acid
Humic acids are complex organic molecules formed from the chemical and biological decomposition of plant and animal matter over millions of years.[1] They are found naturally in soils, peats, oceans, and freshwater.[1][2] For commercial and research purposes, the most significant sources are geological deposits where organic matter has been concentrated and humified.[1] The primary sources for extraction are leonardite, lignite (B1179625), peat, and various humified organic composts.[3][4][5]
Leonardite: Considered the highest quality source, leonardite is a soft, earthy, low-rank coal associated with near-surface lignite deposits.[1][2] It is not true coal but rather an oxidized form of lignite, characterized by a high degree of oxidation and an exceptionally high concentration of humic acids.[1][6] This high humic acid content, a result of a humification process lasting millions of years, makes it the preferred raw material for producing high-quality humic acid products.[2][7]
Lignite: Also known as brown coal, lignite is a soft, combustible sedimentary rock formed from naturally compressed peat.[6] It represents an intermediate stage in the coalification process.[8] While used as a fuel source, certain oxidized or "weathered" lignites are rich in humic acids and serve as a viable raw material for extraction.[1][9]
Peat: Peat is an accumulation of partially decayed vegetation or organic matter.[10] It is the precursor to coal. The formation of peat is a slower process than that of leonardite, resulting in a lower concentration of humic acids.[2] Peat is a significant source, though the yield and quality of humic acid can be more variable.[7]
Other Sources: Humic substances can also be extracted from soil, compost, vermicompost, and manure.[3][5][11] While these sources are important for agricultural soil health, they generally contain lower concentrations of humic acids compared to geological deposits and are more complex to process for high-purity applications.[12]
Data Presentation
Table 1: Comparative Humic Acid Content in Various Natural Sources
| Natural Source | Typical Humic Acid Content (% by weight) | Key Characteristics | Citations |
| Leonardite | 40% - 85% | High degree of oxidation; considered the richest and most bioactive source. | [6][7][12] |
| Lignite (Brown Coal) | 10% - 50% | Variable content depending on the degree of oxidation and specific deposit. | [4][13][14] |
| Peat | 10% - 40% | High moisture content; humic acid concentration varies with decomposition level. | [7][10][12] |
| Compost / Manure | 2% - 15% | Lower concentration; complex matrix with other organic compounds. | [8][12] |
Extraction of Humic Acid and Production of Sodium Humate
The conversion of raw natural materials into sodium humate involves the extraction and purification of humic acid, followed by its neutralization to form the sodium salt. Sodium humate is the sodium salt of humic acid and is highly soluble in water, which enhances its bioavailability and ease of application.[15][16]
The most common and fundamental extraction method is alkaline extraction .[4][17] This process leverages the chemical properties of humic acids, which are insoluble in acidic conditions (pH < 2) but become soluble in alkaline solutions (e.g., sodium hydroxide (B78521), potassium hydroxide) due to the deprotonation of their primary acidic functional groups, such as carboxylic and phenolic groups.[18][19] This reaction forms soluble humate salts.[18]
The overall process can be visualized as a workflow that begins with the raw material and culminates in the final sodium humate product.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of humic acid and its conversion to sodium humate.
This protocol is adapted from the International Humic Substances Society (IHSS) method and is suitable for producing high-purity humic acid for research applications.[20]
-
Sample Preparation:
-
Weigh 10 g of finely ground raw material (e.g., leonardite, dried to <0.25 mm or ~60 mesh).[18]
-
Place the sample in a 250 mL beaker or flask.
-
-
Initial Acid Wash (Optional, for high carbonate materials):
-
Add 100 mL of 1 M HCl to the sample.
-
Stir for 1 hour at room temperature to remove carbonates.
-
Separate the solid residue by centrifugation and discard the acidic supernatant.[20]
-
-
Alkaline Extraction:
-
Neutralize the residue to pH 7.0 with 1 M NaOH.
-
Add 0.1 M NaOH to achieve a final liquid-to-solid ratio of 10:1 (e.g., 100 mL for 10 g of initial sample).[20]
-
Conduct the extraction under an inert atmosphere (e.g., N₂) to prevent auto-oxidation.
-
Stir the suspension for a minimum of 4 hours at room temperature. Some industrial processes may use elevated temperatures (e.g., 80-90°C) to increase efficiency.[21][22]
-
-
Separation of Insoluble Fraction (Humin):
-
Acid Precipitation of Humic Acid:
-
Collect the dark-colored supernatant containing the soluble sodium humate.
-
While stirring constantly, acidify the supernatant to a pH of 1.0 by slowly adding 6 M HCl.[18][20]
-
Humic acid will precipitate out of the solution. Allow the suspension to stand for 12-16 hours for complete precipitation.[20]
-
-
Purification of Humic Acid:
-
Separate the precipitated humic acid from the supernatant (which contains fulvic acid) by centrifugation.[20]
-
To reduce ash content, suspend the humic acid precipitate in a 0.1 M HCl / 0.3 M HF solution in a plastic container and shake overnight. This step must be performed in a well-ventilated fume hood with appropriate safety precautions for handling HF.[20]
-
Centrifuge to collect the precipitate and repeat the HCl/HF treatment until the ash content is below 1%.[20]
-
Wash the precipitate with deionized water to remove excess acid.
-
Transfer the purified humic acid to dialysis tubing and dialyze against distilled water until the dialysis water gives a negative test for Cl⁻ ions with silver nitrate (B79036) (AgNO₃).[20]
-
-
Drying:
-
Freeze-dry the purified humic acid to obtain a fine powder.[20]
-
This protocol outlines a more direct, industrial-scale process focused on yield and efficiency for applications like agriculture or environmental remediation.[6][15]
-
Raw Material Preparation:
-
Crush the raw material (leonardite or lignite) to a particle size below 80 mesh to increase the reaction surface area.[6]
-
-
Alkaline Reaction:
-
In a reaction kettle, prepare a sodium hydroxide (NaOH) solution. The concentration can range from 0.1 M to 0.5 M, with optimized values often between 0.2 M and 0.3 M.[18][23]
-
Heat the NaOH solution, for example, to 90°C.[21]
-
Add the pulverized raw material to the heated alkaline solution while stirring continuously. A typical ratio is 1 part coal to 22 parts water and 3 parts NaOH by weight.[21]
-
Allow the reaction to proceed for 40-60 minutes with constant agitation.[21]
-
-
Filtration and Purification:
-
After the reaction, the resulting slurry is passed through a multi-stage filtration system to remove insoluble impurities.[6]
-
The resulting dark liquid is a solution of sodium humate. For technical grades, this may be the final solution.
-
-
Concentration and Drying:
-
The sodium humate solution can be concentrated through vacuum evaporation.[6]
-
The concentrated liquid is then dried using methods like spray drying or drum drying to produce sodium humate in powder, flake, or granule form.[6][15] The final product should have a controlled moisture content, typically ≤15%.[6]
-
Data Presentation
Table 2: Optimized Parameters for Alkaline Extraction of Humic Acid from Lignite
| Parameter | Range Investigated | Optimal Value (Example) | Effect on Yield | Citations |
| NaOH Concentration | 0.1 M - 0.5 M | 0.21 - 0.30 mol/L | Yield increases with concentration up to an optimum, then may decrease. | [18][23] |
| Liquid-to-Solid Ratio | 5:1 - 24:1 (mL/g) | 12:1 - 21:1 mL/g | Yield increases with the ratio up to a point, then plateaus or decreases. | [23][24] |
| Extraction Time | 1 - 8 hours | 3.1 - 4.4 hours | Yield generally increases with time before reaching a plateau. | [23][25] |
| Temperature | 20°C - 100°C | 77.3°C (with pretreatment) | Higher temperatures can increase extraction speed and yield, but may alter HA structure. | [19][26] |
| Particle Size | < 0.25 mm (~60 mesh) | < 80 mesh | Smaller particle size increases surface area and enhances reaction efficiency. | [6][18] |
Visualization of Key Chemical Processes
The fundamental chemistry of alkaline extraction and acid precipitation involves the manipulation of pH to control the solubility of humic acid.
References
- 1. soilbiotics.com [soilbiotics.com]
- 2. humintech.com [humintech.com]
- 3. What is humic acid and where does it come from? [humicfactory.com]
- 4. How is Sodium Humate produced? - Blog [junbangchemical.com]
- 5. phytojournal.com [phytojournal.com]
- 6. How to Make Sodium Humate? [gthumate.com]
- 7. Leonardite Humic Acid and Sustainable Agriculture • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 8. ygsftp.gov.yk.ca [ygsftp.gov.yk.ca]
- 9. Formation of humic acid and humic acids | Saint Humic Acid [humicacid.org]
- 10. Determination of Organic Compounds, Fulvic Acid, Humic Acid, and Humin in Peat and Sapropel Alkaline Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 13. mdpi.com [mdpi.com]
- 14. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 15. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]
- 16. Sodium Humate in Agriculture and Beyond • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 17. fulvicxcell.com [fulvicxcell.com]
- 18. benchchem.com [benchchem.com]
- 19. jeeng.net [jeeng.net]
- 20. humic-substances.org [humic-substances.org]
- 21. CN103819689A - Method for producing sodium humate by coal - Google Patents [patents.google.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. Extraction optimization and quality evaluation of humic acids from lignite using the cell-free filtrate of Penicillium ortum MJ51 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Humic Acid Sodium Salt from Lignite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of sodium humate, the sodium salt of humic acid, from lignite (B1179625). Humic acids are complex organic molecules found in soil, peat, and lignite, with applications in agriculture, environmental remediation, and potentially pharmaceuticals due to their unique chemical structure rich in oxygen-containing functional groups.[1] The primary method for extraction relies on the principle that humic acids are insoluble in acidic conditions but soluble in alkaline solutions, forming humate salts.[1][2]
Two primary protocols are detailed below: a standard alkaline extraction method and a method incorporating a nitric acid pretreatment step to enhance the extraction yield.[1][3]
Protocol 1: Standard Alkaline Extraction of Humic Acid and Conversion to Sodium Salt
This protocol outlines the direct extraction of humic acid from lignite using an alkaline solution, followed by precipitation and conversion to its sodium salt.
Experimental Protocol
-
Sample Preparation:
-
Alkaline Extraction:
-
Weigh 10 g of the prepared lignite powder and place it into a 250 mL beaker.[1]
-
Add 100 mL of 0.1 M to 0.5 M sodium hydroxide (B78521) (NaOH) solution.[1][3] The use of NaOH directly yields sodium humate in the solution.[3]
-
Stir the suspension continuously for 4 to 24 hours at room temperature.[3][5][6]
-
-
Separation of Humic Acid Solution:
-
Acidification and Precipitation of Humic Acid:
-
Purification of Humic Acid:
-
Separate the precipitated humic acid by centrifugation or filtration and discard the supernatant.[2]
-
Wash the humic acid precipitate with deionized water to remove excess acid and impurities.
-
For higher purity, the precipitate can be suspended in a 0.1 M HCl/0.3 M HF solution to remove mineral content, followed by washing with deionized water until the wash water is neutral.[5][8]
-
-
Conversion to Sodium Humate and Drying:
Protocol 2: Nitric Acid Pretreatment for Enhanced Yield
Oxidative pretreatment of lignite with nitric acid can significantly increase the yield of humic acid by introducing more oxygen-containing functional groups.[3][9]
Experimental Protocol
-
Sample Preparation:
-
Nitric Acid Oxidation:
-
Washing and Drying:
-
Alkaline Extraction and Subsequent Steps:
-
Use the 10 g of dried, pre-treated lignite as the starting material.
-
Proceed with the Standard Alkaline Extraction and conversion to sodium salt as described in Protocol 1, steps 2 through 6.[1]
-
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of humic acid from lignite.
Table 1: Effect of Extraction Method on Humic Acid Yield from Lignite
| Extraction Method | Lignite Source | Alkaline Reagent | Yield (%) | Reference |
| Standard Alkaline Extraction | Native Lignite | NaOH | 21.15 | [3][10] |
| Nitric Acid Pretreatment | HNO₃ Treated Lignite | NaOH | 57.8 | [3][10] |
| Standard Alkaline Extraction | Native Lignite | 4.5% KOH | 42.6 | [11] |
| Nitric Acid Pretreatment | HNO₃ Treated Lignite | 4.5% KOH | 57.93 | [11] |
| Hydrothermal Treatment | - | KOH | up to 68 | [4][12] |
| Acid & Hydrothermal Treatment | - | KOH | up to 76 | [4][12] |
Table 2: Influence of KOH Concentration on Humic Acid Yield from Lignite
| Lignite Type | KOH Concentration (%) | Humic Acid Yield (%) | Reference |
| Bituminous | 0.5 | 7.54 | [3] |
| Lignite | 0.5 | 9.98 | [3] |
| Bituminous | 1.5 | 11.38 | [3] |
| Lignite | 1.5 | 13.45 | [3] |
| Bituminous | 2.5 | 17.98 | [3] |
| Lignite | 2.5 | 21.89 | [3] |
| Bituminous | 3.5 | 23.5 | [3] |
| Lignite | 3.5 | 30.98 | [3] |
| Bituminous | 4.5 | 31.7 | [3] |
| Lignite | 4.5 | 42.6 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of sodium humate from lignite.
Logical Relationship of Extraction Principles
Caption: Solubility principles governing humic acid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. fulvicxcell.com [fulvicxcell.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102558573B - Method for extracting high-purity humic acid from low-rank coal - Google Patents [patents.google.com]
- 8. humic-substances.org [humic-substances.org]
- 9. Extraction optimization and quality evaluation of humic acids from lignite using the cell-free filtrate of Penicillium ortum MJ51 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08019A [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Extraction of Humic Acids from Lignite and Its Use as a Biochar Activator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Humic Acid Sodium Salt as a Soil Conditioner in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humic acid sodium salt, or sodium humate, is a supramolecular aggregate of humic substances derived from the decomposition of organic matter.[1][2] In agriculture, it serves as a potent soil conditioner, enhancing soil structure, fertility, and water retention, while also stimulating plant growth and improving crop yield and quality.[2][3] These application notes provide detailed protocols for evaluating the efficacy of sodium humate as a soil conditioner and elucidating its mechanisms of action on soil and plant systems.
Mechanisms of Action
Sodium humate improves soil and plant health through a multifaceted approach:
-
Enhancement of Soil Structure: It promotes the formation of stable soil aggregates, which improves soil aeration, water infiltration, and root penetration.[1][4] This is particularly beneficial in compacted or heavy clay soils.
-
Increased Nutrient Availability and Uptake: Sodium humate possesses a high cation exchange capacity (CEC), enabling it to chelate essential nutrients and prevent their leaching, thus making them more available to plants.[5][6] It can also enhance the efficiency of nitrogen fertilizers by reducing their loss.[5]
-
Stimulation of Soil Microbial Activity: It provides a carbon source for beneficial soil microorganisms, which are crucial for nutrient cycling and organic matter decomposition.[4]
-
Plant Growth Promotion: Humic substances have been shown to exert hormone-like effects, stimulating root development and overall plant growth.[7][8] They can also enhance plant resistance to abiotic stresses such as drought and salinity.[9]
Quantitative Data on the Effects of Sodium Humate
The application of sodium humate has been shown to yield significant quantitative improvements in both soil properties and crop outcomes. The following tables summarize key findings from various studies.
Table 1: Effects of Sodium Humate on Soil Properties
| Parameter | Crop | Application Rate | Observed Effect | Reference |
| Cation Exchange Capacity (CEC) | General Agriculture | Not Specified | Humic acids typically have a CEC of 400–600 cmolc/kg, while fulvic acids can reach 500–800 cmolc/kg. | [6] |
| Soil Structure | General Agriculture | Not Specified | Promotes soil aggregation, improving porosity and aeration. | [1][4] |
| Water Retention | General Agriculture | Not Specified | Enhances the soil's ability to retain moisture. | [4] |
Table 2: Effects of Sodium Humate on Crop Yield and Quality
| Crop | Application Rate | Yield Increase | Quality Improvement | Reference |
| Green Pepper | 5 kg/ha (soil watering) | 13.6% (statistically significant) | 12% reduction in nitrate (B79036) content, 28.6% increase in Vitamin C content. | [4][10][11] |
| Potato | 0.45 kg/ha (foliar spray) | 22% increase in tuber yield | Not specified | [12] |
| Organic Vegetables | 100 to 200 kg/ha | 30% increase over two seasons | Enhanced soil structure and improved crop quality noted. | [2] |
| Various Crops | General Recommendation | 5% to 20% | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of sodium humate on soil and plants.
Soil Analysis
3.1.1. Determination of Cation Exchange Capacity (CEC)
This protocol is adapted from the ammonium (B1175870) acetate (B1210297) method at pH 7.0.[13][14][15]
Materials:
-
1 M Ammonium acetate (NH₄OAc) solution, pH 7.0
-
Isopropyl alcohol
-
10% Potassium chloride (KCl) solution acidified to 0.005 N HCl
-
Air-dried soil sample, sieved to <2 mm
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Reciprocal shaker
-
Volumetric flasks (100 mL)
-
Apparatus for ammonium determination (e.g., distillation unit and titration setup, or a colorimeter).[15]
Procedure:
-
Weigh 5 g of the air-dried soil sample into a 50 mL centrifuge tube.
-
Add 33 mL of 1 M NH₄OAc solution (pH 7.0).
-
Shake for 15 minutes on a reciprocal shaker.
-
Centrifuge until the supernatant is clear and decant it into a 100 mL volumetric flask.
-
Repeat steps 2-4 two more times, collecting the supernatant in the same volumetric flask.
-
Bring the flask to a final volume of 100 mL with the NH₄OAc solution and mix well. This solution is used for the determination of exchangeable cations.
-
To determine CEC, wash the soil pellet in the centrifuge tube with isopropyl alcohol to remove excess ammonium ions.
-
Extract the adsorbed ammonium ions by leaching the soil with successive aliquots of the acidified 10% KCl solution.
-
Determine the ammonium concentration in the KCl leachate using a suitable method such as distillation and titration or colorimetry.[14][15]
Calculation: CEC (cmol(+)/kg) = (Concentration of NH₄⁺ in leachate in mg/L) / 14 ( g/mol ) * (Volume of leachate in L) / (Weight of soil in kg) * 10
3.1.2. Assessment of Soil Aggregate Stability
This protocol is based on the wet sieving method.[16][17][18][19][20]
Materials:
-
Set of nested sieves (e.g., 2 mm, 1 mm, and 0.25 mm)
-
Wet sieving apparatus
-
Drying oven
-
Balance
-
Air-dried soil sample
Procedure:
-
Take a representative 15 g subsample of air-dried soil aggregates (e.g., those that remained on a 2 mm sieve after gentle sieving).[19]
-
Place the subsample on the top sieve of the nested set.
-
Saturate the sample by capillary wetting for approximately 15 minutes to minimize slaking.[17][19]
-
Submerge the sieves in water and oscillate them vertically for a set time (e.g., 5 minutes).[17]
-
After sieving, carefully collect the material remaining on each sieve.
-
Dry the collected fractions in an oven at 105°C until a constant weight is achieved.
-
Weigh the dried fractions.
-
A correction for coarse fragments (sand and gravel) should be made by dispersing the aggregates and re-sieving.[19]
Calculation: The percentage of water-stable aggregates (%WSA) for each size fraction is calculated as: %WSA = (Weight of dry aggregates on sieve / Total weight of initial soil sample) * 100
Plant Analysis
3.2.1. Quantification of Plant Nutrient Uptake
This protocol provides a general method for determining nutrient uptake.[21][22][23]
Materials:
-
Drying oven
-
Grinder or mill
-
Digestion apparatus (e.g., Kjeldahl for nitrogen, or acid digestion for other minerals)
-
Analytical instrument for nutrient quantification (e.g., ICP-OES, AAS, or colorimeter)
Procedure:
-
Harvest whole plants or specific plant tissues at desired growth stages.
-
Carefully wash the plant material to remove any soil particles.
-
Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry matter yield.
-
Grind the dried plant material to a fine powder.
-
Digest a known weight of the powdered plant tissue using an appropriate acid digestion method.
-
Analyze the digest for the concentration of the nutrient of interest using a suitable analytical instrument.
Calculation: Nutrient Uptake ( g/plant ) = Nutrient Concentration (g/g of dry tissue) * Total Dry Weight per Plant (g)
3.2.2. Analysis of Plant Hormones (Auxins and Cytokinins)
This protocol is based on liquid chromatography-mass spectrometry (LC-MS).[24][25][26][27][28]
Materials:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Extraction buffer (e.g., acidic methanol-water solution)
-
Solid-phase extraction (SPE) cartridges for purification
-
LC-MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue.
-
Extract the hormones using an appropriate extraction buffer.
-
Purify the extract using SPE to remove interfering compounds.
-
Analyze the purified extract using an LC-MS system for the separation and quantification of different auxins and cytokinins.
3.2.3. Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method for quantifying superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[5][29][30][31][32]
Materials for Superoxide (O₂⁻) Detection:
-
Phosphate (B84403) buffer (65 mM, pH 7.8)
-
Hydroxylamine (B1172632) hydrochloride (10 mM)
-
Sulfanilamide (B372717) (8.5 mM)
-
α-Naphthylamine (3 mM)
-
Spectrophotometer
Procedure for Superoxide:
-
Homogenize 0.5 g of leaf tissue in 3 mL of cold phosphate buffer.
-
Centrifuge the homogenate at 2000 g for 10 minutes.
-
Incubate 1 mL of the supernatant with phosphate buffer and hydroxylamine hydrochloride for 20 minutes at 25°C.
-
Add sulfanilamide and α-naphthylamine and incubate for another 20 minutes at 25°C.
-
Measure the absorbance at 530 nm.
Materials for Hydrogen Peroxide (H₂O₂) Detection:
-
0.1% Trichloroacetic acid (TCA)
-
Phosphate buffer (10 mM, pH 7.0)
-
Potassium iodide (1 M)
-
Spectrophotometer
Procedure for Hydrogen Peroxide:
-
Crush 0.1 g of leaf tissue in 0.1% TCA and homogenize at 4°C.
-
Centrifuge at 10,000 g for 15 minutes.
-
Mix the supernatant with phosphate buffer and potassium iodide and keep in the dark for 1 hour.
-
Measure the absorbance at 390 nm.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Soil Analysis.
Caption: Workflow for Plant Analysis.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways affected by humic acid application in plants.
Caption: Proposed Signaling Pathways.
Application Guidelines
-
Soil Application: Sodium humate can be applied directly to the soil. Typical application rates range from 100 to 200 kg per hectare, depending on soil type and crop needs.[2] It can be incorporated into the soil before planting or applied as a top dressing.
-
Foliar Spray: A diluted solution of sodium humate (typically 0.1% - 0.5%) can be used as a foliar spray.[1] Application is recommended during the early morning or late afternoon to maximize absorption through the stomata.[1]
-
Fertilizer Blends: Sodium humate can be mixed with conventional fertilizers to enhance their efficiency.[33]
It is always recommended to conduct a soil analysis prior to application to determine the optimal dosage for specific conditions.[33]
References
- 1. agrownutrient.com [agrownutrient.com]
- 2. Sodium Humate Powder: The Ultimate Secret to Unlocking Organic Farming Success-Vanhuai|Focuses on supplying humic acid product to all the world [vanhuaihumate.com]
- 3. Sodium Humate Used In Agriculture | SAINT HUMIC ACID [humicacidinc.com]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. search.library.nyu.edu [search.library.nyu.edu]
- 6. humicacid.org [humicacid.org]
- 7. Humic Acid Regulates Root Growth through ROS-Dependent Pathway and Hormone Signaling in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dobruvo-zhivitzya.com.ua [dobruvo-zhivitzya.com.ua]
- 10. Influence of sodium humate on the yield and quality of green pepper [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. uniumbioscience.com [uniumbioscience.com]
- 13. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]
- 14. fao.org [fao.org]
- 15. Cation Exchange Capacity, CEC, by Direct Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- 16. soilfertility.osu.edu [soilfertility.osu.edu]
- 17. Wet Aggregate Stability in Soil [protocols.io]
- 18. smallholder-sha.org [smallholder-sha.org]
- 19. Documentation:Soil Aggregate Stability - UBC Wiki [wiki.ubc.ca]
- 20. youtube.com [youtube.com]
- 21. Methods for Measuring Nutrient Uptake in Maize Using Nitrogen Stable Isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding plant analysis for crops | UMN Extension [extension.umn.edu]
- 23. Analyzing plant nutrient uptake and utilization efficiencies: comparison between crops and approaches | SLU publication database (SLUpub) [publications.slu.se]
- 24. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 25. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection of cytokinins and auxin in plant tissues using histochemistry and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Quantification of superoxide and hydrogen peroxide in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Detection of Reactive Oxygen Species (ROS) in Plant Cells - Lifeasible [lifeasible.com]
- 32. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Scientific application of sodium humate for healthy crop growth - Houma Shengjiayou Biotechnology Development Co., L [sjyfzs.com]
Application of Sodium Humate in Aquaculture for Water Quality Improvement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium humate, the sodium salt of humic acid, is a natural organic macromolecule derived from the decomposition of plant and animal matter. In aquaculture, it is increasingly utilized as a cost-effective and environmentally friendly additive to improve water quality, enhance animal health, and promote sustainable production. This document provides detailed application notes and experimental protocols for the use of sodium humate in aquaculture for water quality improvement, based on available scientific literature.
Mechanisms of Action
Sodium humate improves water quality through a combination of physical, chemical, and biological actions. Its complex molecular structure, rich in functional groups such as carboxyls and phenolics, allows it to interact with various components of the aquaculture environment.[1][2]
The primary mechanisms include:
-
Chelation of Heavy Metals: Sodium humate acts as a natural chelating agent, binding with heavy metal ions (e.g., lead, cadmium, mercury) to form stable, insoluble complexes.[1][3] This process reduces the bioavailability and toxicity of these metals to aquatic organisms.[1]
-
Adsorption of Harmful Substances: The large surface area and porous structure of sodium humate facilitate the adsorption of harmful substances like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and other organic pollutants.[2][3] This helps to purify the water and reduce off-flavors in the cultured species.
-
Promotion of Beneficial Microorganisms: Sodium humate serves as a carbon source for beneficial microorganisms in the water and sediment.[2][4] This stimulates the growth of bacteria that play a crucial role in nutrient cycling and the decomposition of organic waste, helping to maintain a healthier microbial balance.[1]
-
pH Buffering: The addition of sodium humate can help to buffer the pH of the water, resisting sudden fluctuations that can be stressful to aquatic animals. It is beneficial for maintaining pH in both freshwater (typically 6.5-7.5) and marine (typically 7.8-8.6) aquaculture systems.[3]
-
Physical Shading: When dissolved in water, sodium humate imparts a brown or black color, which provides a shading effect.[5] This can help to control the growth of unwanted algae and submerged aquatic plants by limiting sunlight penetration.[5]
Quantitative Data on Water Quality Improvement
The following tables summarize the quantitative effects of sodium humate on key water quality parameters based on experimental studies.
Table 1: Effect of Sodium Humate on Ammonia (NH₃/NH₄⁺-N) Concentration in Shrimp Aquaculture (Zero-Water Exchange System)
| Sodium Humate Concentration (mg/L) | Initial Ammonia (mg/L) | Ammonia at Day 15 (mg/L) | Peak Ammonia (mg/L) and Day | Reference |
| 0 (Control) | ~0.01 | 3.03 | 3.03 (Day 15) | [6] |
| 3 | ~0.01 | 2.36 | 2.36 (Day 15) | [6] |
| 3 (with Probiotics) | ~0.01 | 0.73 | 1.10 (Day 12) | [6] |
| 12 | - | Significantly lower than control | - | [7] |
Table 2: Effect of Sodium Humate on Nitrite (NO₂⁻-N) Concentration in Shrimp Aquaculture (Zero-Water Exchange System)
| Sodium Humate Concentration (mg/L) | Initial Nitrite (mg/L) | Peak Nitrite (mg/L) and Day | Reference |
| 0 (Control) | ~0.01 | 17.38 (Day 30) | [6] |
| 3 | ~0.01 | 18.61 (Day 33) | [6] |
| 3 (with Probiotics) | ~0.01 | 17.27 (Day 30) | [6] |
| 12 | - | Significantly lower than control | [7] |
Table 3: Effect of Humic Acid on Heavy Metal Reduction in Water
| Humic Acid Dose (g/L) | Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Reduction | Reference |
| 2.5 | Fe | 8.56 | 0.52 | >90% | [8] |
| 5 | Pb | 6.86 | 0.66 | >90% | [8] |
Experimental Protocols
Protocol 1: General Protocol for Evaluating the Efficacy of Sodium Humate on Water Quality in a Static Aquaculture System
This protocol is designed for a laboratory or small-scale experimental setup to assess the impact of different sodium humate concentrations on water quality parameters.
1. Experimental Setup:
- Tanks: Use a minimum of 12 identical experimental tanks (e.g., 100 L glass or fiberglass tanks). This allows for a control group and at least three different treatment concentrations, each with three replicates.
- Water Source: Fill all tanks with water from the same source (e.g., dechlorinated tap water, or water from a fish-free reservoir).
- Aeration: Provide continuous and equal aeration to all tanks using air stones and an air pump.
- Acclimation: If using live animals, stock them at a relevant density (e.g., 10-15 fish or 20-30 shrimp per tank) and allow them to acclimate for at least one week before the experiment begins.
2. Preparation of Sodium Humate Stock Solution:
- Weigh a precise amount of powdered or flaked sodium humate (e.g., 10 g).
- Dissolve it in a known volume of distilled water (e.g., 1 L) to create a stock solution of a specific concentration (e.g., 10 g/L).
- Stir the solution thoroughly until the sodium humate is completely dissolved. It is advisable to prepare this solution fresh before each application.
3. Experimental Treatments:
- Control Group (T0): Three tanks receive no sodium humate.
- Treatment Group 1 (T1): Three tanks receive a low concentration of sodium humate (e.g., 3 mg/L).
- Treatment Group 2 (T2): Three tanks receive a medium concentration of sodium humate (e.g., 6 mg/L).
- Treatment Group 3 (T3): Three tanks receive a high concentration of sodium humate (e.g., 12 mg/L).
- Calculate the volume of the stock solution needed for each tank based on its water volume and the desired final concentration.
4. Application of Sodium Humate:
- Apply the calculated amount of sodium humate stock solution to the respective treatment tanks at the beginning of the experiment.
- Depending on the experimental design, subsequent applications can be made at regular intervals (e.g., weekly or bi-weekly).[5]
5. Water Quality Monitoring:
- Collect water samples from each tank at regular intervals (e.g., daily for the first week, then every 3-4 days for the remainder of the experiment).
- Measure the following water quality parameters using standard analytical methods:
- pH: Use a calibrated pH meter.
- Dissolved Oxygen (DO): Use a calibrated DO meter (electrochemical or optical).[9][10][11][12]
- Ammonia (NH₃/NH₄⁺-N): Phenate method or an appropriate test kit.
- Nitrite (NO₂⁻-N): Diazotization method or an appropriate test kit.
- Nitrate (NO₃⁻-N): Cadmium reduction method or an appropriate test kit.
- Turbidity: Use a calibrated turbidimeter (measured in NTU).[13]
- Heavy Metals (e.g., Cu, Pb, Cd): Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
6. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significant effects of different sodium humate concentrations on the measured water quality parameters.
Protocol 2: Pond Application Protocol
This protocol provides general guidelines for applying sodium humate to larger aquaculture ponds.
1. Dosage Calculation:
- The general recommended dosage is 1-2 kilograms of sodium humate per acre (or 1-2 kg per mu) for a pond with an average water depth of 1 meter.[5]
- The dosage may need to be adjusted based on the severity of the water quality problem, the age of the pond, and the density of the cultured species.[5]
2. Preparation and Application:
- Powder/Flake Form: Dissolve the required amount of sodium humate in a bucket of pond water, ensuring it is fully dissolved. Then, evenly broadcast the solution across the entire surface of the pond.[5]
- Granular Form: For improving bottom sediment quality, granular sodium humate can be directly and evenly scattered across the pond surface. The granules will slowly dissolve and release the active compounds at the pond bottom.[5]
3. Application Frequency:
- Early Stage of Culture: Apply once every 10-15 days.[5]
- Middle to Late Stage of Culture: Apply once every 7-10 days, as waste accumulation is higher.[5]
- For Poor Water Quality: The dosage can be doubled and applied more frequently as needed.[5]
4. Monitoring:
- Regularly monitor key water quality parameters (pH, DO, ammonia, nitrite) before and after application to assess the effectiveness of the treatment.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of sodium humate in improving aquaculture water quality.
Experimental Workflow
Caption: General experimental workflow for evaluating sodium humate's efficacy.
References
- 1. Sodium Humate Aquaculture: Benefits & Advantages Unveiled - Humico [ihumico.com]
- 2. agro-link.com [agro-link.com]
- 3. Application of sodium humate in aquaculture - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 4. nbinno.com [nbinno.com]
- 5. SODIUM HUMATE USES IN LIVESTOCK FARMING AND AQUACULTURE [greenforbio.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. horiba.com [horiba.com]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 12. Measuring Dissolved Oxygen Concentration in Aquaculture | The Fish Site [thefishsite.com]
- 13. reecotech.com.vn [reecotech.com.vn]
Application Notes and Protocols for Testing Humic Acid Sodium Salt as a Heavy Metal Chelator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup and protocols to evaluate the efficacy of humic acid sodium salt as a chelating agent for heavy metals. The following sections detail the principles, materials, experimental procedures, and data analysis required for a thorough investigation.
Introduction
Humic acid, a major component of soil organic matter, and its sodium salt are known for their ability to bind to various cations, including toxic heavy metals.[1][2][3] This chelating property is attributed to the presence of functional groups such as carboxyl and phenolic hydroxyl groups, which can form stable complexes with metal ions.[1][4] The interaction between humic acid and heavy metals can occur through several mechanisms, including complexation, ion exchange, and surface adsorption.[1] Understanding and quantifying the chelation capacity of this compound is crucial for its application in environmental remediation, agriculture, and potentially in therapeutic settings for heavy metal detoxification.[1][2][3][5]
Principle of Chelation
This compound acts as a polydentate ligand, forming coordination complexes with heavy metal ions. The stability of these complexes depends on factors such as the nature of the metal ion, pH of the solution, ionic strength, and the concentration of both the humic acid and the metal ion.[6][7] The general principle of the experimental setup involves incubating a known concentration of this compound with a solution containing a specific heavy metal ion. After a designated incubation period, the free (unbound) metal ions are separated from the humic acid-metal complexes, and the concentration of the remaining free metal ions is quantified. The difference between the initial and final concentrations of the free metal ions allows for the determination of the amount of metal chelated by the this compound.
Materials and Reagents
-
This compound: High-purity, well-characterized this compound. It is advisable to obtain a product with a known molecular weight range and elemental composition.
-
Heavy Metal Salt Solutions: Prepare stock solutions of the heavy metal salts of interest (e.g., lead nitrate (B79036) (Pb(NO₃)₂), cadmium chloride (CdCl₂), copper sulfate (B86663) (CuSO₄), zinc chloride (ZnCl₂), mercuric chloride (HgCl₂)). Use analytical grade reagents.
-
Buffers: Prepare appropriate buffer solutions to maintain a constant pH during the experiments (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Deionized Water: Use high-purity, deionized water for all solution preparations.
-
Analytical Instrumentation:
Experimental Protocols
Protocol 1: Batch Adsorption/Chelation Assay
This protocol is designed to determine the heavy metal chelation capacity of this compound under various experimental conditions.
1. Preparation of Solutions:
- This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight in deionized water. The solution may need to be stirred for several hours to ensure complete dissolution.
- Heavy Metal Working Solutions: Prepare a series of working solutions of the desired heavy metal from the stock solution with varying concentrations (e.g., 10, 25, 50, 100 mg/L).
2. Chelation Reaction:
- In a series of centrifuge tubes, add a fixed volume of the this compound solution.
- Add a fixed volume of the heavy metal working solution to each tube.
- Adjust the pH of the solutions to the desired value using the appropriate buffer.
- Include control samples containing only the heavy metal solution (no humic acid) to account for any potential precipitation or adsorption to the tube walls.
- Securely cap the tubes and place them on a shaker or stirrer. Incubate for a predetermined period (e.g., 2, 4, 8, 12, 24 hours) at a constant temperature (e.g., 25°C).[6]
3. Separation of Free and Bound Metal:
- After incubation, separate the solid phase (humic acid-metal complexes) from the liquid phase (containing free metal ions). This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).
- Alternatively, membrane filtration with a known molecular weight cut-off can be used to separate the large humic acid-metal complexes from the smaller free metal ions.
4. Quantification of Free Metal Ions:
- Carefully collect the supernatant or filtrate.
- Measure the concentration of the free heavy metal ions in the supernatant/filtrate using AAS, ICP-MS, or ICP-OES.[8][9][10][11]
5. Data Analysis:
- Calculate the amount of metal chelated per unit mass of this compound (qₑ, in mg/g) using the following equation:
- qₑ = (C₀ - Cₑ) * V / m
- Where:
- C₀ is the initial concentration of the heavy metal (mg/L).
- Cₑ is the equilibrium concentration of the free heavy metal in the solution (mg/L).
- V is the volume of the solution (L).
- m is the mass of the this compound (g).
- Calculate the percentage of metal removal using the following equation:
- Removal (%) = [(C₀ - Cₑ) / C₀] * 100
Protocol 2: Determination of Stability Constants using Schubert's Ion-Exchange Method
This method is used to determine the stability constants of the metal-humic acid complexes.[6][12]
1. Preparation of Cation-Exchange Resin:
- Use a strong acid cation-exchange resin (e.g., Dowex 50WX8).
- Wash the resin sequentially with deionized water, 2 M HCl, 2 M NaOH, and finally with deionized water until the washings are neutral.
- Convert the resin to the Na-form by passing 2 M NaCl solution through it, followed by rinsing with deionized water.
- Air-dry the resin and store it in an airtight container.[6]
2. Ion-Exchange Isotherm (Determination of Distribution Coefficient, D₀):
- Prepare a series of solutions with varying concentrations of the heavy metal ion (e.g., 5 to 20 mg/L) at a constant pH (e.g., 4.0) and ionic strength (e.g., 0.01 M NaCl).[6]
- Add a known weight of the prepared resin (e.g., 0.100 g) to a fixed volume of each metal solution (e.g., 50.0 cm³).[6]
- Shake the samples for a sufficient time to reach equilibrium (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]
- Measure the equilibrium concentration of the metal ion in the supernatant.
- Calculate the distribution coefficient (D₀) in the absence of the ligand (humic acid).
3. Determination of Conditional Stability Constant:
- Prepare solutions containing a variable concentration of the heavy metal ion and a fixed concentration of this compound (e.g., 0.005 to 0.015 mol/L).[6]
- Adjust the pH and ionic strength to be the same as in the isotherm experiment.
- Add the same amount of resin to each solution and equilibrate under the same conditions.
- Measure the equilibrium concentration of the metal ion in the supernatant.
- Calculate the distribution coefficient (D) in the presence of the ligand.
- The stability constant (β) can be determined from the relationship between D₀, D, and the ligand concentration.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Chelation Efficiency of this compound for Various Heavy Metals
| Heavy Metal Ion | Initial Concentration (mg/L) | Humic Acid Conc. (mg/L) | pH | Contact Time (h) | Removal Efficiency (%) | Chelation Capacity (mg/g) |
| Pb²⁺ | 50 | 500 | 5.0 | 24 | ||
| Cd²⁺ | 50 | 500 | 5.0 | 24 | ||
| Cu²⁺ | 50 | 500 | 5.0 | 24 | ||
| Zn²⁺ | 50 | 500 | 5.0 | 24 | ||
| Hg²⁺ | 50 | 500 | 5.0 | 24 |
Note: The values in this table are placeholders and should be filled with experimental data.
Table 2: Stability Constants (log β) of Metal-Humic Acid Complexes
| Heavy Metal Ion | pH | Ionic Strength (M) | log β |
| Co(II) | 4.0 | 0.01 | Value |
| Ni(II) | 4.0 | 0.01 | Value |
| Cu(II) | 4.0 | 0.01 | Value |
| Zn(II) | 4.0 | 0.01 | Value |
| Pb(II) | 4.0 | 0.01 | Value |
Note: The values in this table are placeholders and should be filled with experimental data. The order of stability constants often follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[6][12]
Visualizations
Caption: Experimental workflow for testing this compound as a heavy metal chelator.
Caption: Mechanisms of heavy metal chelation by this compound.
References
- 1. cnhumicacid.com [cnhumicacid.com]
- 2. Humic acid reduce heavy metals in contaminated soil - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound [himedialabs.com]
- 5. humintech.com [humintech.com]
- 6. scispace.com [scispace.com]
- 7. [Intoxication and detoxication of heavy metals by humic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amecj.com [amecj.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Fourier Transform Infrared (FTIR) Spectroscopy for the Characterization of Humic Acid Sodium Salt
Introduction
Humic acid, a principal component of humic substances, is a complex mixture of various organic compounds formed by the decomposition of plant and animal matter. The sodium salt of humic acid is frequently utilized in various fields, including agriculture, environmental remediation, and pharmaceuticals, due to its solubility and biological activity. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a sample. This application note details the use of FTIR spectroscopy for the qualitative and quantitative analysis of humic acid sodium salt, providing researchers, scientists, and drug development professionals with a comprehensive protocol and data interpretation guide.
Key Applications:
-
Quality Control: Ensuring the consistency of this compound batches by comparing their FTIR spectra.
-
Structural Elucidation: Identifying and characterizing the primary functional groups, which is crucial for understanding its chemical properties and biological activity.
-
Interaction Studies: Investigating the binding of metals, pollutants, or active pharmaceutical ingredients to this compound.
-
Source Differentiation: Distinguishing between humic acids from different origins based on spectral fingerprints.
Experimental Protocols
A successful FTIR analysis of this compound relies on meticulous sample preparation and standardized instrument parameters.
1. Sample Preparation
The most common method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.
-
Materials:
-
This compound (technical grade)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Drying oven
-
-
Protocol:
-
Dry the this compound sample in an oven at a temperature of 90 ± 5 °C until a constant mass is achieved to remove residual moisture.[1]
-
Thoroughly dry the KBr powder to eliminate water absorption bands from the spectrum.
-
Weigh approximately 1-2 mg of the dried this compound and 100-200 mg of KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound to the mortar and mix thoroughly with the KBr powder. The mixture should be homogenous to ensure a uniform distribution of the sample in the KBr matrix.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2. FTIR Spectrometer and Measurement
-
Instrument: A Fourier Transform Infrared Spectrometer is required.
-
Typical Parameters:
-
Measurement Protocol:
-
Record a background spectrum of a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the KBr and the instrument's optical environment.
-
Place the KBr pellet containing the this compound in the sample compartment.
-
Record the sample spectrum.
-
Perform baseline correction and other necessary spectral processing using the spectrometer's software.
-
Data Presentation: Characteristic FTIR Absorption Bands of this compound
The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to various functional groups. The exact position and intensity of these bands can vary depending on the origin and purity of the sample.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | References |
| ~3400 | Strong, Broad | O-H stretching of alcohols, phenols, and carboxylic acids; N-H stretching | [4][5][6] |
| 2960-2920 & ~2850 | Weak to Medium | Asymmetric and symmetric C-H stretching of -CH₃ and -CH₂ groups (aliphatic) | [4][6] |
| 1730-1710 | Weak to Medium | C=O stretching of carboxylic acids, aldehydes, and ketones | [4][6] |
| ~1650-1610 | Strong | Aromatic C=C stretching, C=O stretching in quinones, asymmetric stretching of COO⁻ (carboxylate) | [4][5][6] |
| ~1540-1510 | Medium | Aromatic C=C stretching, N-H deformation in amide II | [4] |
| ~1440-1420 | Medium | Deformation of aliphatic C-H, symmetric stretching of COO⁻ (carboxylate) | [4] |
| ~1260-1200 | Medium | C-O stretching and O-H bending of carboxylic acids and phenolic groups | [5][6] |
| ~1090-1030 | Medium | C-O stretching of polysaccharides or polysaccharide-like substances, Si-O stretching of silicate (B1173343) impurities | [4][6][7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
References
Application Notes and Protocols for Tandem Differential Mobility Analysis (TDMA) of Humic Acid Aerosols
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Humic-like substances (HULIS) are a significant component of atmospheric aerosols, influencing cloud formation, climate, and air quality. Understanding their physicochemical properties is crucial. Tandem Differential Mobility Analysis (TDMA) is a powerful technique for in-situ characterization of aerosol properties such as hygroscopicity, volatility, and morphology. This document provides detailed application notes and protocols for the use of TDMA in the study of humic acid aerosols, which are often used as a proxy for atmospheric HULIS.[1]
Principles of Tandem Differential Mobility Analysis (TDMA)
A TDMA system consists of two Differential Mobility Analyzers (DMAs) arranged in series.[2][3] The first DMA selects a nearly monodisperse aerosol population of a specific electrical mobility diameter from a polydisperse sample. These size-selected particles are then passed through a conditioning unit where they are exposed to controlled conditions, such as elevated relative humidity (for hygroscopicity studies) or temperature (for volatility studies). The second DMA, coupled with a particle counter like a Condensation Particle Counter (CPC), measures the resulting size distribution of the conditioned aerosols.[3][4][5] The change in particle diameter provides information about the aerosol's response to the conditioning.
There are two primary configurations of TDMA used for aerosol characterization:
-
Hygroscopicity Tandem Differential Mobility Analyzer (H-TDMA): This setup measures the water uptake of aerosols by exposing them to a controlled high relative humidity (RH) environment between the two DMAs.[3][6][7] The hygroscopic growth factor (HGF) is determined by the ratio of the humidified particle diameter to the dry particle diameter.[8]
-
Volatility Tandem Differential Mobility Analyzer (V-TDMA): This configuration assesses the volatility of aerosol components by passing the size-selected particles through a heated tube (thermodenuder) to induce evaporation.[9][10] The change in particle size is measured to determine the volatile fraction.
Experimental Protocols
This section details the methodologies for performing TDMA experiments on humic acid aerosols.
2.1. Humic Acid Aerosol Generation
The generation of stable and reproducible humic acid aerosols is the first critical step.
-
Solution Preparation:
-
Prepare a solution of commercial humic acid (e.g., Aldrich sodium salt or Leonardite Standard) in high-purity water (e.g., Milli-Q).[11] The concentration will depend on the desired particle size and atomizer performance.
-
For mixed aerosol studies, prepare solutions containing known mass ratios of humic acid and other substances, such as ammonium (B1175870) sulfate (B86663).[9][11][12]
-
-
Aerosolization:
-
Generate the aerosol from the prepared solution using a constant output atomizer or nebulizer.[2]
-
The generated aerosol should be mixed with an excess of particle-free, dry air to ensure complete drying and to achieve a low relative humidity (typically <15% RH).[2][12] This step is crucial for establishing a stable initial "dry" particle size.
-
Pass the aerosol through a neutralizer (e.g., a radioactive source like Kr-85 or Po-210) to achieve a known charge distribution.
-
2.2. H-TDMA Protocol for Hygroscopicity Measurement
-
System Setup:
-
Connect the two DMAs in series.
-
Place a humidifier (e.g., a Nafion tube-based system) between the two DMAs.
-
Ensure the sheath air for the second DMA is humidified to the same target RH as the aerosol flow.[4]
-
Use a CPC after the second DMA to count the particles.
-
-
Experimental Procedure:
-
Select a specific "dry" particle size using the first DMA. Common sizes for humic acid studies range from 50 nm to 250 nm.[8]
-
Pass the monodisperse dry aerosol through the humidifier, exposing it to a controlled RH (e.g., 85% or 90%).[6][7][11]
-
Scan a range of mobility diameters with the second DMA to measure the size distribution of the humidified particles.
-
Repeat the measurement for a range of RH values to obtain a complete hygroscopic growth curve.
-
Regularly perform calibration experiments using a known salt, such as ammonium sulfate or sodium chloride, to verify the RH within the system.[13]
-
2.3. V-TDMA Protocol for Volatility Measurement
-
System Setup:
-
Experimental Procedure:
-
Select a specific "dry" particle size with the first DMA.
-
Pass the monodisperse aerosol through the thermodenuder set at a specific temperature (e.g., 280 °C).[9] The residence time in the heated zone is a critical parameter.
-
Measure the resulting size distribution with the second DMA and CPC.
-
The Volume Fraction Remaining (VFR) is calculated from the initial and final particle diameters.
-
Repeat the experiment at different thermodenuder temperatures to obtain a volatility profile.
-
Data Presentation
The quantitative data from TDMA experiments on humic acid aerosols are summarized below.
Table 1: Hygroscopicity Data for Humic Acid and Related Substances
| Substance | Dry Diameter (nm) | Relative Humidity (%) | Hygroscopic Growth Factor (HGF) | Deliquescence RH (%) | Reference |
| Aldrich Humic Acid | Not specified | 85 | 1.16 | No apparent phase change | [11] |
| ISOM (Winter) | Not specified | 90 | 1.08–1.11 | 40–60 | [6] |
| ISOM (Summer) | Not specified | 90 | 1.16–1.17 | 30–55 | [6] |
| Fulvic Acid | Not specified | Not specified | Slightly smaller than ISOM | 75–85 | [6][7] |
| Humic Acid | Not specified | Not specified | Slightly smaller than ISOM | 85–95 | [6][7] |
| Ammonium Sulfate - Humic Acid Mixture | 250 | 90 | 1.74 ± 0.05 | Not specified | [8] |
ISOM: Isolated less hydrophilic fraction of water-soluble organic matter.
Table 2: Volatility Data for Humic Acid (HULIS) Aerosols
| Particle Size (nm) | Temperature (°C) | Volume Fraction Remaining (VFR) | Key Finding | Reference |
| Not specified | 280 | > 55% | HULIS samples show overall low volatility. | [9] |
| 145 (Pure HULIS) | Not specified | Not specified | Estimated 26% ELVOCs. | [9] |
| 145 (HULIS:AS 1:3) | Not specified | Not specified | Estimated 93% ELVOCs in the organic part. | [9] |
| 145 (HULIS:AS 2:2) | Not specified | Not specified | Estimated 45% ELVOCs in the organic part. | [9] |
| 145 (HULIS:AS 3:1) | Not specified | Not specified | Estimated 70% ELVOCs in the organic part. | [9] |
ELVOCs: Extremely Low-Volatility Organic Compounds; AS: Ammonium Sulfate.
Visualization of Experimental Workflow and Logical Relationships
Diagram 1: Experimental Workflow of a Tandem Differential Mobility Analyzer (TDMA) System
Caption: Workflow of a TDMA system for aerosol analysis.
Diagram 2: Logical Relationships in TDMA Characterization of Humic Acid Aerosols
Caption: Properties of humic acid aerosols measured by TDMA.
Conclusion
Tandem Differential Mobility Analysis is an indispensable tool for characterizing the atmospheric behavior of humic acid aerosols. By employing H-TDMA and V-TDMA setups, researchers can obtain critical data on their hygroscopic and volatile properties. The protocols and data presented here provide a comprehensive guide for scientists to design and conduct their own investigations into the complex role of humic-like substances in the environment. The continuous water uptake by humic acid aerosols, as opposed to a distinct deliquescence point, and their generally low volatility are key findings that have significant implications for atmospheric modeling.[9][11]
References
- 1. Impact of Environmental Conditions on Secondary Organic Aerosol Production from Photosensitized Humic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 4. researchgate.net [researchgate.net]
- 5. "Hygroscopic Tandem Differential Mobility Analyzer (HTDMA) Design and T" by Ziheng Zeng [digitalcommons.bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. ACP - Hygroscopic properties of water-soluble matter and humic-like organics in atmospheric fine aerosol [acp.copernicus.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preparation of Humic Acid Sodium Salt Stock Solutions for Laboratory Experiments
Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of humic acid sodium salt for various laboratory experiments. Humic acid and its salts are complex organic molecules crucial in environmental, agricultural, and biological research. Proper preparation of stock solutions is critical for experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is a dark brown to black powder.[1][2][3][4] It is the sodium salt of humic acid and is generally soluble in water, especially under neutral to alkaline conditions.[5] Unlike humic acid, which has low solubility in water, the sodium salt form is readily soluble, forming a dark-colored solution.[5] The solubility is reported to be 33.3 mg/mL in water.[1][2][3][4] The molecular weight of this compound can vary significantly, as it is a complex mixture of molecules.[6] A representative molecular formula is C9H8Na2O4, with a molecular weight of approximately 226.14 g/mol , though this represents a basic structural unit.[1][2]
Quantitative Data Summary
For ease of reference, the key quantitative data for the preparation of this compound stock solutions are summarized in the table below.
| Parameter | Value | Notes |
| Appearance | Black or dark brown powder/crystalline powder.[1][2][3][4] | |
| Molecular Formula (representative) | C9H8Na2O4[1][2] | Represents a basic structural unit; actual composition is heterogeneous. |
| Molecular Weight (representative) | 226.14 g/mol [1][2] | The molecular weight of the complex mixture can range from 2,000 to 500,000 Da.[6] |
| Water Solubility | 33.3 mg/mL[1][2][3][4] | Solubility is enhanced in neutral to alkaline conditions (pH 7-10).[5] |
| Recommended Stock Concentration | 1 mg/mL to 10 mg/mL | A 1 mg/mL stock is common for many biological assays. Higher concentrations can be prepared depending on the application. |
| Storage Temperature (Powder) | Room temperature, in a dry and cool place.[1][2] | Keep container tightly closed.[7] |
| Storage Temperature (Solution) | 2-8°C (short-term) or -20°C (long-term) | Protect from light. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point for a wide range of laboratory applications, including plant science and cell culture experiments.
Materials
-
This compound powder
-
High-purity, sterile distilled or deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution (sterile)
-
0.1 M Hydrochloric Acid (HCl) solution (sterile)
-
Sterile conical tubes or flasks
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile storage bottles (amber or wrapped in foil)
Procedure
-
Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Initial Dissolution:
-
Transfer the powder to a sterile beaker or flask containing a sterile magnetic stir bar.
-
Add approximately 80 mL of sterile, high-purity water.
-
Begin stirring the solution. This compound should dissolve in water, but the process can be slow and may result in a turbid solution.[8]
-
-
pH Adjustment for Complete Dissolution:
-
Measure the initial pH of the suspension.
-
To ensure complete dissolution and to prepare a stable stock, it is recommended to adjust the pH to the alkaline range (pH 9-10).[9]
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached and the solution becomes clear.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, transfer the solution to a 100 mL sterile volumetric flask.
-
Rinse the initial container with a small amount of sterile water and add it to the volumetric flask to ensure all the compound is transferred.
-
Bring the final volume to 100 mL with sterile, high-purity water. This will result in a 1 mg/mL stock solution.
-
-
Final pH Adjustment (Application Specific):
-
For many applications, the alkaline pH of the stock solution may need to be adjusted to a neutral pH (typically pH 7.0-7.4) before use in experiments.
-
Slowly add 0.1 M HCl dropwise while stirring to bring the pH to the desired level. Be aware that lowering the pH too much can cause the humic acid to precipitate out of the solution.[9]
-
-
Sterilization:
-
To ensure the stock solution is sterile for use in biological experiments, filter it through a 0.22 µm sterile syringe filter into a sterile, final storage container.
-
-
Storage:
-
Store the sterilized stock solution in a sterile, light-protected container (amber bottle or a clear bottle wrapped in aluminum foil) to prevent photodegradation.[10]
-
For short-term storage (up to one week), keep the solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[11]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound CAS#: 68131-04-4 [m.chemicalbook.com]
- 3. This compound | CAS:68131-04-4 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. fulvicxcell.com [fulvicxcell.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Humic acid technical grade 68131-04-4 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. US11242292B2 - Process for producing humic acid salts with fluidizing solid phase reaction - Google Patents [patents.google.com]
- 9. Water Purification Efficiency and Membrane Fouling Behavior of Ceramic Membrane-Nanofiltration in Treating Water Treatment Plant Production Wastewater [mdpi.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. benchchem.com [benchchem.com]
Method for producing sodium humate by reacting humic acid with sodium hydroxide.
Application Notes: Production and Pharmaceutical Potential of Sodium Humate
Introduction
Sodium humate is the sodium salt of humic acid, a principal component of humic substances which are formed through the decomposition of organic matter.[1][2] This complex macromolecular compound is characterized by its dark color and high solubility in water, particularly under alkaline conditions.[3] Rich in functional groups such as carboxyls and phenolates, sodium humate exhibits strong absorption, chelation, and ion exchange capabilities.[4] While widely utilized in agriculture as a soil conditioner and in animal feed as a growth stimulant[1][3][5], there is growing interest in its pharmaceutical applications.[5][6] Research suggests potential anti-inflammatory, detoxifying, and immunomodulatory effects, making it a compound of interest for drug development and therapeutic applications.[6][7] These application notes provide detailed protocols for the synthesis of sodium humate via the reaction of humic acid with sodium hydroxide (B78521), targeting researchers in both scientific and drug development fields.
Chemical Principle
The production of sodium humate from humic acid is a classic acid-base neutralization reaction. Humic acid (HA), a weak acid due to its carboxylic (-COOH) and phenolic (-OH) functional groups, reacts with a strong base, sodium hydroxide (NaOH).[8][9] The hydroxide ions (OH⁻) from NaOH accept protons (H⁺) from the acidic groups of humic acid, forming water (H₂O) and the sodium salt of humic acid (sodium humate). This conversion to its sodium salt form significantly increases its water solubility and bioavailability.[1]
General Reaction: R-COOH + NaOH → R-COONa + H₂O[8]
Data Presentation: Summary of Materials and Product Specifications
Quantitative data from various sources are summarized below to provide a baseline for experimental design and quality control.
Table 1: Raw Material Characteristics
| Parameter | Source Material | Typical Content | Notes |
| Humic Acid Content | Leonardite / Lignite (B1179625) | 60% - 70% | Leonardite is a type of oxidized lignite and is a preferred source due to its high humic acid content.[3][10] |
| Peat / Weathered Coal | 35% - 45% | Also viable sources for humic acid extraction.[3][11] | |
| Particle Size | Crushed Coal | < 80 mesh | Crushing the raw material increases the surface area, enhancing reaction efficiency.[10][11] |
Table 2: Product Specifications for Sodium Humate
| Parameter | Specification | Method/Instrument | Reference |
| Appearance | Black Powder or Flakes/Crystals | Visual | [12][13] |
| Humic Acid Content (dry basis) | ≥ 50% - 70% | HPLC / Gravimetric | [10][12][14] |
| Water Solubility | ≥ 90% - 100% | Gravimetric | [10][12][13][14] |
| pH | 8.0 - 11.0 | pH Meter | [10][12][14][15] |
| Moisture Content | ≤ 15% | Gravimetric | [10] |
Experimental Protocols
Two primary protocols are presented: a lab-scale synthesis suitable for research purposes and a generalized industrial production workflow.
Protocol 1: Laboratory-Scale Synthesis of Sodium Humate
This protocol is adapted from methods described for research and small-batch production.[16]
Materials:
-
Humic acid powder (10 g)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Beakers (250 mL)
-
pH meter or pH strips
-
Petri dishes or evaporating dish
-
Drying oven
Procedure:
-
Preparation of NaOH Solution: Prepare a 0.1 N NaOH solution by dissolving 0.4 g of NaOH in 100 mL of distilled water.
-
Reaction:
-
Place 1.0 g of humic acid powder into a 250 mL beaker.
-
Add 10 mL of the 0.1 N NaOH solution to the humic acid while stirring.[16]
-
Continue mixing on a magnetic stirrer at room temperature until the humic acid is completely dissolved, forming a dark, aqueous solution of sodium humate.[16] The pH of the resulting solution should be in the alkaline range (9-10).[12][13]
-
-
Purification (Optional):
-
To remove any insoluble impurities, centrifuge the solution and decant the supernatant.
-
For higher purity, the humic acid can be first precipitated from an alkaline extract using an acid (e.g., 15% HCl to pH 3), washed, and then re-dissolved in NaOH solution.[16]
-
-
Drying:
-
Characterization: The final product can be characterized by determining its humic acid content, water solubility, and pH. Analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) can also be used for structural and thermal characterization.[17]
Protocol 2: Generalized Industrial Production Workflow
This protocol outlines the key steps used in larger-scale manufacturing of sodium humate.[2][3][10]
Materials & Equipment:
-
Humic acid source (e.g., Leonardite)
-
Sodium hydroxide (NaOH) solution (e.g., 4% solution)[16]
-
Industrial reaction kettle with heating and agitation
-
Filtration system (e.g., filter press)
-
(Optional) Ion exchange column
-
Vacuum evaporator
-
Drying system (e.g., spray dryer)
Procedure:
-
Raw Material Pre-treatment: The raw material (e.g., leonardite) is crushed and sieved to a fine powder (e.g., < 80 mesh) to maximize reaction efficiency.[10]
-
Alkaline Extraction: The powdered raw material is mixed with an alkaline solution, typically sodium hydroxide, in a reaction kettle.[1][10] The mixture is heated (e.g., to 90°C or boiling point) and agitated for a set period (e.g., 2 hours) to convert the insoluble humic acid into water-soluble sodium humate.[4][16]
-
Filtration and Purification: The resulting slurry undergoes multi-stage filtration to remove solid impurities like sand and residual coal.[10] For applications requiring high purity, such as in pharmaceuticals, ion exchange technology may be used to remove heavy metals.[10]
-
Concentration: The purified sodium humate solution is concentrated, often using a vacuum evaporator, to produce a high-density liquid.[10]
-
Drying: The concentrated liquid is dried to produce the final solid product. Common methods include spray drying or drum drying, which yield a fine powder or granules.[1][10] The product is dried to a final moisture content of ≤15%.[10]
Visualizations
Workflow for Sodium Humate Production
The following diagram illustrates the general workflow for producing sodium humate from a raw humic acid source.
References
- 1. Sodium Humate in Agriculture and Beyond • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 2. Sodium Humate for Industrial Ceramics&More-Green Top China supplier [gthumate.com]
- 3. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]
- 4. CN103819689A - Method for producing sodium humate by coal - Google Patents [patents.google.com]
- 5. What are Sodium Humate Uses? [ihumico.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Applications of Humic Substances: From Natural Biopolymers to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11242292B2 - Process for producing humic acid salts with fluidizing solid phase reaction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Make Sodium Humate? [gthumate.com]
- 11. CN1594338B - Preparation method of super strong anti-hard water sodium humate (potassium) - Google Patents [patents.google.com]
- 12. humicacidinc.com [humicacidinc.com]
- 13. Sodium Humate | CAS No.68131-04-4 | humic acid sodium salt [humicacid.org]
- 14. marknature.com [marknature.com]
- 15. Application of sodium humate - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application of Humic Acid Sodium Salt in the Environmental Remediation of Contaminated Soils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humic acid sodium salt, a derivative of humic substances, presents a promising and environmentally compatible solution for the remediation of soils contaminated with heavy metals and high salinity. Its multifaceted mechanism of action, which includes chelation, enhanced soil structure, and stimulation of microbial activity, makes it an effective agent for improving soil health and mitigating the toxic effects of contaminants. These application notes provide an overview of its use, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.
Mechanisms of Action
This compound remediates contaminated soils through several key mechanisms:
-
Chelation of Heavy Metals: The carboxylic and phenolic functional groups in humic acid can form stable complexes with heavy metal ions, reducing their bioavailability and mobility in the soil.[1] This process effectively immobilizes the contaminants, preventing their uptake by plants and leaching into groundwater.
-
Improvement of Soil Structure: Humic acid promotes the formation of soil aggregates, which improves soil porosity, aeration, and water retention.[2][3] This enhanced structure facilitates the leaching of excess salts from the root zone and creates a more favorable environment for plant growth.
-
Stimulation of Microbial Activity: Humic acid serves as a source of carbon and other nutrients for soil microorganisms.[4] Increased microbial populations and activity contribute to the degradation of organic pollutants and the overall improvement of soil fertility.
-
Increased Cation Exchange Capacity (CEC): Humic acid possesses a high cation exchange capacity, which increases the soil's ability to retain essential plant nutrients and reduces the loss of cations through leaching.[5][6]
Application Notes
1. Remediation of Heavy Metal Contaminated Soils
This compound can be applied to soils contaminated with heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). The application rate should be determined based on the type and concentration of the contaminants, as well as the soil's physical and chemical properties.
-
Application Method: this compound can be applied directly to the soil as a solid or dissolved in water and applied as a solution. Incorporation into the topsoil layer is recommended to ensure contact with the contaminants.
-
Expected Outcomes: A reduction in the bioavailable fraction of heavy metals, leading to decreased uptake by plants and reduced ecotoxicity.
2. Remediation of Saline Soils
In saline soils, this compound helps to mitigate the detrimental effects of high salt concentrations on plant growth.
-
Application Method: Application is typically done by dissolving the sodium salt in irrigation water or by direct soil application followed by irrigation.
-
Expected Outcomes: Improved soil structure, increased water infiltration and retention, and a reduction in soil salinity and sodium adsorption ratio (SAR).[7] This leads to enhanced seed germination, plant growth, and crop yield.[7]
Data Presentation
Table 1: Effect of Humic Acid on Heavy Metal Immobilization
| Humic Acid Application Rate (kg·ha⁻¹) | Reduction in DTPA-Extracted Pb (%) | Reduction in DTPA-Extracted Cd (%) | Reduction in DTPA-Extracted Zn (%) | Reduction in DTPA-Extracted Cu (%) | Reference |
| 14.8 | 39 | 37 | 29 | 18 | [8] |
Table 2: Effect of Humic Acid on Soil Salinity Parameters
| Humic Acid Treatment | Soil Salinity Reduction in 0-20 cm depth (%) | Soil Salinity Reduction in 0-60 cm depth (%) | Increase in Soil Water Content (%) | Reference |
| T2 (0.149 g/kg) | 47.86 | Not specified | 17.02 | [7] |
Table 3: Effect of Humic Acid on Microbial Activity
| Humic Acid Concentration | Microbial Activity Level | Observation | Reference |
| 1% by weight | Maximum activity | Enhances microbial activity over control | [4] |
| >50% | Sporadic activity | Activity levels become sporadic | [4] |
Experimental Protocols
Protocol 1: Determination of Heavy Metal Immobilization in Soil
Objective: To evaluate the effectiveness of this compound in immobilizing heavy metals in contaminated soil.
Materials:
-
Heavy metal contaminated soil
-
This compound
-
Deionized water
-
DTPA (Diethylenetriaminepentaacetic acid) extracting solution
-
Mechanical shaker
-
Centrifuge
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Soil Preparation: Air-dry the contaminated soil and sieve it through a 2 mm mesh.
-
Treatment Application:
-
Divide the soil into experimental units (e.g., pots).
-
Prepare solutions of this compound at different concentrations.
-
Apply the solutions to the soil at predetermined rates (e.g., 0, 5, 10, 15 kg·ha⁻¹ equivalent).
-
Thoroughly mix the humic acid solution with the soil and allow it to equilibrate for a specified period (e.g., 30 days), maintaining constant moisture.
-
-
Extraction of Bioavailable Heavy Metals:
-
After the incubation period, take a representative soil sample from each treatment.
-
Perform a DTPA extraction to determine the bioavailable fraction of heavy metals.
-
Add DTPA extracting solution to the soil sample in a specific soil-to-solution ratio (e.g., 1:2 w/v).
-
Shake the mixture on a mechanical shaker for 2 hours.
-
Centrifuge the samples and filter the supernatant.
-
-
Heavy Metal Analysis:
-
Analyze the concentration of heavy metals in the filtered extract using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the reduction in bioavailable heavy metals for each treatment compared to the control (no humic acid).
-
Protocol 2: Evaluation of Soil Salinity Reduction
Objective: To assess the impact of this compound on reducing soil salinity.
Materials:
-
Saline soil
-
This compound
-
Deionized water
-
Electrical conductivity (EC) meter
-
Soil moisture meter
Procedure:
-
Experimental Setup:
-
Establish experimental plots or pots with saline soil.
-
Apply different rates of this compound to the soil.
-
Include a control group with no humic acid application.
-
-
Treatment and Monitoring:
-
Irrigate all plots uniformly.
-
Monitor soil electrical conductivity (ECe) and soil moisture content at regular intervals (e.g., weekly) and at different soil depths (e.g., 0-20 cm, 20-40 cm).
-
-
Data Collection:
-
Collect soil samples from each plot at the beginning and end of the experiment.
-
Prepare a saturated soil paste and extract the soil solution.
-
Measure the EC of the soil extract (ECe).
-
-
Data Analysis:
-
Compare the changes in soil ECe and moisture content across different treatments over time.
-
Visualizations
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. ecopersia.modares.ac.ir [ecopersia.modares.ac.ir]
- 6. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 7. Color Gradients | Graphviz [graphviz.org]
- 8. fao.org [fao.org]
Application Notes: The Role of Sodium Humate in Enhancing Nutrient Uptake in Hydroponic Systems
Introduction
Sodium humate, a salt of humic acid, is a complex organic compound derived from the decomposition of plant and animal matter.[1] While widely utilized in agriculture to improve soil structure and fertility, its application in hydroponic systems is gaining significant attention.[2][3] In soilless culture, sodium humate acts as a biostimulant, directly influencing plant physiology to enhance nutrient uptake, improve stress resistance, and promote overall growth.[4] It functions by chelating mineral ions, stimulating root development, and modulating key enzymatic and hormonal pathways within the plant.[4][5] These application notes provide a comprehensive overview of the mechanisms, quantifiable effects, and experimental protocols for utilizing sodium humate to optimize nutrient management in hydroponic research and production.
Mechanisms of Action
Sodium humate enhances nutrient uptake through a combination of direct and indirect effects on the plant and its immediate root environment:
-
Chelation and Nutrient Availability: Humic substances are known for their high cation exchange capacity (CEC).[2] They can chelate essential micronutrients like iron (Fe), zinc (Zn), and manganese (Mn), forming stable, water-soluble complexes.[5] This process prevents the precipitation of these nutrients from the hydroponic solution, especially at higher pH levels, making them more readily available for root absorption.[6][7]
-
Stimulation of Root Growth and Morphology: One of the most well-documented effects of humic substances is the promotion of root development.[1][5] Sodium humate stimulates the elongation of the main root and increases the density and length of lateral roots.[8][9] This expanded root system provides a larger surface area for the absorption of water and nutrients.[10]
-
Enhanced Membrane Permeability and Enzyme Activity: Sodium humate can increase the permeability of root cell membranes, facilitating the movement of nutrients into the cells.[11][12] It has been shown to stimulate the activity of plasma membrane H+-ATPase, an enzyme that creates a proton gradient essential for the transport of many ions across the root membrane.[11][13][14] This enhanced enzymatic activity can lead to a more efficient uptake of nutrients like nitrates and potassium.[11]
-
Hormone-like Activity and Signaling Pathways: Humic substances exhibit auxin-like activity, influencing hormonal signaling pathways that regulate plant growth and development.[8][13] The application of humic acid can trigger signaling cascades involving reactive oxygen species (ROS), auxin (IAA), and abscisic acid (ABA), which in turn modulate the expression of genes related to nutrient transport and root architecture.[8][13][15]
Quantitative Data Summary
The application of sodium humate in hydroponic systems has been shown to yield significant quantitative improvements in both plant growth and nutrient accumulation. The tables below summarize key findings from various studies.
Table 1: Effect of Humic/Sodium Humate on Plant Growth Parameters
| Plant Species | Humate Concentration | Observed Effect | Percentage Increase | Reference |
| Sugar Beet | Not specified | Yield of above-ground parts | Up to 117% | [9] |
| Sugar Beet | Not specified | Yield of roots | Up to 22% | [9] |
| Wheat | Not specified | Root length | ~500% | [9] |
| Tomato | 1280 mg/L | Root fresh weight | Significant increase | [11] |
| Tomato | 1280 mg/L | Root dry weight | Significant increase | [11] |
| Rice | Not specified | Root dry weight | 27% | [8] |
| Rice | Not specified | Lateral root length | 20% | [8] |
Table 2: Effect of Humic/Sodium Humate on Nutrient Uptake and Accumulation
| Plant Species | Humate Concentration | Nutrient | Effect on Uptake/Accumulation | Reference |
| Tomato | 1280 mg/L | N, Ca, Fe, Zn, Cu (in roots) | Significant increase | [11] |
| Tomato | 1280 mg/L | P, K, Ca, Mg, Fe, Mn, Zn (in shoots) | Significant increase | [11] |
| Cucumber | Not specified | N, P, K, Cu, Fe, Zn | Increased uptake | [9] |
| Sugar Beet | Not specified | N, Ca, Fe, Mn (in foliage) | Increased content | [9] |
| Maize | 5 mg org. C/L | Nitrate (NO₃⁻) | Stimulated net uptake rate | [11] |
Signaling Pathways and Visualizations
The beneficial effects of sodium humate on nutrient uptake are mediated by complex signaling pathways within the plant. Application of humic substances to the roots can trigger a cascade involving hormonal and reactive oxygen species (ROS) signaling, which ultimately stimulates proton pumps (H+-ATPase) and modifies root architecture to enhance nutrient acquisition.
References
- 1. Sodium humate: A magical soil conditioner [gthumate.com]
- 2. Sodium Humate in Agriculture and Beyond • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 3. What are Sodium Humate Uses? [ihumico.com]
- 4. Humic Acid Function to Soil and Hydroponic - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 5. Humate for root growth stimulation - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 6. Humic acids in hydroponics: What is their effect? – Science in Hydroponics [scienceinhydroponics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Humic Acid Regulates Root Growth through ROS-Dependent Pathway and Hormone Signaling in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simplyhydro.com [simplyhydro.com]
- 10. The Effect of Humalite on Improving Soil Nitrogen Availability and Plant Nutrient Uptake for Higher Yield and Oil Content in Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological effects of sodium humate - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 13. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Humic Acid Sodium Salt for Plant Growth Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of humic acid sodium salt for stimulating plant growth.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound to stimulate plant growth?
The optimal concentration of this compound can vary depending on the plant species, growth stage, and application method. However, research suggests that low concentrations are generally more effective. For corn seedlings, an optimal concentration of around 5 ppm (as carbon) has been reported to increase growth by 30-50% in nutrient solutions or low organic matter soil.[1] In other studies, concentrations of 30 and 60 mg/L have been tested, with the mixture of a saline solution and 60 mg/L humic substances showing positive results for maize growth.[2][3] For Gerbera, a concentration of 500 mg/L of humic acid was found to increase the number of harvested flowers by 52%.[4] It is crucial to conduct preliminary dose-response experiments to determine the optimal concentration for your specific experimental conditions.
2. What are the signs of excessive humic acid application?
Applying humic acid at excessively high concentrations can have detrimental effects on plant growth. Signs of over-application include:
-
Stunted Growth and Yellowing Leaves (Chlorosis): High levels of humic acid can lead to "nutrient lock-up," where essential nutrients become bound to soil particles and are unavailable to the plant. This can manifest as nitrogen deficiency, causing stunted growth and yellowing of leaves.[5]
-
Poor Seed Germination: Excessive humic acid can negatively affect soil moisture levels and nutrient availability, hindering seed germination and seedling development.[5]
-
Changes in Soil Structure: An overabundance of humic acid can cause the soil to feel slick or slimy. It can also lead to overly compacted or loose and sandy soil, both of which are detrimental to root growth.[5]
-
Decreased Nutrient Content: High levels of humic acid have been shown to decrease the content of some nutrients in plants.[4]
3. Can this compound be used to mitigate salt stress in plants?
Yes, humic acid has been shown to enhance plant tolerance to salt stress.[6][7] It can help in several ways:
-
Improved Nutrient Uptake: Humic acid can chelate essential micronutrients, increasing their availability to plants even in saline conditions.[8]
-
Hormonal Regulation: It can modulate plant hormonal signaling pathways, such as those involving auxin and cytokinin, which play a role in stress resistance.[9][10]
-
Enhanced Antioxidant Defense: Humic acid can boost the activity of antioxidant enzymes in plants, which helps to mitigate oxidative damage caused by salt stress.[7]
-
Improved Soil Structure: By improving soil structure, humic acid can help with salt leaching and water retention.[11]
4. What are the different methods for applying this compound?
This compound can be applied through various methods, depending on the research objectives and experimental setup:
-
Soil Incorporation: Mixing humic acid directly into the soil before planting ensures even distribution throughout the root zone.[12]
-
Fertigation: Applying humic acid with irrigation water delivers it directly to the plant's root zone for rapid absorption.[12]
-
Foliar Spray: Spraying a diluted solution of humic acid directly onto the leaves allows for rapid absorption and utilization.[12][13]
-
Root Drench: Applying a diluted solution directly to the soil around the base of established plants targets the root system.[12]
-
Seed Treatment: Soaking seeds in a humic acid solution before planting can improve germination and early seedling growth.[12]
Troubleshooting Guides
Issue: Stunted growth and yellowing leaves observed after humic acid application.
-
Possible Cause: The concentration of humic acid applied may be too high, leading to nutrient lock-up, particularly of nitrogen.[5]
-
Troubleshooting Steps:
-
Cease Application: Immediately stop any further application of humic acid.
-
Leach the Soil: If in a potted experiment, flush the soil with water to help remove excess humic acid.
-
Adjust Concentration: In subsequent experiments, perform a dose-response study starting with much lower concentrations (e.g., in the range of 5-100 mg/L) to identify the optimal level for your plant species.
-
Analyze Nutrient Content: Conduct a plant tissue analysis to confirm which nutrients are deficient.
-
Issue: Gel or precipitate formation when mixing humic acid solution with other products.
-
Possible Cause: Humic acid is soluble in neutral to alkaline conditions but will precipitate or form a gel in acidic environments (typically below pH 6).[14] Mixing it with acidic products can cause this issue.
-
Troubleshooting Steps:
-
Stop Mixing: Immediately stop adding the acidic component.
-
Check pH: Measure the pH of the mixture.
-
Adjust pH: If the pH is acidic, carefully add a dilute alkaline solution (e.g., 0.1 M KOH or NaOH) dropwise while stirring until the precipitate redissolves (target pH > 7.0).[14]
-
Preventative Measures:
-
Jar Test: Always perform a small-scale compatibility test before mixing large quantities.[14]
-
Order of Mixing: Dilute the acidic component in the total volume of the solvent before slowly adding the humic acid solution. This prevents localized areas of high acidity.[14]
-
Use a Buffer: Consider using a suitable buffer to maintain a pH above the precipitation point of humic acid.[14]
-
-
Data Presentation
Table 1: Effects of Humic Acid Concentration on Plant Growth Parameters in Various Studies
| Plant Species | Humic Acid Concentration | Application Method | Observed Effect | Reference |
| Gerbera | 500 mg/L | Nutrient Solution | 52% increase in the number of harvested flowers.[4] | [4] |
| Gerbera | 1000 mg/L | Nutrient Solution | Increased root growth.[4] | [4] |
| Corn | 2 g/kg soil | Soil Application | Increased dry weight and nutrient uptake. | [8] |
| Corn | 4 g/kg soil | Soil Application | Negative effect on dry weight and nutrient uptake. | [8] |
| Corn | 0.1% | Foliar Spray | Highest dry weight and nutrient uptake in NaCl treatment. | [8] |
| Ivy Geranium | 1000 mg/L | Foliar Spray | Significantly improved plant growth and flowering under saline conditions.[15] | [15] |
| Redgram | 4.0 ml/l of 15% liquid HA | Foliar Spray | Recommended to improve growth physiology, quality, and yield.[2] | [2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal Humic Acid Concentration in Hydroponics
-
Prepare Stock Solution: Dissolve a known weight of this compound in deionized water to create a concentrated stock solution (e.g., 1000 mg/L). Adjust the pH to neutral or slightly alkaline if necessary.
-
Prepare Treatment Solutions: Create a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100, 500 mg/L) in your hydroponic nutrient solution.
-
Plant Culture: Germinate seeds and transfer seedlings to the hydroponic system. Allow them to acclimate before starting the treatment.
-
Application: Replace the nutrient solution with the prepared treatment solutions. Ensure each treatment has an adequate number of replicates.
-
Growth Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all treatments.
-
Data Collection: After a predetermined experimental period, harvest the plants and measure various growth parameters such as root and shoot length, fresh and dry weight, and chlorophyll (B73375) content.
-
Analysis: Statistically analyze the data to determine the optimal concentration of humic acid that promotes plant growth.
Protocol 2: Foliar Application of Humic Acid to Mitigate Salt Stress
-
Plant Material: Grow plants in a suitable medium (soil or soilless mix) until they reach the desired growth stage.
-
Salt Stress Induction: Divide the plants into control and salt-stress groups. For the salt-stress group, apply a saline solution (e.g., NaCl) to the growth medium to achieve the desired stress level.
-
Prepare Humic Acid Solution: Prepare a humic acid solution at the desired concentration (e.g., 1000 mg/L) in deionized water. Add a surfactant to improve leaf adhesion if necessary.
-
Foliar Application: Using a sprayer, apply the humic acid solution to the leaves of the plants until runoff. Apply to both salt-stressed and non-stressed plants to have appropriate controls. A control group should be sprayed with water (and surfactant if used).
-
Application Frequency: Apply the foliar spray at regular intervals (e.g., once a week).
-
Data Collection: At the end of the experiment, measure plant growth parameters, as well as physiological indicators of stress such as proline content, electrolyte leakage, and antioxidant enzyme activity.
-
Analysis: Compare the data between the different treatment groups to evaluate the effect of foliar-applied humic acid on salt stress mitigation.
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. fulvicxcell.com [fulvicxcell.com]
- 6. Humic acids enhance salt stress tolerance associated with pyrroline 5-carboxylate synthetase gene expression and hormonal alteration in perennial ryegrass (Lolium perenne L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. humintech.com [humintech.com]
- 9. Frontiers | Understanding the Role of Humic Acids on Crop Performance and Soil Health [frontiersin.org]
- 10. Frontiers | Humic acids enhance salt stress tolerance associated with pyrroline 5-carboxylate synthetase gene expression and hormonal alteration in perennial ryegrass (Lolium perenne L.) [frontiersin.org]
- 11. hihumate.com [hihumate.com]
- 12. How should humic acid be applied to soil or plants for maximum effectiveness? [humicfactory.com]
- 13. ecogardener.com [ecogardener.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting solubility issues of humic acid sodium salt in acidic solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of humic acid sodium salt in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I lower the pH?
A1: Humic acid's solubility is highly dependent on pH. It is generally soluble in neutral to alkaline conditions but becomes insoluble and precipitates in acidic environments, typically at a pH below 2.[1][2] This occurs because the primary functional groups on the humic acid molecule, mainly carboxylic and phenolic groups, become protonated (gain a proton) in acidic solutions. In alkaline solutions, these groups are deprotonated (ionized), leading to electrostatic repulsion between the humic acid molecules, which keeps them dissolved.[2][3] When the pH is lowered, the loss of charge allows the molecules to aggregate and precipitate out of the solution.[2][4]
Q2: What is the general relationship between the solubility of humic acid and pH?
A2: The solubility of humic acid increases as the pH increases.[2][3] At a very low pH (e.g., pH 3), a significant portion of humic acid will be in a solid, precipitated state. As the pH rises towards neutral and into the alkaline range, its solubility steadily increases, with it being completely soluble at a pH of around 10.[2]
Q3: Can the source of humic acid affect its solubility?
A3: Yes, the source and the extraction method significantly influence the solubility characteristics of humic acid. Humic acids derived from different materials such as soil, peat, or lignite (B1179625) can have variations in molecular weight, aromaticity, and the density of functional groups, which in turn affects their solubility profiles.[1][2]
Q4: Are there alternatives to humic acid that are soluble under acidic conditions?
A4: Yes, fulvic acid, which is another fraction of humic substances, is soluble at all pH levels, including acidic conditions.[1][2] If your experimental protocol requires a soluble humic substance in an acidic medium, fulvic acid may be a suitable alternative.[2]
Q5: How can I improve the solubility of humic acid in a moderately acidic medium?
A5: Several methods can be employed to enhance the solubility or stability of humic acid in acidic conditions. These include the use of co-solvents like urea (B33335), the addition of certain surfactants, or complexation with other molecules.[2] Detailed methods are provided in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of humic acid solutions in acidic media.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate, heavy precipitation upon acid addition. | The rapid drop in pH is causing the humic acid molecules to aggregate and fall out of solution.[2] | 1. Add the acid dropwise while the solution is being vigorously stirred.[2]2. Consider using a weaker acid to achieve a more gradual pH change.[2]3. Perform the pH adjustment in an ice bath to potentially slow the aggregation kinetics. |
| The solution becomes highly viscous or forms a gel. | This may be due to a high concentration of humic acid or interactions with other components in the media. | 1. Work with a more dilute solution of humic acid before adjusting the pH.[2]2. Conduct a small-scale jar test to check for compatibility with other media components before preparing a large batch.[5] |
| Agglomerates or clots form in the solution. | Incomplete initial dissolution or temperature-dependent aggregation may be the cause. | 1. Use sonication to break up the agglomerates.[2]2. Ensure the initial stock solution is completely dissolved by stirring overnight in an alkaline solution (e.g., pH 9-10).[2][6]3. If your experiment allows, maintain a slightly elevated temperature. |
| Inconsistent solubility between different batches. | There is likely variation in the source material or the preparation of the humic acid itself. | 1. Purchase this compound from a reputable supplier that provides a certificate of analysis with consistent quality control.[2]2. If preparing in-house, standardize your extraction and purification protocol meticulously.[2] |
| Precipitation occurs slowly over time, even at a moderately acidic pH. | This can be caused by slow aggregation kinetics or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) that can bridge humic acid molecules. | 1. Prepare solutions fresh for each experiment to minimize the time for aggregation.[2]2. Use high-purity deionized water and avoid any sources of divalent cations in your reagents if possible.[2] |
Data Presentation
The following table summarizes the estimated solubility of a coal-derived humic acid in a 0.001 M NaCl solution as a function of pH. Note that these values can vary depending on the source and purity of the humic acid.
Table 1: Estimated Solubility of Coal Humic Acid vs. pH
| pH | Solid State Humic Acid (%) |
| 3 | 80% |
| 4 | ~65% |
| 5 | ~45% |
| 6 | ~35% |
| 7 | 25% |
| 8 | ~15% |
| 9 | ~5% |
| 10 | 0% |
| Data is estimated from graphical representations in scientific literature.[2] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a stable, alkaline stock solution of this compound.
Materials:
-
This compound powder
-
High-purity deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing the required volume of deionized water while stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension until the pH reaches 9-10.[6]
-
Continue to stir the solution vigorously on a magnetic stirrer. For complete dissolution, it is recommended to stir the solution overnight.[2][6]
-
Visually inspect the solution for any remaining particulates. If necessary, filter the solution to remove any insoluble material.
-
Store the stock solution in a sealed container. For long-term storage, keep it at or below -20°C.[7]
Protocol 2: Gradual pH Adjustment to Minimize Precipitation
This protocol provides a method for carefully lowering the pH of a humic acid solution to minimize aggregation and precipitation.
Materials:
-
Prepared alkaline humic acid stock solution (from Protocol 1)
-
Dilute acid (e.g., 0.1 M HCl)
-
Magnetic stirrer and stir bar
-
pH meter
-
Dropper or burette
Procedure:
-
Place the beaker with the humic acid stock solution on a magnetic stirrer and begin stirring at a moderate speed.
-
Calibrate and place the pH probe into the solution.
-
Using a dropper or burette, add the dilute acid to the solution one drop at a time.
-
Pause after each addition to allow the pH reading to stabilize.
-
Monitor the solution closely for any signs of cloudiness or precipitation.
-
Continue this slow, dropwise addition until the desired target pH is reached.
Protocol 3: Using Urea as a Co-solvent to Enhance Solubility
This method utilizes urea to form strong hydrogen bonds with humic acid, which can improve its solubility in more acidic conditions.[2]
Materials:
-
Dry, powdered humic acid
-
Urea
-
Deionized water
-
Mortar and pestle or grinder
-
Magnetic stirrer and stir bar
Procedure:
-
Grind the dry humic acid into a fine powder using a mortar and pestle.[2]
-
Prepare a concentrated aqueous solution of urea (e.g., 5-8 M).
-
Slowly add the powdered humic acid to the urea solution while stirring vigorously.
-
The formation of "Urea Humate" through hydrogen bonding will enhance the solubility.[2]
-
This resulting solution can then be used for experiments and may exhibit improved stability when the pH is subsequently lowered, compared to a simple aqueous solution.
Visualizations
Caption: A logical workflow for troubleshooting humic acid solubility issues.
Caption: The effect of pH on the ionization state of humic acid.
References
- 1. Humic substance - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. EGUsphere - Solubility characteristics of soil humic substances as a function of pH [egusphere.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:68131-04-4 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Stability of humic acid sodium salt at different pH levels and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of humic acid sodium salt under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a complex mixture of organic molecules. Its stability in aqueous solution is primarily influenced by pH and temperature. Generally, it is more stable in alkaline and neutral solutions due to the deprotonation of its acidic functional groups, which increases electrostatic repulsion between molecules and prevents aggregation.[1] Stock solutions are best prepared fresh; however, they can be stored at temperatures below -20°C for several months.[2]
Q2: How does pH affect the stability and solubility of this compound solutions?
A2: The pH of the solution is a critical factor for the stability of humic acid.
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Alkaline pH (pH > 7): At higher pH values, the carboxylic and phenolic hydroxyl groups on the humic acid molecules deprotonate, resulting in a higher negative surface charge.[1] This leads to increased electrostatic repulsion between the molecules, promoting solubility and colloidal stability.[1]
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Neutral pH (pH ≈ 7): Humic acid is generally stable at neutral pH, though its stability is less than in alkaline conditions.
-
Acidic pH (pH < 7): In acidic conditions, the functional groups become protonated, reducing the negative charge and leading to aggregation and precipitation of the humic acid.[1][3][4] The tendency to aggregate in the presence of salts like NaCl is greater in acidic conditions compared to neutral or alkaline conditions.[1]
Q3: What is the impact of temperature on the stability of this compound?
A3: Temperature can significantly impact the structural integrity of humic acid.
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Low Temperatures (< 70°C): The desorption of physically bound water is a reversible process, and the humic acid structure is generally stable.[5] For long-term storage of stock solutions, temperatures below -20°C are recommended.[2]
-
Moderate Temperatures (70°C - 110°C): Above 70°C, irreversible structural changes can begin to occur due to the loss of water from condensation reactions, leading to more condensed polyaromatic structures.[5]
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High Temperatures (> 110°C): At temperatures exceeding 110°C, gradual decomposition of the humic acid structure occurs, with the release of carbon dioxide and carbon monoxide.[5] Significant degradation of thermally unstable molecules occurs between 120°C and 420°C, and pyrolysis of the aromatic core happens at temperatures above 500°C.[6]
Q4: Can the presence of salts affect the stability of this compound solutions?
A4: Yes, the presence of salts, particularly those with divalent cations, can influence stability. Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged functional groups of humic acid, neutralizing the charge and promoting aggregation and precipitation.[1][3] Monovalent cations like Na⁺ have a lesser effect but can still contribute to aggregation, especially at acidic pH.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the humic acid solution. | Low pH: The solution pH may be too acidic, causing humic acid to precipitate.[3] Presence of divalent cations: Contamination with divalent cations (e.g., from glassware or other reagents) can cause aggregation.[1][3] | 1. Check and adjust the pH of the solution to neutral or slightly alkaline. 2. If working in acidic conditions is necessary, add the acid dropwise while vigorously stirring to avoid localized high acid concentrations.[3] 3. Use deionized water and ensure all glassware is thoroughly cleaned to avoid cation contamination.[3] |
| Solution appears cloudy or aggregated, especially at low temperatures. | Incomplete dissolution or temperature-dependent aggregation: Humic acid may not be fully dissolved or may aggregate at lower temperatures. | 1. Use sonication to help break up any agglomerates.[3] 2. Ensure the initial dissolution in an alkaline solution is complete by allowing sufficient time for stirring. 3. If experimentally feasible, maintaining a slightly elevated temperature can help prevent aggregation.[3] |
| Inconsistent results between different batches of humic acid. | Variability in the source material: Humic acid is a natural product, and its composition can vary between sources and even batches.[3] | 1. Purchase humic acid from a reputable supplier that provides a certificate of analysis with detailed specifications. 2. If possible, purchase a larger single batch for the duration of a project to ensure consistency. 3. Standardize your in-house preparation and purification protocols if you are extracting the humic acid yourself.[3] |
Data Presentation
Table 1: Effect of pH on the Colloidal Stability of Humic Acid
| pH Condition | Zeta Potential (mV) | Aggregation Behavior | Reference |
| Acidic (pH 5) | -42.35 to -53.16 | High aggregation | [1] |
| Neutral (pH 7) | -49.53 to -56.29 | Moderate aggregation | [1] |
| Alkaline (pH 9) | -53.16 to -60.13 | Low aggregation (high stability) | [1] |
| Note: Zeta potential values are indicative and can vary based on the specific humic acid source and ionic strength of the solution. More negative values indicate greater electrostatic repulsion and stability. |
Table 2: Thermal Stability of Humic Acid
| Temperature Range | Observed Effects | Reference |
| < 70°C | Reversible desorption of adsorbed water. | [5] |
| 70°C - 110°C | Irreversible loss of water due to condensation, leading to more condensed polyaromatic structures. | [5] |
| 110°C - 240°C | Gradual decomposition with the formation of carbon dioxide. | [5] |
| 140°C - 240°C | Gradual decomposition with the formation of carbon monoxide. | [5] |
| > 400°C | Degradation of more condensed structures and oxidation of aromatic moieties. | [6] |
| > 500°C | Pyrolysis of the aromatic core of the humic acid structure. | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volume of high-purity, deionized water while stirring continuously.
-
To ensure complete dissolution and stability, adjust the pH of the solution to 9-10 by adding a small amount of 0.1 M NaOH dropwise.
-
Continue stirring until the solution is homogenous.
-
-
Filtration (Optional):
-
To remove any insoluble impurities, filter the solution through a 0.45 µm filter.
-
-
Storage:
-
For short-term storage (up to a few days), store the solution at 4°C.
-
For long-term storage, aliquot the stock solution into appropriate volumes and store at -20°C or below for several months.[2]
-
Before use, thaw the frozen solution at room temperature for at least one hour before opening the vial.[2]
-
Protocol 2: Assessing the pH-Dependent Stability of Humic Acid
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Add a known volume of the humic acid stock solution to each buffer to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Visually inspect the samples for any signs of precipitation or aggregation.
-
For a quantitative assessment, measure the absorbance of the supernatant at a specific wavelength (e.g., 465 nm) using a UV-Vis spectrophotometer. A decrease in absorbance indicates precipitation.
-
Alternatively, use Dynamic Light Scattering (DLS) to measure the particle size distribution. An increase in particle size indicates aggregation.[1]
-
Visualizations
References
- 1. Frontiers | Comparison for colloidal stability and aggregation behavior of fulvic and humic acids: effects of cations and pH [frontiersin.org]
- 2. This compound | CAS:68131-04-4 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Overcoming interference in the spectroscopic analysis of sodium humate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the spectroscopic analysis of sodium humate.
Troubleshooting Guides & FAQs
This section is organized by the type of spectroscopic analysis, addressing specific issues in a question-and-answer format.
UV-Vis Spectroscopy
Question 1: My UV-Vis spectrum for sodium humate is a broad, featureless curve. How can I get more information from it?
Answer: The UV-Vis spectrum of humic substances is typically broad due to the complex mixture of chromophores.[1] However, you can derive valuable information by calculating specific ratios from the absorbance values at different wavelengths. The most common is the E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm), which is related to the degree of aromatic condensation. A lower E4/E6 ratio generally indicates a higher degree of aromaticity and larger molecular size, which is characteristic of humic acid, while a higher ratio is typical for fulvic acid.[2]
Question 2: I suspect my sodium humate sample is contaminated with fulvic acid. How can I confirm and mitigate this using UV-Vis spectroscopy?
Answer: Fulvic acid contamination is a common issue as it has an overlapping absorption spectrum with humic acid.[2]
-
Confirmation: You can use the E4/E6 ratio as an indicator. Humic acids typically have E4/E6 ratios below 5.0, whereas fulvic acids have ratios greater than 5.0. A higher-than-expected E4/E6 ratio for your humic acid sample suggests fulvic acid contamination.
-
Mitigation: The primary method for separating humic acid from fulvic acid is based on their differential solubility in acidic conditions. Humic acids are insoluble at a pH below 2, while fulvic acids remain soluble. The standard procedure involves dissolving the sample in an alkaline solution and then acidifying the extract to precipitate the humic acid. For enhanced purity, the precipitated humic acid can be redissolved in a minimal volume of 0.1 M KOH and then reprecipitated with 6 M HCl.
Question 3: My absorbance readings are inconsistent or drifting. What are the possible causes and solutions?
Answer: Inconsistent readings can arise from several factors unrelated to the sodium humate itself. Here are some common troubleshooting steps:
-
Instrument Warm-up: Ensure the spectrophotometer has warmed up for at least 15-30 minutes to allow the lamp to stabilize.
-
Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Clean the cuvettes thoroughly with an appropriate solvent and wipe with a lint-free cloth before each measurement.
-
Sample Preparation: Ensure your sample is well-mixed and free of air bubbles, which can scatter light. If your sample is too concentrated, it can lead to non-linear detector response; dilute the sample to bring the absorbance into the optimal range (typically 0.1–1.0 AU).
-
Blank Measurement: Use the same solvent or buffer for your blank as your sample is dissolved in. Re-blank the instrument periodically, especially during long experiments.
Fluorescence Spectroscopy
Question 1: The fluorescence intensity of my sodium humate solution is not linear with concentration. What could be the cause?
Answer: This is a classic sign of the inner filter effect (IFE) . The inner filter effect occurs when the sample itself absorbs a significant portion of the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.[3][4][5] This effect is particularly pronounced in highly colored solutions like those of sodium humate.
Question 2: How can I correct for the inner filter effect?
Answer: There are two main approaches to mitigate the inner filter effect:
-
Dilution: The simplest method is to dilute your sample until the absorbance at the excitation wavelength is low, generally below 0.05 to 0.1 AU in a 1 cm cuvette.[6] This minimizes the absorption of excitation and emission light.
-
Mathematical Correction: For more concentrated samples, a mathematical correction can be applied. This involves measuring the absorbance of the sample at both the excitation and emission wavelengths and using a correction formula. A common formula is:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
Question 3: My fluorescence spectra show a peak where the emission wavelength is twice the excitation wavelength. What is this?
Answer: This is likely due to second-order scattering , an artifact where the diffraction grating in the emission monochromator allows light at twice the excitation wavelength to pass through to the detector.[7] To confirm this, you can change the excitation wavelength; the artifact peak should shift accordingly. Using a shorter excitation wavelength can sometimes move the second-order peak out of your emission range of interest.
Question 4: The fluorescence of my sodium humate sample seems to be quenched or is highly dependent on the pH of the solution. Why is this?
Answer: The fluorescence of humic substances is highly dependent on their molecular conformation and the protonation state of their functional groups.
-
Quenching: Other molecules in your sample can act as quenchers, decreasing the fluorescence intensity. This can be due to collisional quenching or the formation of non-fluorescent complexes.
-
pH Dependence: The fluorescence of humic substances is known to be pH-dependent. Generally, fluorescence intensity decreases with decreasing pH.[8] This is attributed to changes in the ionization of functional groups and the coiling/uncoiling of the macromolecular structure. It is crucial to buffer your samples to a constant pH for comparable results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectroscopic analysis of humic substances.
Table 1: Typical E4/E6 Ratios for Humic and Fulvic Acids
| Substance | Typical E4/E6 Ratio | Interpretation |
| Humic Acid | < 5.0 | High degree of aromatic condensation, larger molecular size. |
| Fulvic Acid | > 5.0 | Lower degree of aromatic condensation, smaller molecular size. |
Data compiled from multiple sources indicating the general trend.
Table 2: Absorbance Thresholds for Minimizing Inner Filter Effects in Fluorescence Spectroscopy
| Excitation Wavelength | Recommended Maximum Absorbance (1 cm path length) |
| 254 nm | < 0.1 AU |
| 280 nm | < 0.1 AU |
| 350 nm | < 0.05 AU |
These are general guidelines; the optimal absorbance may vary depending on the specific instrument and sample.[6]
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Sodium Humate
-
Sample Preparation:
-
Accurately weigh 10 mg of the sodium humate sample.
-
Dissolve the sample in 100 mL of a 0.05 M NaHCO3 solution. This helps to buffer the solution and ensure the humate is fully dissolved.
-
Adjust the pH of the solution to 8.0 using a small amount of 0.1 M NaOH or 0.1 M HCl.
-
If necessary, dilute the stock solution with the 0.05 M NaHCO3 buffer (pH 8.0) to bring the absorbance into the linear range of the spectrophotometer (ideally < 1.0 AU at the wavelength of maximum absorbance).
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the 0.05 M NaHCO3 buffer (pH 8.0) to be used as the blank.
-
Fill the other cuvette with the sodium humate sample solution.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Replace the blank with the sample cuvette and record the absorbance spectrum.
-
-
Data Analysis:
-
Record the absorbance values at 465 nm and 665 nm.
-
Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.
-
Protocol 2: Fluorescence Spectroscopic Analysis of Sodium Humate
-
Sample Preparation:
-
Prepare a stock solution of sodium humate in a suitable solvent (e.g., 0.05 M NaHCO3 at pH 8.0).
-
Measure the UV-Vis absorbance of the stock solution at the intended excitation wavelength.
-
Dilute the stock solution with the same solvent to an absorbance of < 0.1 AU at the excitation wavelength to minimize inner filter effects.
-
-
Instrumentation and Measurement:
-
Turn on the fluorescence spectrophotometer and allow the excitation lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the desired excitation wavelength (e.g., 350 nm for humic-like fluorescence).
-
Record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
To create an Excitation-Emission Matrix (EEM), systematically vary the excitation wavelength (e.g., from 250 nm to 450 nm in 5 nm steps) and record the emission spectrum for each excitation wavelength.
-
-
Data Correction and Analysis:
-
Subtract the spectrum of a solvent blank from the sample spectrum.
-
If necessary, apply a mathematical correction for inner filter effects, especially if the absorbance is above 0.1 AU.
-
Analyze the corrected spectra to identify fluorescence peaks and their intensities. For EEMs, use software to identify and quantify different fluorescent components.
-
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of sodium humate.
Caption: Troubleshooting workflow for common issues in sodium humate spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ijramt.com [journals.ijramt.com]
- 3. The inner filter effects and their correction in fluorescence spectra of salt marsh humic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Second-Order Scattering Quenching in Fluorescence Spectra of Natural Humates as a Tracer of Formation Stable Supramolecular System for the Delivery of Poorly Soluble Antiviral Drugs on the Example of Mangiferin and Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Humic Acid Sodium Salt Efficacy in High Salinity Soils
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of humic acid sodium salt in high salinity soil experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves plant growth in high salinity soils?
A1: this compound primarily improves plant growth in high salinity soils through a combination of mechanisms:
-
Improved Soil Structure and Nutrient Availability: Humic acid enhances soil aggregation, which improves water infiltration and aeration.[1][2] It also chelates essential micronutrients, increasing their bioavailability to plants.[1][3] This helps counteract the negative effects of high salt concentrations that can limit nutrient and water uptake by plant roots.[3][4]
-
Stress Mitigation at the Molecular Level: Humic acid can influence plant physiology directly. For instance, it has been shown to stabilize the HKT1 transporter protein in Arabidopsis, which is involved in sodium ion homeostasis, thereby reducing sodium toxicity.[5] It can also modulate hormone levels and enhance antioxidant enzyme activity, helping plants better cope with salinity-induced oxidative stress.[6]
-
Stimulation of Microbial Activity: Humic acid provides a source of carbon and nutrients for beneficial soil microorganisms.[1][2] Increased microbial activity contributes to nutrient cycling and overall soil health, creating a more favorable environment for plant growth.[1]
Q2: What is the optimal application rate for this compound in high salinity soils?
A2: The optimal application rate of this compound is not a one-size-fits-all answer and depends on several factors, including soil type, salinity level, crop species, and the specific formulation of the humic acid product. However, research indicates that the effects are dose-dependent. For example, in one study with Arabidopsis, increasing concentrations of humic acid led to a dose-dependent increase in salt stress tolerance.[5] Conversely, another study on tomatoes showed that while plant growth increased with applications up to 1 g/kg of soil, the beneficial effects were reduced at a concentration of 2 g/kg.[5] It is crucial to conduct preliminary dose-response experiments for your specific conditions.
Q3: Can this compound be combined with other soil amendments to enhance its efficacy?
A3: Yes, combining this compound with other amendments can have synergistic effects, leading to greater improvements in soil properties and plant growth under high salinity.
-
Gypsum: The integrated use of gypsum and humic acid has been shown to be highly effective in reclaiming saline-sodic soils.[2][7] Gypsum provides calcium, which helps to replace excess sodium on the soil exchange sites, while humic acid improves soil structure and nutrient retention.[2]
-
Microbial Fertilizers: Co-application of humic acid with beneficial microbes, such as Bacillus subtilis and Trichoderma harzianum, can further enhance soil quality and crop yields in saline-alkali soils.[8] These microbes can contribute to nutrient cycling, disease suppression, and the production of plant growth-promoting substances.
-
Potassium: The combined application of potassium and humic acid has been shown to be more effective in alleviating salt stress in wheat than either treatment alone. This combination improves ionic homeostasis and activates antioxidant enzymes.[9]
Q4: How does this compound affect soil pH in saline-alkali conditions?
A4: Humic acid can help to buffer soil pH and, in some cases, lower the pH of alkaline soils.[1] The carboxylic and phenolic groups in humic acid can accept and donate protons, which helps to resist changes in pH.[1] By binding with cations and influencing microbial activity, humic acid contributes to a more balanced soil chemical environment, which can help neutralize alkalinity.[1]
Troubleshooting Guide
Problem 1: No observable improvement in plant growth after applying this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The application rate may be too low to have a significant effect or too high, causing an inhibitory effect.[5] |
| Solution: Conduct a dose-response experiment with a range of concentrations to determine the optimal application rate for your specific soil and plant species. | |
| Poor Soil Contact | The humic acid may not be effectively incorporated into the root zone where it can interact with the plant and soil. |
| Solution: Ensure thorough mixing of the humic acid with the soil or use an application method that delivers it directly to the root zone, such as fertigation. | |
| Severe Salinity | The level of salinity may be too extreme for humic acid alone to overcome. |
| Solution: Consider combining humic acid with other amendments like gypsum to address high sodium levels more effectively.[2] Also, ensure adequate leaching of salts with good quality water if possible.[1] | |
| Nutrient Imbalance | High salinity can induce nutrient imbalances that humic acid alone cannot fully correct.[3] |
| Solution: Conduct a soil nutrient analysis and supplement with appropriate fertilizers. The combination of humic acid and potassium has proven effective.[9] |
Problem 2: Inconsistent results across different experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Humic Acid Source | Humic acids derived from different sources (e.g., leonardite, peat, compost) have varying compositions and bioactivity.[10] |
| Solution: Characterize the humic acid being used, noting its source and chemical properties. Maintain consistency in the source of humic acid across experiments. | |
| Differences in Experimental Conditions | Variations in soil type, salinity composition (e.g., NaCl vs. Na2CO3), plant species, and environmental conditions can all influence the outcome.[10] |
| Solution: Standardize experimental protocols as much as possible. Clearly document all experimental parameters to identify potential sources of variation. | |
| Application Method | The method of application (e.g., soil incorporation vs. foliar spray) can lead to different results.[3][4] |
| Solution: Choose an application method appropriate for your research question and apply it consistently. Soil application generally improves soil properties, while foliar application can directly enhance nutrient uptake by the plant.[3][4] |
Data Presentation
Table 1: Effect of Humic Acid (HA) on Soil Properties under Salinity Stress
| Treatment | Soil EC (dS/m) | Soil pH | Organic Matter (%) | Reference |
| Control (Saline Soil) | 4.71 | 9.10 | - | [2] |
| Gypsum @ 100% GR | Reduced by 27.60% | Reduced by 6.70% | - | [2] |
| Gypsum @ 75% GR + HA @ 30 kg/ha | Reduced by 27.60% | Reduced by 6.70% | - | [2] |
| Saline Soil + HA (40 mg/L) | - | - | - | [10] |
| Saline Soil + HA (various rates) | Reduced | Reduced | Increased | [8][11] |
Note: EC stands for Electrical Conductivity, a measure of soil salinity. GR refers to Gypsum Requirement.
Table 2: Effect of Humic Acid (HA) on Plant Growth Parameters under Salinity Stress
| Crop | Treatment | Plant Height | Dry Weight | Nutrient Uptake | Reference |
| Arabidopsis | NaCl + HA (86 or 860 mg/L) | Increased | Increased | - | [5] |
| Corn | 60mM NaCl + Soil Humus | - | Increased | Increased N uptake | [3] |
| Corn | 60mM NaCl + Foliar HA (0.1%) | - | Increased | Increased P, K, Mg, Na, Cu, Zn uptake | [3] |
| Wheat | 100mM NaCl + 10mM K + 2 g/kg HA | Increased | Increased by 47% (salt-tolerant) and 43% (salt-sensitive) | Decreased Na, Increased K, Fe, Zn | [9] |
| Mexican Lime | Soil (30 mL/tree) + Foliar (0.2%) HA | Increased | Increased | Increased N, P, K, Ca, Mg, Fe, Mn, Zn, Cu, B | [12] |
Experimental Protocols
Protocol 1: Evaluating the Effect of this compound on Soil Chemical Properties
-
Soil Preparation: Collect saline soil samples and air-dry them. Sieve the soil through a 2 mm mesh to ensure uniformity.
-
Treatment Application: Divide the soil into experimental units (e.g., pots). Apply different rates of this compound (e.g., 0, 10, 20, 30, 40 mg/kg soil) to the respective units.[11] If combining with other amendments like gypsum, add them at the desired rates (e.g., 75% of gypsum requirement).[2] Mix the amendments thoroughly with the soil.
-
Incubation and Leaching: Incubate the treated soil for a specified period (e.g., 30 days) under controlled moisture and temperature conditions. If the experiment involves leaching, apply a predetermined amount of water and collect the leachate for analysis.
-
Soil Analysis: After the incubation period, collect soil samples from each experimental unit. Analyze the samples for key chemical properties including:
-
Electrical Conductivity (EC): Measure using a conductivity meter in a saturated soil paste extract.
-
pH: Measure using a pH meter in a 1:2.5 soil-to-water suspension.
-
Cation Exchange Capacity (CEC) and Exchangeable Cations (Na+, Ca2+, Mg2+, K+): Determine using standard laboratory methods (e.g., ammonium (B1175870) acetate (B1210297) extraction).
-
Organic Matter: Determine by the Walkley-Black method.
-
-
Data Analysis: Statistically analyze the data to determine the effect of the treatments on the soil chemical properties.
Protocol 2: Assessing the Impact of this compound on Plant Growth and Nutrient Uptake under Salinity Stress
-
Experimental Setup: Use a pot culture system with a suitable growing medium (e.g., the saline soil being studied).
-
Planting and Treatment Application: Sow seeds of the desired plant species (e.g., wheat, corn). After germination and establishment of seedlings, apply the salinity stress by irrigating with a salt solution (e.g., 100 mM NaCl).[9] Apply the this compound treatments either to the soil at different concentrations or as a foliar spray.[3][4]
-
Growth Period: Grow the plants under controlled environmental conditions (light, temperature, humidity) for a predetermined period.
-
Data Collection:
-
Growth Parameters: At the end of the experimental period, measure plant height, shoot and root fresh and dry weight.
-
Physiological Parameters: Measure parameters such as chlorophyll (B73375) content, stomatal conductance, and photosynthetic rate.
-
Nutrient Analysis: Harvest the plant tissues (shoots and roots separately), dry them, and grind them. Analyze the tissue for the concentration of key nutrients (e.g., N, P, K, Na, Ca, Mg, and micronutrients) using methods like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to evaluate the impact of humic acid treatments on plant growth and nutrient uptake under salinity stress.
Visualizations
Caption: Mechanism of humic acid in mitigating salinity stress.
Caption: General experimental workflow for evaluating humic acid efficacy.
References
- 1. hihumate.com [hihumate.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. lawrieco.com.au [lawrieco.com.au]
- 5. Humic Acid Confers HIGH-AFFINITY K+ TRANSPORTER 1-Mediated Salinity Stress Tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humic acids enhance salt stress tolerance associated with pyrroline 5-carboxylate synthetase gene expression and hormonal alteration in perennial ryegrass (Lolium perenne L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Potassium and Humic Acid Synergistically Increase Salt Tolerance and Nutrient Uptake in Contrasting Wheat Genotypes through Ionic Homeostasis and Activation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Humic Acid on Soil Physicochemical and Biological Properties under Salinity Stress Conditions in Pot Culture of Satureja khuzistanica Jamzad [ecopersia.modares.ac.ir]
- 12. mdpi.com [mdpi.com]
Preventing precipitation of humic acid sodium salt in hard water.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with humic acid sodium salt in hard water.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when dissolved in tap water?
A1: The precipitation is typically caused by the presence of high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), in the water.[1][2][3] This condition is known as "hard water." Humic acid molecules contain functional groups that can bind strongly with these polyvalent cations, forming larger, insoluble humate complexes that precipitate out of the solution.[4]
Q2: What is the chemical nature of the precipitate?
A2: The precipitate consists of insoluble calcium humate and magnesium humate salts. When the sodium (Na⁺) ions associated with the humate are replaced by Ca²⁺ or Mg²⁺ ions, the resulting complex has significantly lower water solubility.[1][5]
Q3: What is the most direct way to prevent this precipitation?
A3: The most common and effective method is to use a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA).[3][6][7] Chelating agents bind, or "sequester," the calcium and magnesium ions, preventing them from reacting with the humate molecules.[1][5] Using deionized or distilled water, which is free of these mineral ions, is also a straightforward solution.
Q4: Does the pH of the water affect the solubility of sodium humate?
A4: Yes, pH plays a critical role. This compound is most soluble in neutral to alkaline water (pH 7–10).[8] In acidic conditions (e.g., pH < 6), the solubility of humic acid decreases, which can lead to precipitation, independent of water hardness.[9][10]
Troubleshooting Guide: Precipitation During Dissolution
Issue: A precipitate forms immediately or over time after dissolving this compound in the experimental water source.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for sodium humate precipitation.
Root Cause Analysis: The Chelation Mechanism
Hard water ions physically interact with humate molecules, causing them to aggregate and precipitate. A chelating agent preemptively binds these ions, keeping the humate soluble.
Caption: Mechanism of precipitation and prevention by chelation.
Solutions and Comparative Data
The primary methods to prevent precipitation are outlined below. The choice of method depends on experimental constraints, cost, and convenience.
| Method | Principle of Action | Effectiveness | Potential Experimental Impact |
| Chelating Agents | Sequesters divalent cations (Ca²⁺, Mg²⁺) by forming stable, soluble complexes.[5][6][7] | High | May interfere with experiments involving metal-ion sensitive assays. Must be accounted for in the experimental design. |
| Water Purification | Removes mineral ions from the water source via ion exchange, reverse osmosis, or distillation.[1][11] | Very High | Gold standard for consistency. Requires access to a water purification system, which can have higher initial costs. |
| pH Adjustment | Increasing the pH to the 7-10 range enhances the solubility of this compound.[8] | Moderate | Effective for marginal cases. May not prevent precipitation in very hard water. Altering pH can directly impact the experimental system. |
Experimental Protocol: Preparing a Stable Humate Solution Using EDTA
This protocol describes how to prepare a stock solution of this compound in hard water by using Disodium EDTA (Na₂-EDTA) as a chelating agent.
Objective: To prepare a 1 mg/mL (1000 ppm) stock solution of sodium humate that remains free of precipitation.
Materials:
-
This compound (powder)
-
Disodium EDTA (Na₂-EDTA)
-
Hard water source (e.g., tap water)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter (optional, but recommended)
Methodology:
-
Determine Water Hardness (Optional but Recommended): If the hardness of your water is unknown, use a commercial water hardness test kit. Hardness is typically reported in ppm of calcium carbonate (CaCO₃). For this protocol, we will assume a "very hard water" level of 180 ppm CaCO₃.
-
Calculate Required EDTA:
-
The molar mass of CaCO₃ is ~100.09 g/mol .
-
The molar mass of Na₂-EDTA is ~336.21 g/mol .
-
EDTA chelates Ca²⁺ and Mg²⁺ in a 1:1 molar ratio.
-
Calculation:
-
Convert water hardness to molarity: (180 mg/L) / (100,090 mg/mol) = 0.0018 M
-
This is the molar concentration of divalent cations that need to be chelated.
-
Calculate the mass of Na₂-EDTA needed per liter of water: (0.0018 mol/L) * (336.21 g/mol ) = 0.605 g/L or 605 mg/L.
-
Note: It is common to add a slight excess (e.g., 10%) to ensure complete chelation. We will use ~670 mg of Na₂-EDTA per liter of water.
-
-
-
Prepare the Solution:
-
Measure 1000 mL of hard water into a beaker or flask with a magnetic stir bar.
-
Weigh 670 mg of Na₂-EDTA and add it to the water. Stir until it is completely dissolved. This creates the "chelated water."
-
Weigh 1000 mg (1.0 g) of this compound.
-
Slowly add the this compound powder to the stirring chelated water.
-
Continue stirring until the this compound is fully dissolved. The solution should be a dark, clear liquid with no visible precipitate.
-
-
Final Check and Storage:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. softflow.in [softflow.in]
- 3. threecell.com [threecell.com]
- 4. Excess Salination - HUMINTECH [humintech.com]
- 5. technotes.alconox.com [technotes.alconox.com]
- 6. chelating agent water softening [thinkdochemicals.com]
- 7. Chelating Agents for Water Treatment - Quimidroga [quimidroga.com]
- 8. Sodium Humate is water-soluble - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. EGUsphere - Solubility characteristics of soil humic substances as a function of pH [egusphere.copernicus.org]
- 11. How to Remove Calcium and Magnesium Ions from Household Water? Insights into Advanced Water Treatment Solutions - Inozner [inozner.com]
- 12. SODIUM HUMATE - Ataman Kimya [atamanchemicals.com]
- 13. Sodium Humate | CAS No.68131-04-4 | this compound [humicacid.org]
- 14. SODIUM HUMATE POWDER [mzagro.com]
Adjusting the pH of humic acid sodium salt solutions for optimal performance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH of humic acid sodium salt solutions for optimal performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and maintaining the solubility of this compound?
A1: this compound is most soluble in neutral to alkaline conditions. For complete dissolution, a pH of 7.0 or higher is recommended. Commercial sodium humate products often have a pH in the range of 9.0 to 11.0.[1] While the salt is soluble in this alkaline range, the optimal pH for your specific application will depend on the experimental requirements. For biological systems, buffering the solution to a physiological pH (around 7.4) may be necessary after initial dissolution.
Q2: Why is my this compound solution forming a gel or precipitate?
A2: Gel formation or precipitation of humic acid is a common issue that typically occurs when the pH of the solution drops into the acidic range (below 7.0).[2] Humic acid itself is insoluble in acidic conditions. Adding acidic reagents or mixing the humic acid solution with an acidic medium can cause it to convert back to its insoluble form.
Q3: How can I redissolve precipitated humic acid in my solution?
A3: In most cases, the precipitation of humic acid is reversible. You can redissolve the precipitate by carefully raising the pH of the solution back to a neutral or alkaline state. This is achieved by the dropwise addition of a dilute alkaline solution, such as 0.1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while continuously monitoring the pH.[2]
Q4: Can temperature affect the solubility and stability of my humic acid solution?
A4: While pH is the primary factor governing solubility, temperature can also have an effect. Increased temperatures can sometimes promote the aggregation of humic acid molecules, particularly in solutions with a lower pH. It is generally advisable to prepare and handle solutions at room temperature unless a specific protocol dictates otherwise.[2]
Q5: Do other components in my solution affect the stability of this compound?
A5: Yes, the presence of divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can promote the precipitation of humic acid, even at moderately acidic or near-neutral pH.[3] It is recommended to use deionized water and avoid sources of divalent cations if precipitation is a concern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate or gel forms upon adding an acidic reagent. | The pH of the solution has dropped below the solubility limit of humic acid. | 1. Immediately stop adding the acidic reagent. 2. Slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH until the precipitate redissolves (target pH > 7.0).[2] 3. In the future, consider adding the humic acid solution to the final volume of the acidic solution with vigorous stirring to avoid localized high acidity. |
| The solution is cloudy or contains suspended particles after initial dissolution. | 1. Incomplete dissolution. 2. The pH is not sufficiently alkaline. | 1. Continue stirring the solution for a longer period. 2. Check the pH and adjust to a more alkaline value (e.g., pH 9-10) with a dilute NaOH solution until the solution becomes clear. |
| Precipitation occurs over time, even at a seemingly stable pH. | Slow aggregation kinetics or the presence of interfering ions. | 1. Prepare fresh solutions before each experiment. 2. Use high-purity water (e.g., deionized or distilled) to minimize the presence of divalent cations.[3] |
Data Presentation
Table 1: Influence of pH on the Solubility of Humic Acid
The following table summarizes the effect of pH on the solubility of coal-derived humic acid in a 0.001 M NaCl solution. As the pH decreases, the amount of humic acid in the solid, precipitated state increases significantly.
| pH | Solid State Humic Acid (%) |
| 10 | 0% |
| 9 | ~5% |
| 8 | ~15% |
| 7 | 25% |
| 6 | ~35% |
| 5 | ~45% |
| 4 | ~65% |
| 3 | 80% |
| Data is estimated from the graphical representation in "Solubility of coal humic acid as a function of pH in the absence and presence of minerals" by Spark et al.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1% (w/v) stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, deionized or distilled water
-
0.1 M Sodium hydroxide (NaOH) solution
-
Calibrated pH meter and probe
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Beaker
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Add approximately 80 mL of deionized water to a 100 mL beaker with a magnetic stir bar.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the weighed this compound to the water.
-
Allow the solution to stir for at least 30 minutes.
-
Measure the pH of the solution. If the pH is below 9.0, add 0.1 M NaOH dropwise until the pH is between 9.0 and 10.0 to ensure complete dissolution.
-
Once the this compound is fully dissolved and the solution is clear, transfer it to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
Protocol 2: Adjusting the pH of a this compound Solution
This protocol provides a method for adjusting the pH of a prepared this compound solution to a desired experimental value.
Materials:
-
Prepared this compound stock solution
-
Dilute hydrochloric acid (HCl) or other suitable acid
-
Dilute sodium hydroxide (NaOH) or other suitable base
-
Calibrated pH meter and probe
-
Stir plate and magnetic stir bar
-
Beaker or flask containing the solution
Procedure:
-
Place the beaker containing the humic acid solution on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH probe into the solution.
-
To decrease the pH, add the dilute acid solution dropwise. Allow the pH reading to stabilize after each addition. Proceed slowly, especially as you approach the target pH, to avoid overshooting and causing precipitation.
-
To increase the pH, add the dilute base solution dropwise, allowing the pH to stabilize between additions.
-
Continue adjusting until the desired pH is reached and remains stable.
Mandatory Visualizations
Signaling Pathway: Humic Acid Inhibition of NF-κB Activation
Humic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. One of the proposed mechanisms is the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]
Caption: Humic acid's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow: pH Adjustment of Humic Acid Solution
The following diagram illustrates the general workflow for adjusting the pH of a this compound solution.
Caption: Workflow for adjusting the pH of a humic acid solution.
Logical Relationship: Troubleshooting pH-Related Precipitation
This diagram outlines the logical steps for troubleshooting precipitation issues when working with humic acid solutions.
Caption: Troubleshooting logic for humic acid precipitation.
References
- 1. Sodium Humate is water-soluble - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Humic acid suppresses the LPS-induced expression of cell-surface adhesion proteins through the inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the industrial production of high-purity sodium humate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of high-purity sodium humate.
Troubleshooting Guides
This section addresses common challenges encountered during the production and purification of high-purity sodium humate.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SH-P01 | Low Yield of Sodium Humate | - Incomplete extraction of humic acid from the raw material. - Suboptimal reaction conditions (temperature, time, pH). - Loss of product during filtration or precipitation steps. | - Ensure the raw material (e.g., leonardite) is finely ground to increase surface area. - Optimize the extraction by adjusting the sodium hydroxide (B78521) concentration, temperature (typically around 90°C), and reaction time (40-60 minutes).[1] - Use a multi-stage precipitation process to maximize recovery.[1] |
| SH-P02 | Poor Water Solubility | - Incomplete conversion of humic acid to its sodium salt. - Presence of insoluble impurities like lignins or minerals. - Low pH of the final product or the water used for dissolution.[2] - Agglomeration of particles during drying. | - Ensure a sufficient amount of sodium hydroxide is used during the reaction. The pH of the final product should be between 9 and 11.[3][4] - Purify the crude sodium humate solution by centrifugation or filtration to remove insoluble materials. - For dissolution, use neutral to alkaline water (pH 7-10). If the water is acidic, adjust the pH with a buffer.[2] - Optimize the drying process (e.g., spray drying) to produce a fine, easily soluble powder. |
| SH-P03 | Product is Off-Color or Has an Unpleasant Odor | - Presence of impurities from the raw material. - Degradation of the product due to excessive heat during drying. - Microbial contamination. | - Use high-quality raw materials with low impurity content. - Implement a purification step with activated carbon to adsorb color and odor-causing compounds. - Control the drying temperature to prevent thermal degradation. - Flush pipes (B44673) and equipment to remove any organic buildup that could cause odors.[5] |
| SH-P04 | High Heavy Metal Content | - The raw material (leonardite, lignite) naturally contains heavy metals. - Contamination from processing equipment. | - Select raw materials with naturally low heavy metal content. - Implement a purification step using chelation and precipitation. Adjusting the pH can cause some metal salts to precipitate. - Consider advanced purification methods like ion exchange chromatography or membrane filtration. - Use processing equipment made of non-leaching materials. |
| SH-P05 | Batch-to-Batch Inconsistency | - Variability in the composition of the raw material.[6] - Lack of precise control over process parameters. | - Thoroughly characterize each new batch of raw material for humic acid content and impurity profile. - Implement strict process controls for reaction time, temperature, pH, and reagent concentrations. - Standardize purification and drying procedures. |
Frequently Asked Questions (FAQs)
1. What are the key quality parameters for high-purity sodium humate for pharmaceutical applications?
For pharmaceutical use, sodium humate must meet stringent quality standards. Key parameters include:
-
High Humic Acid Content: Typically greater than 70%.[7]
-
High Water Solubility: Ideally 100% to ensure complete dissolution for formulations.[7]
-
Low Levels of Impurities: This includes heavy metals, residual solvents, and microbial contamination.[8]
-
Defined pH: Usually in the range of 9-11.[3]
-
Low Ash Content: Indicates a lower level of inorganic mineral impurities.
2. What are the acceptable limits for heavy metal impurities in pharmaceutical-grade sodium humate?
While specific monographs for sodium humate may not be universally established, guidelines from regulatory bodies like the EMA can be applied. These are often based on the permitted daily exposure (PDE).
| Metal | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) |
| Cadmium (Cd) | 1 | 25 | 2 |
| Lead (Pb) | 1 | 5 | 5 |
| Arsenic (As) | 1 | 15 | 1.5 |
| Mercury (Hg) | 1 | 30 | 3 |
| Nickel (Ni) | 2A | 200 | 20 |
| Copper (Cu) | 3 | 3000 | 300 |
| Zinc (Zn) | 3 | N/A | N/A |
Data sourced from EMA guidelines on metal catalysts.
3. How can I remove fulvic acid from my sodium humate product?
Fulvic acid is a smaller, more soluble fraction of humic substances that can be separated from the larger humic acid molecules. The International Humic Substances Society (IHSS) method involves the following steps:
-
Acidify the alkaline extract of humic substances to a pH of 1.0 with HCl. This causes the humic acid to precipitate.
-
Separate the precipitated humic acid by centrifugation.
-
The supernatant will contain the fulvic acid fraction. The humic acid precipitate can then be redissolved and further purified.[9]
4. What are the concerns regarding microbial and endotoxin (B1171834) contamination for pharmaceutical applications?
For parenteral drug products, the absence of pyrogens is critical. Endotoxins from gram-negative bacteria are a major source of pyrogenic contamination.
-
Microbial Limits: The product should be tested for a total aerobic microbial count and the absence of specific pathogenic organisms.
-
Endotoxin Limits: The acceptable endotoxin limit is calculated based on the product's dose and route of administration. For intravenous administration, the threshold is typically 5 Endotoxin Units (EU) per kilogram of body weight per hour.[10]
5. What advanced purification techniques can be used to achieve high purity?
Beyond basic precipitation and filtration, several advanced techniques can be employed:
-
Membrane Filtration:
-
Chromatography:
-
Adsorbent Resins (e.g., XAD-8): These can be used to selectively adsorb and then elute humic and fulvic acids for purification.[9]
-
Ion Exchange Chromatography: Can be used to remove ionic impurities.
-
Experimental Protocols
Protocol 1: Standard Extraction and Purification of Sodium Humate
This protocol is based on the chemical extraction method.
-
Raw Material Preparation: Grind leonardite or lignite (B1179625) to a fine powder to increase the surface area.
-
Alkaline Extraction:
-
Mix the powdered raw material with a 0.1 M sodium hydroxide (NaOH) solution in a 1:10 solid-to-liquid ratio.
-
Stir the mixture under a nitrogen atmosphere for a minimum of 4 hours.[9]
-
-
Separation of Insoluble Material: Allow the mixture to settle overnight and then separate the supernatant containing the dissolved sodium humate by decantation or centrifugation.
-
Acid Precipitation of Humic Acid:
-
Slowly add 6 M hydrochloric acid (HCl) to the supernatant while stirring until the pH reaches 1.0.
-
Allow the suspension to stand for 12-16 hours to allow the humic acid to precipitate completely.[9]
-
-
Separation of Humic Acid: Centrifuge the mixture to collect the humic acid precipitate. The supernatant contains the fulvic acid fraction and can be discarded or processed separately.
-
Purification of Humic Acid:
-
Wash the humic acid precipitate with distilled water to remove excess acid and salts.
-
For higher purity, suspend the precipitate in a 0.1 M HCl/0.3 M HF solution to remove mineral impurities. Shake overnight and then centrifuge. Repeat until the ash content is below 1%.[9]
-
-
Conversion to Sodium Humate and Final Product:
-
Redissolve the purified humic acid precipitate in a minimum volume of 0.1 M NaOH.
-
Dry the resulting sodium humate solution using a suitable method like spray drying or freeze-drying to obtain a fine powder.
-
Protocol 2: Membrane Filtration for Microbial and Endotoxin Removal
This protocol outlines the general steps for sterile filtration.
-
Preparation:
-
Wipe down the work area with 10% bleach followed by 70% ethanol.
-
Aseptically assemble the membrane filtration apparatus with a sterile membrane filter (typically 0.22 µm for sterilization).
-
-
Filtration:
-
Prepare a solution of the purified sodium humate.
-
Pour the solution into the filter funnel.
-
Apply a vacuum to draw the solution through the membrane filter into a sterile collection vessel.
-
-
Post-Filtration:
-
The filtrate is the sterile sodium humate solution.
-
For microbial testing, the membrane can be placed on a suitable agar (B569324) medium and incubated to check for any retained bacteria.[13]
-
Visualizations
References
- 1. CN103819689A - Method for producing sodium humate by coal - Google Patents [patents.google.com]
- 2. Sodium Humate is water-soluble - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 3. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]
- 4. Questions about insoluble and soluble humic acid products • JINGFENG [humicchina.com]
- 5. southpasadenaca.gov [southpasadenaca.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. humic-substances.org [humic-substances.org]
- 10. fda.gov [fda.gov]
- 11. fulvicxcell.com [fulvicxcell.com]
- 12. EP1797190A1 - Method for extracting fulvic acid molecules - Google Patents [patents.google.com]
- 13. SaniPath Wiki - Protocols: Membrane Filtration Laboratory Analysis [sites.google.com]
Technical Support Center: Enhancing the Shelf-Life of Liquid Formulations of Humic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the shelf-life of liquid formulations of humic acid sodium salt.
I. Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to resolve specific issues that may arise during your experiments.
Issue 1: Precipitation or Sedimentation in the Formulation
Q1: I'm observing a precipitate or sediment in my liquid this compound formulation. What are the potential causes?
A1: Precipitation in your formulation can be attributed to several factors:
-
pH Shift: Humic acids are soluble in alkaline conditions and precipitate in acidic conditions (pH < 2). A decrease in the formulation's pH can cause the this compound to convert to its less soluble acidic form.[1][2]
-
High Concentration of Salts: The presence of high concentrations of certain salts, especially those containing divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), can lead to the formation of insoluble humates.[3]
-
Temperature Fluctuations: A significant decrease in temperature can reduce the solubility of this compound, leading to precipitation.[4]
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the this compound will increase, potentially exceeding its solubility limit.[3]
Q2: How can I identify the cause of the precipitation?
A2: Follow this systematic approach:
-
Measure the pH of the supernatant: This is the most critical first step. A pH below 7 may indicate that the humic acid is precipitating.
-
Analyze the composition of your formulation: Review all components, including any buffers or other salts that have been added. The presence of divalent cations is a key factor to investigate.
-
Review storage conditions: Note the temperature at which the formulation has been stored and whether it has been exposed to significant temperature fluctuations. Check for any signs of solvent evaporation from the container.
Q3: What are the corrective actions to redissolve the precipitate and prevent it from recurring?
A3: Based on the identified cause, you can take the following steps:
-
If the pH is too low: Adjust the pH of the solution to a more alkaline range (typically pH 8-10) by slowly adding a suitable base like sodium hydroxide (B78521) (NaOH).
-
If divalent cations are present: Consider adding a chelating agent such as EDTA to sequester the divalent cations. For future formulations, consider using raw materials with lower divalent cation content.
-
If precipitation is due to low temperature: Gently warm the solution while stirring to redissolve the precipitate. Store the formulation at a controlled room temperature.
-
If solvent evaporation has occurred: Add a sufficient amount of the appropriate solvent to bring the concentration back to the desired level. Ensure that storage containers are tightly sealed to prevent future evaporation.
Issue 2: Microbial Growth (Mold, Bacteria, Yeast)
Q1: I've noticed signs of microbial growth (e.g., cloudiness, surface film, unpleasant odor) in my formulation. What should I do?
A1: Microbial growth is a common issue in aqueous formulations that are not adequately preserved. The presence of organic matter like humic acid can serve as a nutrient source for microorganisms.
Q2: How can I confirm and address the microbial contamination?
A2:
-
Microbiological Testing: Perform a total viable count to identify the type and extent of microbial contamination.
-
Review Formulation: Check if a suitable preservative was included in the formulation at an effective concentration.
-
Implement Corrective Actions:
-
For existing contaminated batches, filtration through a 0.22 µm filter may remove bacteria, but it will not eliminate endotoxins or fungal spores. Depending on the application, the batch may need to be discarded.
-
For future batches, incorporate an effective antimicrobial preservative.
-
Q3: What preservatives are effective, and how do I choose the right one?
A3: The choice of preservative depends on the pH of your formulation and the types of microorganisms you need to control.
-
Sodium Benzoate (B1203000): Effective in acidic conditions (pH < 4.5).[3][5]
-
Propyl Paraben Sodium: Effective over a broader pH range (4-8) and has good efficacy against fungi and molds.[6][7]
-
Combination of Preservatives: Using a combination, such as methylparaben and propylparaben, can provide a broader spectrum of antimicrobial activity.[7]
Refer to Table 1 for recommended preservatives and their typical concentrations.
Issue 3: Significant Change in Color or Odor
Q1: My this compound solution has changed color (e.g., lightened or darkened) or developed an off-odor over time. What does this indicate?
A1: A change in color or the development of an odor can be indicative of:
-
Chemical Degradation: Exposure to light (photodegradation) or high temperatures can cause structural changes in the humic acid molecules, leading to color changes.[8][9][10]
-
Microbial Activity: As mentioned previously, microbial growth can lead to changes in the formulation's appearance and produce metabolic byproducts with distinct odors.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of humic acid.
Q2: How can I investigate the cause of the color or odor change?
A2:
-
Spectrophotometric Analysis: Measure the absorbance of the solution at 254 nm (UV254), which is indicative of aromaticity. A decrease in UV254 may suggest degradation of the aromatic structures. You can also measure the full UV-Vis spectrum to monitor for changes.
-
E4/E6 Ratio: Determine the E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm). A change in this ratio can indicate a change in the molecular size and condensation of the humic acid molecules.
-
Microbiological Testing: If an off-odor is present, perform a microbial count to rule out contamination.
Q3: How can I prevent color and odor changes in my formulations?
A3:
-
Protect from Light: Store formulations in amber or opaque containers to prevent photodegradation.
-
Control Temperature: Store at a consistent, cool temperature. Avoid exposure to high temperatures.[9]
-
Use Preservatives: Incorporate an effective antimicrobial preservative system to prevent microbial growth.
-
Inert Atmosphere: For highly sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
II. Frequently Asked Questions (FAQs)
Formulation and Stability
What is the typical shelf-life of a liquid this compound formulation?
The shelf-life can vary significantly from a few months to over a year, depending on the concentration, pH, presence of preservatives, and storage conditions. An unpreserved formulation stored at room temperature may only be stable for a few months, while a well-preserved formulation stored in a cool, dark place can have a shelf-life of a year or more.
What are the primary factors that affect the stability of the formulation?
The key factors are:
-
pH: Influences solubility and microbial growth.
-
Temperature: Higher temperatures accelerate chemical degradation.[9]
-
Microbial Contamination: Can lead to degradation of the humic acid and changes in the formulation's properties.
-
Presence of Other Ions: Divalent cations can cause precipitation.
How does pH affect the stability and how can I optimize it?
This compound is most stable in alkaline conditions (pH 8-10). In this pH range, it remains fully dissolved and is less prone to precipitation. However, some preservatives are more effective at a lower pH. Therefore, the optimal pH is a balance between the stability of the humic acid and the efficacy of the chosen preservative.
What is the effect of temperature and light on the formulation?
High temperatures can accelerate the rate of chemical degradation, leading to a loss of efficacy and changes in the physical properties of the formulation.[9] Exposure to light, particularly UV light, can induce photodegradation, which can alter the chemical structure of the humic acid molecules.[8][10] Therefore, it is crucial to store formulations in a cool, dark place.
Preservatives
Why are preservatives necessary in liquid this compound formulations?
Aqueous formulations containing organic matter like humic acid are susceptible to microbial growth. Preservatives are essential to inhibit the growth of bacteria, yeast, and mold, thereby extending the shelf-life and ensuring the safety and quality of the product.[11][12]
What are some effective preservatives and their recommended concentrations?
Commonly used preservatives include sodium benzoate and propyl paraben sodium. The effective concentration will depend on the specific formulation and the expected microbial challenge. Please refer to Table 1 for more details.
Are there any compatibility issues I should be aware of when using preservatives?
Yes, some preservatives have specific pH requirements for optimal activity. For example, sodium benzoate is most effective in acidic conditions. It is also important to ensure that the chosen preservative is compatible with the other components of the formulation and does not cause any unwanted interactions.
Analytical Testing
How can I monitor the stability of my formulation over time?
A comprehensive stability testing program should include monitoring of the following parameters at regular intervals:
-
Visual Appearance: Color, clarity, and presence of any precipitate.
-
pH: To ensure it remains within the optimal range.
-
Humic Acid Content: To quantify any degradation.
-
E4/E6 Ratio: To assess changes in the molecular characteristics of the humic acid.
-
Microbial Count: To ensure the preservative system remains effective.
What is the E4/E6 ratio and how does it relate to stability?
The E4/E6 ratio is the ratio of the absorbance of a humic acid solution at 465 nm to the absorbance at 665 nm. It is an indicator of the degree of condensation of the aromatic carbon network and is inversely related to molecular weight. A significant change in the E4/E6 ratio over time can indicate degradation or changes in the molecular structure of the humic acid.[13][14][15]
III. Data Presentation
Table 1: Recommended Preservatives for Liquid this compound Formulations
| Preservative | Typical Concentration Range (%) | Effective pH Range | Primary Target Microorganisms | Notes |
| Sodium Benzoate | 0.05 - 0.1 | < 4.5 | Yeast and Molds | Efficacy decreases significantly at higher pH.[3][5] |
| Propyl Paraben Sodium | 0.01 - 0.05 | 4 - 8 | Fungi and Molds | Often used in combination with methylparaben for broader coverage.[6][7] |
| Potassium Sorbate | 0.05 - 0.1 | < 6.5 | Yeast and Molds | Can be used in less acidic formulations than sodium benzoate. |
Note: The efficacy of preservatives can be formulation-dependent. It is crucial to perform preservative efficacy testing (PET) on the final formulation.
Table 2: Influence of Storage Conditions on the Stability of Liquid this compound Formulations (Illustrative Data)
| Storage Condition | Parameter | Change over 6 Months (Unpreserved) | Change over 6 Months (Preserved) |
| 25°C, Exposed to Light | Humic Acid Content | ~10-15% decrease | ~5-10% decrease |
| E4/E6 Ratio | Significant Increase | Moderate Increase | |
| Visual Appearance | Color lightening, potential for microbial growth | Slight color change | |
| 25°C, Protected from Light | Humic Acid Content | ~5-10% decrease | < 5% decrease |
| E4/E6 Ratio | Moderate Increase | Slight Increase | |
| Visual Appearance | Stable, potential for microbial growth | Stable | |
| 40°C, Protected from Light | Humic Acid Content | >20% decrease | ~10-15% decrease |
| E4/E6 Ratio | Significant Increase | Significant Increase | |
| Visual Appearance | Darkening of color | Color change |
Note: These are illustrative values. Actual changes will depend on the specific formulation and the initial quality of the this compound.
Table 3: Interpreting the E4/E6 Ratio for Humic Acid Stability
| E4/E6 Ratio | Interpretation | Implication for Stability |
| Low (< 3.5) | High degree of aromatic condensation, higher molecular weight. | Indicates a more stable, less degraded humic acid. |
| High (> 5.0) | Lower degree of aromatic condensation, lower molecular weight. | May indicate degradation or a higher proportion of fulvic acid-like material. |
| Increasing over time | Decrease in molecular weight and aromaticity. | Suggests that degradation of the humic acid is occurring. |
IV. Experimental Protocols
Protocol 1: Gravimetric Determination of Humic Acid Content
This method is based on the precipitation of humic acid from an alkaline solution by acidification.
Materials:
-
0.1 M NaOH solution
-
6 M HCl solution
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
Accurately weigh a known amount of the liquid this compound formulation into a beaker.
-
Dilute the sample with 0.1 M NaOH to a known volume.
-
Stir the solution for 1 hour to ensure complete dissolution.
-
Centrifuge the solution to remove any insoluble material.
-
Transfer the supernatant to a clean beaker.
-
Slowly add 6 M HCl while stirring until the pH of the solution reaches 1.0.
-
Allow the suspension to stand for 12-16 hours to allow the humic acid to fully precipitate.
-
Centrifuge the suspension to pellet the precipitated humic acid.
-
Decant and discard the supernatant.
-
Wash the precipitate with deionized water and centrifuge again. Repeat this step twice.
-
Dry the precipitate in an oven at 60°C until a constant weight is achieved.
-
Cool the dried precipitate in a desiccator and weigh it.
-
Calculate the humic acid content as a percentage of the initial sample weight.
Protocol 2: Spectrophotometric Determination of the E4/E6 Ratio
This protocol measures the ratio of absorbance at two wavelengths to characterize the humic acid.
Materials:
-
0.05 M NaHCO₃ solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the this compound formulation in 0.05 M NaHCO₃. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at 465 nm.
-
Use the 0.05 M NaHCO₃ solution as the blank.
-
Measure the absorbance of the solution at 465 nm (E4) and 665 nm (E6).
-
Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.
Protocol 3: Accelerated Stability Testing
This protocol is used to predict the long-term stability of a formulation by subjecting it to elevated stress conditions.
Materials:
-
Temperature and humidity-controlled stability chambers
-
Light exposure chamber (optional)
-
Appropriate analytical instruments for testing (e.g., pH meter, spectrophotometer)
Procedure:
-
Prepare several samples of the final formulation in the intended packaging.
-
Place the samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chambers.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples for key stability-indicating parameters, including:
-
Visual appearance
-
pH
-
Humic acid content (using Protocol 1)
-
E4/E6 ratio (using Protocol 2)
-
Microbial count
-
-
Plot the data over time to assess the degradation kinetics and predict the shelf-life under normal storage conditions.
V. Mandatory Visualizations
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Sodium Benzoate on Shelf-Life and Quality Attributes of Dried Chili Fish Paste Stored in Different Packaging Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sodium benzoate on storage stability of previously improved beverage from tamarind (Tamarindus indica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 8. Degradation of humic acid by UV/PMS: process comparison, influencing factors, and degradation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of photoelectrocatalytic degradation of humic acid using B2O3.TiO2/Ti photoelectrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 12. Potentials of Natural Preservatives to Enhance Food Safety and Shelf Life: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photocatalytic Degradation of Humic Acid Using Bentonite@Fe3O4@ZnO Magnetic Nanocomposite: An Investigation of the Characterization of the Photocatalyst, Degradation Pathway, and Modeling by Solver Plugin [mdpi.com]
- 15. Photocatalytic degradation of humic acid in saline waters. Part 1. Artificial seawater: influence of TiO2, temperature, pH, and air-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of ionic strength on the aggregation of sodium humate particles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium humate and encountering challenges with particle aggregation, particularly due to ionic strength.
Troubleshooting Guide
Unexpected or uncontrolled aggregation of sodium humate particles can significantly impact experimental results. This guide addresses common issues and provides systematic approaches to troubleshoot and mitigate these problems.
Issue 1: Rapid and Uncontrolled Aggregation Upon Addition of Salts
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Exceeding the Critical Coagulation Concentration (CCC): The ionic strength of the solution has surpassed the threshold for electrostatic repulsion between humate particles, leading to rapid aggregation. Divalent cations like Ca²⁺ and Mg²⁺ are much more effective at inducing aggregation than monovalent cations like Na⁺ and K⁺.[1][2] | 1. Determine the CCC: Conduct a preliminary experiment to find the CCC for the specific salt in your system. This can be done by titrating a sodium humate solution with the salt solution and monitoring the particle size using Dynamic Light Scattering (DLS). The CCC is the concentration at which a sharp increase in particle size is observed. 2. Reduce Salt Concentration: If possible, perform the experiment at a salt concentration below the determined CCC. 3. Change Cation Type: If high ionic strength is required, consider using monovalent salts (e.g., NaCl) instead of divalent salts (e.g., CaCl₂), as the CCC for monovalent cations is significantly higher.[1] | A stable dispersion of sodium humate particles with minimal aggregation. |
| Low pH: At low pH, the carboxylic and phenolic groups on humate molecules are protonated, reducing the negative surface charge and thus the electrostatic repulsion between particles.[3][4] | 1. Measure and Adjust pH: Monitor the pH of your sodium humate solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7-9) using a suitable buffer or a dilute base (e.g., NaOH). 2. Buffer the System: Use a buffer system appropriate for your experimental window to maintain a stable pH. | Increased stability of the humate dispersion due to enhanced electrostatic repulsion. |
| High Concentration of Humate: At very high concentrations, the proximity of humate particles can facilitate aggregation, even at lower ionic strengths. | 1. Dilute the Sample: If the experimental design allows, work with more dilute solutions of sodium humate. 2. Optimize Concentration: Determine the optimal concentration range for your specific application where aggregation is minimized. | Reduced rate of aggregation due to increased inter-particle distance. |
Issue 2: Gradual Aggregation or Instability Over Time
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Slow Aggregation Kinetics: Even below the CCC, some degree of slow aggregation can occur over extended periods, especially in the presence of divalent cations. | 1. Use Freshly Prepared Solutions: Prepare sodium humate solutions fresh before each experiment to minimize the time for aggregation to occur. 2. Add a Stabilizing Agent: Consider the use of steric stabilizers, such as non-ionic polymers (e.g., polyethylene (B3416737) glycol) or other humic substances like fulvic acid, which can adsorb to the surface of the humate particles and prevent them from getting too close. | Improved long-term stability of the sodium humate dispersion. |
| Temperature Effects: Changes in temperature can affect the solubility of sodium humate and the kinetics of aggregation. | 1. Control Temperature: Maintain a constant and controlled temperature throughout the experiment. 2. Investigate Temperature Dependence: If temperature is a variable in your experiment, characterize the aggregation behavior at different temperatures to understand its impact. | Consistent and reproducible aggregation behavior. |
Quantitative Data Summary
The following table summarizes the Critical Coagulation Concentrations (CCC) for sodium humate with different electrolytes. Note that these values can vary depending on the source and characteristics of the humic acid, as well as the pH and temperature of the solution.
| Electrolyte | Cation Valence | Typical CCC Range (mM) | Notes |
| NaCl | 1 | 100 - 500 | Higher concentrations are needed to induce aggregation compared to divalent cations.[1] |
| KCl | 1 | 100 - 500 | Similar to NaCl, demonstrates the lower aggregation power of monovalent cations.[1] |
| CaCl₂ | 2 | 2 - 20 | Divalent cations are significantly more effective at neutralizing the negative charge of humate particles, leading to a much lower CCC.[1][3][4] |
| MgCl₂ | 2 | 5 - 30 | Also a potent aggregator, though in some cases slightly less effective than Ca²⁺.[1][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my sodium humate solution aggregating even at low salt concentrations?
A1: Several factors could be at play. First, check the pH of your solution. A low pH (below 6) will significantly reduce the stability of the humate particles and promote aggregation, even with minimal salt.[3][4] Second, ensure you are not using divalent cations (like Ca²⁺ or Mg²⁺) in your buffer or media, as these have a much stronger effect on aggregation than monovalent cations (like Na⁺ or K⁺) and can cause aggregation at very low concentrations.[1][2] Finally, the source and purity of your sodium humate can influence its stability.
Q2: How can I prevent the aggregation of sodium humate when I need to work at a high ionic strength?
A2: If a high ionic strength is unavoidable, there are a few strategies you can employ:
-
Use Monovalent Salts: Opt for salts with monovalent cations like NaCl or KCl, as they are less effective at inducing aggregation compared to divalent or trivalent cations.[1]
-
pH Adjustment: Maintain a slightly alkaline pH (8-9) to maximize the negative charge on the humate molecules and enhance electrostatic repulsion.
-
Steric Hindrance: Introduce a steric stabilizer. This could be a non-ionic polymer that adsorbs to the humate particles, creating a physical barrier that prevents them from aggregating.
-
Co-solvents: In some cases, the addition of a small amount of an organic co-solvent might increase the stability of the humate solution, but this should be tested for compatibility with your experimental system.
Q3: What is the best way to measure the aggregation of sodium humate particles?
A3: Dynamic Light Scattering (DLS) is a widely used and effective technique for monitoring particle size and aggregation kinetics in real-time.[2][5] It allows you to observe changes in the hydrodynamic radius of the particles as a function of time, salt concentration, or pH. Other techniques that can provide information on aggregation include UV-Vis spectroscopy (by monitoring changes in absorbance or turbidity) and Zeta Potential measurements (to assess the surface charge of the particles).
Q4: Can I reverse the aggregation of sodium humate particles?
A4: Reversing aggregation can be challenging. If the aggregation is primarily driven by electrostatic interactions (charge screening), it might be partially reversible by diluting the salt concentration or increasing the pH. However, if strong intermolecular bonds, such as cation bridging, have formed, the aggregates may be irreversible.[6] It is generally better to prevent aggregation in the first place.
Q5: Does the source of the humic acid affect its aggregation behavior?
A5: Absolutely. Humic substances are complex mixtures, and their composition, molecular weight, and functional group content can vary significantly depending on their source (e.g., soil, peat, lignite).[7] These differences will influence their charge density, hydrophobicity, and ultimately, their aggregation behavior in response to changes in ionic strength and pH. Therefore, it is important to characterize the stability of each new batch of sodium humate.
Experimental Protocols
Protocol 1: Determination of Critical Coagulation Concentration (CCC) using Dynamic Light Scattering (DLS)
Objective: To determine the salt concentration at which rapid aggregation of sodium humate particles begins.
Materials:
-
Sodium humate solution (e.g., 50 mg/L in deionized water)
-
Salt stock solution (e.g., 2 M NaCl or 0.2 M CaCl₂)
-
Deionized water
-
DLS instrument and cuvettes
-
Micropipettes
Methodology:
-
Prepare a series of vials or cuvettes.
-
In each vial, place a fixed volume of the sodium humate solution (e.g., 1 mL).
-
Add increasing volumes of the salt stock solution to each vial to achieve a range of final salt concentrations. Ensure the total volume in each vial is the same by adding deionized water.
-
Gently mix the solutions.
-
Immediately measure the hydrodynamic diameter of the particles in each solution using DLS.
-
Monitor the particle size over a set period (e.g., 30 minutes) to observe the kinetics of aggregation.
-
Plot the final particle size (or the initial rate of aggregation) as a function of the salt concentration.
-
The CCC is identified as the concentration at which a sharp and significant increase in particle size is observed.[8][9]
Visualizations
Caption: Workflow for determining the CCC and implementing mitigation strategies.
Caption: Impact of ionic strength on humate particle stability.
References
- 1. Frontiers | Comparison for colloidal stability and aggregation behavior of fulvic and humic acids: effects of cations and pH [frontiersin.org]
- 2. Aggregation Kinetics and Mechanism of Humic Acid Reaction with Cs+ and Co2+ Metal Ions Using Batch Techniques [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strength of Humic Acid Aggregates: Effects of Divalent Cations and Solution pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular aggregation of humic substances | Semantic Scholar [semanticscholar.org]
- 8. Specific ion effects on particle aggregation induced by monovalent salts within the Hofmeister series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling humic acid sodium salt in the laboratory.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling humic acid sodium salt in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common laboratory applications?
A1: this compound is the sodium salt of humic acid, a complex mixture of many different acids containing carboxyl and phenolate (B1203915) groups. It is a principal component of humic substances, which are major constituents of soil organic matter. In the laboratory, it is used to study the effects of humic substances on plant growth, as a proxy for humic-like substances in atmospheric aerosols, and for its ability to complex with heavy metals.[1]
Q2: What are the general storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The recommended storage temperature is generally between 15–25 °C.[2] Proper storage is crucial to maintain its potency, prevent contamination, extend its shelf life, and avoid clumping.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used. Facilities should be equipped with an eyewash station and a safety shower.
Q4: Is this compound soluble in water?
A4: Yes, this compound is soluble in water. Its solubility is pH-dependent, with better solubility in neutral to alkaline water (pH 7–10). In acidic conditions (pH < 5), it can precipitate out of solution. The quality of the this compound, particularly its humic acid content, can also affect its solubility.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in laboratory experiments.
Issue 1: Incomplete Dissolution or Presence of Insoluble Residue
-
Possible Cause 1: Low pH of the solvent.
-
Solution: this compound is more soluble in neutral to alkaline conditions. Ensure the pH of your water or buffer is 7 or above. If necessary, adjust the pH with a dilute solution of sodium hydroxide.
-
-
Possible Cause 2: Low-quality this compound.
-
Solution: Lower-grade products may contain insoluble impurities. If complete dissolution is critical for your experiment, consider using a higher-purity grade of this compound.
-
-
Possible Cause 3: Insufficient mixing or time.
-
Solution: Allow for adequate mixing time. Gentle warming to around 37°C or brief sonication can aid in dissolution. For stock solutions, stirring overnight is a common practice to ensure complete dissolution.
-
Issue 2: Precipitation of this compound from Solution
-
Possible Cause 1: Acidification of the solution.
-
Solution: The most common cause of precipitation is a drop in pH. Avoid adding acidic reagents directly to a concentrated solution of this compound. If you need to lower the pH, do so gradually by adding the acid dropwise while vigorously stirring.
-
-
Possible Cause 2: Presence of divalent cations.
-
Solution: Divalent cations such as Ca²⁺ and Mg²⁺ can sometimes cause precipitation. If you suspect this is an issue, consider using deionized water and avoiding buffers containing high concentrations of these ions.
-
-
Possible Cause 3: "Salting out" effect.
-
Solution: High concentrations of other salts in the solution can reduce the solubility of this compound. If you observe precipitation after adding other salts, you may need to decrease the concentration of either the this compound or the other salts.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause 1: Variability between batches of this compound.
-
Solution: Humic acid is a complex natural mixture, and its composition can vary between sources and batches. For long-term studies, it is advisable to purchase a larger quantity from a single lot to ensure consistency.
-
-
Possible Cause 2: Degradation of stock solutions.
-
Solution: It is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be kept at -20°C for up to several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Water Solubility | 33.3 mg/mL | Solubility is pH-dependent. |
| Recommended Storage Temperature | 15 - 25 °C | Store in a cool, dry place. |
| Melting Point | >300 °C | |
| pH of Solution | 9 - 11 | For a standard solution. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Stock Solution of this compound
This protocol describes the preparation of a sterile stock solution suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, sterile deionized water
-
Sterile 50 mL conical tube
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
1 M sterile NaOH solution
-
0.22 µm sterile syringe filter
-
Sterile storage tubes
Procedure:
-
In a sterile biological safety cabinet, weigh out 500 mg of this compound powder and transfer it to the 50 mL conical tube.
-
Add a sterile magnetic stir bar to the tube.
-
Add 40 mL of sterile deionized water to the tube.
-
Place the tube on a magnetic stir plate and stir the solution. The solution will appear dark brown to black.
-
Check the pH of the solution. If the pH is below 7, add 1 M sterile NaOH dropwise while stirring until the pH is between 7.0 and 7.5.
-
Continue stirring until the this compound is completely dissolved. This may take several hours. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Once fully dissolved, remove the stir bar and adjust the final volume to 50 mL with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Visualizations
Logical Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
Troubleshooting Precipitation Issues
Caption: A flowchart for troubleshooting precipitation issues with this compound solutions.
Simplified Signaling Pathway of Humic Substances in Plants
Caption: A simplified diagram illustrating the signaling pathways influenced by humic substances in plants.
References
Validation & Comparative
Validating the Biostimulant Effects of Humic Acid Sodium Salt on Crop Yield: A Comparative Guide
Introduction
Humic acid sodium salt, a derivative of humic substances, is increasingly utilized in agriculture as a biostimulant to enhance crop yield and improve soil health. This guide provides a comparative analysis of the efficacy of this compound against other biostimulants and conventional treatments, supported by experimental data. It is intended for researchers, scientists, and agricultural professionals to objectively evaluate its performance. Humic substances are known to stimulate plant growth by enhancing nutrient uptake, improving soil structure, and increasing microbial activity.[1]
Comparative Analysis of Crop Yield
The application of this compound has demonstrated positive effects on the yield of various crops. The following tables summarize quantitative data from multiple studies, comparing its performance with other biostimulants like seaweed extract and fulvic acid, as well as control groups.
| Crop | Treatment | Application Rate | Yield Increase vs. Control | Source |
| Maize (Zea mays L. indentata) | Humic Acid (Soil+Seed+Foliar) | 4 L da-1 (soil), 2% (seed), 0.7% (foliar) | 13.8% | [2] |
| Humic Acid (Soil) | 4 L da-1 | 5.8% | [2] | |
| Control | - | - | [2] | |
| Maize (Zea mays L.) | Humic Acid + 75% NPK + Biofertilizers | Not Specified | 3% (vs. 100% NPK) | [3] |
| 100% NPK | 286 kg N, 75 kg P2O5, 67 kg K2O ha-1 | - | [3] | |
| Summer Maize | Humic Acid Coated Controlled-Release Fertilizer (HACRF) | Not Specified | 4.8-5.1% (vs. CRF) | [4] |
| Controlled-Release Fertilizer (CRF) | Not Specified | - | [4] | |
| Wheat (Triticum aestivum L.) | Humic Biostimulator + Herbicide + Fungicides | Not Specified | 8.2% (vs. control) | [5] |
| Control | - | - | [5] | |
| Barley (Hordeum vulgare) | Humic Acid + 100% Recommended P | 4.75 kg/ha | 64.69% | [6][7] |
| Fulvic Acid + 100% Recommended P | 4.75 L/ha | 49.83% | [6][7] | |
| Control | - | - | [6][7] | |
| Tomato (Solanum lycopersicum Mill.) | Seaweed Extract (60 kg hm-2) | 60 kg hm-2 | 6.9% | [8][9] |
| Control | - | - | [8][9] | |
| Bengal Gram (Cicer arietinum) | Humic Acid Granules (80 kg ha-1) + 100% NPK | 80 kg ha-1 | 14.3% | [10] |
| Seaweed Extract Granules (80 kg ha-1) + 100% NPK | 80 kg ha-1 | 15.8% | [10] | |
| Control (100% NPK + FYM) | - | - | [10] |
Experimental Protocols
To ensure the validity and reproducibility of biostimulant trials, a detailed and standardized experimental protocol is crucial. The following outlines a comprehensive methodology for assessing the effects of this compound on crop yield.
1. Experimental Design:
-
Layout: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of soil heterogeneity.[6]
-
Replicates: A minimum of three to four replications for each treatment is essential for statistical validity.[5]
-
Plot Size: The size of individual plots should be sufficient to obtain representative yield data and minimize edge effects.
-
Treatments:
-
Control (untreated)
-
This compound at varying concentrations
-
Alternative biostimulant(s) (e.g., seaweed extract, fulvic acid)
-
Standard fertilizer application (as a positive control)
-
2. Application of Biostimulants:
-
Method: Application methods can include soil drenching, foliar spray, or seed treatment, depending on the product's formulation and the crop.[2]
-
Timing: The timing of application should correspond to critical growth stages of the crop, such as seedling, vegetative, and flowering stages.[2]
-
Concentration: A range of concentrations should be tested to determine the optimal application rate.
3. Data Collection and Analysis:
-
Growth Parameters: Regular measurements of plant height, leaf area, and biomass should be recorded throughout the growing season.
-
Yield Parameters: At harvest, key yield components such as the number of fruits/grains per plant, weight of fruits/grains, and total yield per plot should be measured.[5]
-
Soil Analysis: Soil samples should be collected before and after the experiment to analyze changes in soil properties, such as organic matter content and nutrient availability.
-
Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[5]
Signaling Pathways and Mechanisms of Action
Humic substances, including this compound, exert their biostimulant effects through a complex network of signaling pathways within the plant. The primary mechanism involves the promotion of root growth and development, which enhances water and nutrient uptake.
Caption: Signaling pathway of humic acid in plant root cells.
Humic substances interact with plant root cell membranes, activating H+-ATPase and influencing auxin signaling pathways.[11][12] This leads to the production of nitric oxide (NO) and modulation of reactive oxygen species (ROS), which are key signaling molecules in root development.[13] The resulting enhancement of lateral root and root hair formation improves the plant's ability to absorb water and nutrients, ultimately leading to increased crop yield.[14][15]
Conclusion
The experimental data presented in this guide validate the biostimulant effects of this compound on crop yield. Its application, particularly in combination with other agricultural inputs, can lead to significant improvements in productivity. The detailed experimental protocols and understanding of the underlying signaling pathways provide a robust framework for researchers and professionals to conduct further investigations and optimize the use of this promising biostimulant in sustainable agriculture.
References
- 1. hihumate.com [hihumate.com]
- 2. journaljalsi.com [journaljalsi.com]
- 3. Optimizing maize yields using growth stimulants under the strategy of replacing chemicals with biological fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Humic Acid Added to Controlled-Release Fertilizer on Summer Maize Yield, Nitrogen Use Efficiency and Greenhouse Gas Emission [mdpi.com]
- 5. om.ciheam.org [om.ciheam.org]
- 6. Applications of Humic Acid and Fulvic Acid Under Saline Soil Conditions to Improve Growth and Yield in Barley [ouci.dntb.gov.ua]
- 7. Applications of humic and fulvic acid under saline soil conditions to improve growth and yield in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seaweed Extract Improved Yields, Leaf Photosynthesis, Ripening Time, and Net Returns of Tomato (Solanum lycopersicum Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. old.uasbangalore.edu.in [old.uasbangalore.edu.in]
- 11. Progress on the Signal Transduction and Crosstalk Mechanism of Humic Substances in Promoting Plant Root and Shoot Growth [agris.fao.org]
- 12. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humic Acid Regulates Root Growth through ROS-Dependent Pathway and Hormone Signaling in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Root-Shoot Signaling crosstalk involved in the shoot growth promoting action of rhizospheric humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of humic acid sodium salt versus potassium humate for soil amendment.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of humic acid sodium salt (sodium humate) and potassium humate as soil amendments. The following sections detail their effects on soil properties and plant growth, supported by available experimental data, and outline the methodologies for conducting similar research.
Executive Summary
Both sodium humate and potassium humate are salts of humic acid, known for their ability to improve soil structure, enhance nutrient uptake, and promote plant growth. However, their agronomic suitability differs significantly. Potassium humate is generally considered superior for agricultural applications as it provides potassium, an essential macronutrient for plants, and helps mitigate soil salinity.[1][2] Conversely, the application of sodium humate carries the risk of increasing soil sodium levels, which can be detrimental to many plant species and soil health over time.[1][3]
Data Presentation: Comparative Performance
While direct, side-by-side quantitative experimental data from a single study is limited in publicly available literature, this section synthesizes typical results and expected outcomes based on numerous studies on humic substances. The following tables compare the general effects of sodium humate and potassium humate on key soil and plant parameters.
Table 1: Comparative Effects on Soil Physicochemical Properties
| Parameter | This compound (Sodium Humate) | Potassium Humate | Key Considerations |
| Cation Exchange Capacity (CEC) | Increases | Increases significantly | Humates have a high CEC (typically 150-600 cmolc/kg), which improves the soil's ability to retain and supply essential nutrients like calcium, magnesium, and potassium.[4][5] |
| Soil Structure | Improves soil aggregation | Promotes the formation of stable soil aggregates | Both substances enhance soil porosity, aeration, and water infiltration.[1][5] |
| Water Retention | Increases water holding capacity | Enhances soil water retention | Particularly beneficial in sandy or drought-prone soils.[5] |
| Soil pH | Can help neutralize acidic soils | Acts as a pH buffer, effective in both acidic and alkaline soils | Potassium humate's buffering capacity creates a more favorable environment for nutrient availability and microbial activity.[1] |
| Soil Salinity (EC) | May increase soil salinity due to sodium (Na+) accumulation | Helps mitigate soil salinity | Potassium (K+) can compete with sodium (Na+) for uptake by plants, reducing sodium toxicity.[1][3] Studies have shown potassium humate application can decrease soil electrical conductivity. |
Table 2: Comparative Effects on Plant Growth and Nutrient Uptake
| Parameter | This compound (Sodium Humate) | Potassium Humate | Key Considerations |
| Nutrient Supply | Primarily supplies sodium, which is not an essential macronutrient for most plants | Supplies potassium (K+), a primary macronutrient vital for various plant functions | Potassium is crucial for enzyme activation, photosynthesis, and stress resistance.[1][6] |
| Nutrient Uptake (N, P, K) | Can enhance the availability of other nutrients | Significantly enhances the uptake of nitrogen, phosphorus, and potassium | Humic substances chelate micronutrients and improve the efficiency of fertilizers.[5][7][8] |
| Root Development | Stimulates root growth | Promotes vigorous root growth, including increased root length and density | Enhanced root systems improve water and nutrient absorption.[2][8] |
| Plant Biomass and Yield | Can improve plant growth and yield under specific, non-saline conditions | Consistently associated with increased plant biomass and crop yields | The combined effect of improved soil health and potassium supply contributes to higher productivity. |
| Stress Tolerance | May help plants handle some stresses, but can induce salt stress | Enhances tolerance to various abiotic stresses like drought and salinity | Potassium humate helps regulate stomatal opening and reduces sodium uptake.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of sodium humate and potassium humate as soil amendments.
Experiment 1: Evaluation of Effects on Soil Physicochemical Properties
Objective: To quantify the impact of sodium humate and potassium humate on soil cation exchange capacity (CEC), organic matter content, pH, and electrical conductivity (EC).
Materials:
-
Test soil (e.g., sandy loam, clay loam)
-
This compound (powder or granular)
-
Potassium humate (powder or granular)
-
Control (no amendment)
-
Pots or field plots
-
Standard laboratory equipment for soil analysis (pH/EC meter, spectrophotometer, etc.)
Procedure:
-
Soil Preparation: Collect a bulk soil sample and homogenize it. Characterize the baseline properties of the soil.
-
Treatment Application:
-
Divide the soil into treatment groups: Control, Sodium Humate, and Potassium Humate.
-
Apply the humate products at a predetermined rate (e.g., 50 kg/ha , converted to a pot or plot scale).[10] Ensure even mixing of the amendments into the soil.
-
-
Incubation: Incubate the treated soils under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 30, 60, and 90 days).
-
Sampling and Analysis:
-
At each time point, collect soil samples from each treatment group.
-
pH and EC: Measure using a 1:2.5 soil-to-water suspension.
-
Organic Matter: Determine by the Walkley-Black wet oxidation method.
-
CEC: Analyze using the ammonium (B1175870) acetate (B1210297) method.
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the mean values of the measured parameters across the different treatments.
Experiment 2: Assessment of Effects on Plant Growth and Nutrient Uptake
Objective: To measure the influence of sodium humate and potassium humate on the growth, biomass, and nutrient content of a model crop (e.g., maize, wheat).
Materials:
-
Seeds of the chosen crop
-
Pots filled with soil prepared as in Experiment 1
-
Greenhouse or controlled environment growth chamber
-
Nutrient solutions (if required)
-
Equipment for plant analysis (drying oven, analytical balance, ICP-OES or AAS for nutrient analysis)
Procedure:
-
Sowing and Germination: Sow a fixed number of seeds in each pot. Monitor and record the germination rate.
-
Growth Period: Grow the plants for a specified duration (e.g., 45-60 days). Maintain optimal watering and environmental conditions for all treatments.
-
Data Collection (during growth):
-
Measure plant height and stem diameter at regular intervals.
-
-
Harvesting:
-
At the end of the growth period, carefully harvest the plants.
-
Separate the shoots and roots.
-
Wash the roots to remove soil particles.
-
-
Biomass Measurement:
-
Record the fresh weight of the shoots and roots.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.[11]
-
-
Nutrient Analysis:
-
Grind the dried plant tissue.
-
Digest the samples using an appropriate acid digestion method.
-
Analyze the concentration of N, P, and K in the plant tissue using standard analytical techniques.
-
-
Data Analysis: Statistically compare the growth parameters, biomass, and nutrient uptake among the different treatment groups.
Mandatory Visualizations
Signaling Pathways
Humic substances are known to influence plant growth through complex signaling pathways, primarily involving hormone-like effects (especially auxin) and the modulation of reactive oxygen species (ROS).
Caption: Humic substance-mediated signaling pathways in plants.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study of this compound and potassium humate.
Caption: Workflow for comparing soil amendment performance.
References
- 1. runtubiotech.com [runtubiotech.com]
- 2. hihumate.com [hihumate.com]
- 3. Home • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 4. Cation exchange capacity of humate - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 5. loyalfertilizer.com [loyalfertilizer.com]
- 6. What is the difference between Sodium Humate and Potassium Humate? - Blog [gsfertilizer.com]
- 7. innspub.net [innspub.net]
- 8. ijcmas.com [ijcmas.com]
- 9. Soil Amendment Using Biochar and Application of K-Humate Enhance the Growth, Productivity, and Nutritional Value of Onion (Allium cepa L.) under Deficit Irrigation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating soil amendments, fertilizer enhancers and plant growth stimulators - MSU Extension [canr.msu.edu]
- 11. curresweb.com [curresweb.com]
Unveiling the Chelation Champions: A Comparative Analysis of Humic Acid Sodium Salt and Fulvic Acid for Nutrient Sequestration
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between organic acids and essential nutrients is paramount. This guide provides a comprehensive comparison of the nutrient chelation efficacy of humic acid sodium salt and fulvic acid, supported by experimental data and detailed methodologies.
This report delves into the fundamental chemical properties and functional differences between this compound and fulvic acid, with a specific focus on their capacity to chelate, and thereby enhance the bioavailability of, essential mineral nutrients. The following sections present a quantitative comparison of their chelation capabilities, detailed protocols of the key experimental methods used to determine these properties, and a visual representation of the proposed mechanism of nutrient uptake facilitated by these natural chelators.
Structural and Functional Distinctions
Humic and fulvic acids are both humic substances, resulting from the decomposition of organic matter. However, they differ significantly in their molecular weight, oxygen content, and the number of functional groups, which in turn dictates their solubility and reactivity.[1][2]
-
Humic Acid: Characterized by a larger molecular weight (10,000-100,000 Da) and a more complex aromatic structure, humic acid is soluble in alkaline conditions.[1][2] Its larger size and abundance of carboxylic and phenolic groups contribute to a high binding capacity for certain metals.[1]
-
Fulvic Acid: With a lower molecular weight (1,000-10,000 Da), higher oxygen content, and a greater number of carboxyl groups, fulvic acid exhibits high solubility across all pH levels.[1][2] Its smaller size allows for more efficient penetration into plant tissues and cell membranes.[1]
Quantitative Comparison of Nutrient Chelation Efficacy
The efficacy of a chelating agent is often quantified by its stability constant (log K) with a specific metal ion. A higher log K value indicates a stronger and more stable chelate. The following tables summarize the comparative chelation performance of humic and fulvic acids with various essential micronutrients.
Table 1: Stability Constants (log K) of Humic Acid and Fulvic Acid with Divalent Metal Ions
| Metal Ion | Humic Acid (log K) | Fulvic Acid (log K) | Reference |
| Fe (II) | 5.84 | 5.93 | [3][4] |
| Cu (II) | 5.97 | 5.96 | [3][4] |
| Mn (II) | 5.94 | 6.01 | [3][4] |
| Zn (II) | 5.84 | 5.89 | [3][4] |
Data presented was determined at pH 7.0 and 30°C.[3][4]
Table 2: Comparative Metal Ion Removal from Water by Humic and Fulvic Acids
| Metal Ion | Humic Acid (% Removal) | Fulvic Acid (% Removal) | Reference |
| Barium (Ba) | ≤0.1% | 34.22–37.77% | [5] |
| Calcium (Ca) | ≤0.1% | 99.12–99.58% | [5] |
| Strontium (Sr) | ≤0.1% | 97.89–98.12% | [5] |
Data reflects the use of 900 ppm of the respective humic substance in natural mineral water without pH adjustment.[5]
Table 3: Reduction of Bioavailable Heavy Metals in Soil
| Heavy Metal | Humic Acid Treatment (% Reduction) | Fulvic Acid Treatment (% Reduction) | Reference |
| Cadmium (Cd) | 40-55% | 65-78% | [6] |
| Lead (Pb) | 40-55% | 65-78% | [6] |
Field trial results from Shandong Agricultural University.[6]
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental methodologies: the ion-exchange equilibrium method and potentiometric titration using ion-selective electrodes.
Ion-Exchange Equilibrium Method for Determining Stability Constants
This method is based on the principle of competitive binding of a metal ion between the chelating agent (humic or fulvic acid) and a cation exchange resin.
Protocol Outline:
-
Preparation of Solutions:
-
Stock solutions of the metal ion of interest (e.g., FeSO₄, CuSO₄, MnSO₄, ZnSO₄) of known concentration are prepared.
-
Solutions of humic acid and fulvic acid at various concentrations are prepared. A known molecular weight is assumed for calculation purposes (e.g., 1000 g/mol for humic acid and 700 g/mol for fulvic acid).[4]
-
A cation exchange resin (e.g., Amberlite IR-120) is prepared in its sodium form.[3][4]
-
-
Equilibration:
-
A known volume and concentration of the metal ion solution is added to a series of flasks.
-
Varying concentrations of the humic or fulvic acid solution are added to the flasks.
-
A fixed amount of the cation exchange resin is added to each flask.
-
The total volume is adjusted with a background electrolyte (e.g., KCl) to maintain constant ionic strength.[3][4]
-
A control series is prepared without the addition of humic or fulvic acid.
-
The flasks are shaken for a specific period to reach equilibrium.
-
-
Analysis:
-
The concentration of the metal ion remaining in the supernatant is determined using atomic absorption spectroscopy or another suitable analytical technique.
-
The amount of metal ion bound to the resin is calculated by difference.
-
-
Calculation of Stability Constant (log K):
-
The distribution coefficient (λ) of the metal ion between the resin and the solution is calculated for both the control (λ₀) and the experimental (λ) setups.
-
The stability constant (K) and the number of moles of the chelating agent complexed with one mole of the metal ion (x) are determined from the following equation: log((λ₀/λ) - 1) = log K + x log[A] where [A] is the concentration of the chelating agent.
-
A plot of log((λ₀/λ) - 1) versus log[A] yields a straight line where the y-intercept is log K and the slope is x.[4]
-
Potentiometric Titration with Ion-Selective Electrodes (ISE)
This technique involves monitoring the activity of free metal ions in a solution as a chelating agent is added.
Protocol Outline:
-
System Setup:
-
Titration Procedure:
-
A solution containing a known concentration of the metal ion and a background electrolyte is placed in the reaction vessel.
-
The solution is titrated with a standard solution of humic or fulvic acid of known concentration.
-
Simultaneously, a strong base (e.g., NaOH) is added to maintain a constant pH.[7]
-
The potential (mV) is recorded after each addition of the titrant.
-
-
Data Analysis and Stability Constant Calculation:
-
The potential readings from the ISE are used to calculate the concentration of the free metal ion at each point in the titration using a calibration curve.
-
The concentration of the complexed metal is determined by subtracting the free metal ion concentration from the total metal ion concentration.
-
The concentration of the unbound chelating agent is calculated based on the total concentration added and the amount complexed.
-
Various models, such as the Scatchard plot or the Hill plot, can be used to analyze the binding data and determine the stability constants.[9]
-
Mechanism of Nutrient Chelation and Uptake
The primary mechanism by which humic and fulvic acids enhance nutrient availability is through chelation, which prevents the precipitation of metal ions and maintains them in a soluble, plant-available form.[10][11][12] The smaller molecular size of fulvic acid also allows it to be more readily absorbed by plant roots, acting as a carrier for the chelated nutrients.[2][13][14]
The following diagram illustrates the proposed logical workflow of nutrient chelation and subsequent uptake by a plant.
References
- 1. Complexation Behavior of Humic and Fulvic Acids with Metal Ions and their Assessment by Stability Constants | Semantic Scholar [semanticscholar.org]
- 2. Humic acid vs. Fulvic acid - NAP+ [napnutriscience.com]
- 3. ijpab.com [ijpab.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fulvic Acid vs. Humic Acid: Effectiveness in Toxic Metal Absorption [eureka.patsnap.com]
- 7. Determination of stability constants of metal-humic acid complexes by potentiometric titration and ion-selective electrodes. [Cu, Pb, Cd] (Journal Article) | OSTI.GOV [osti.gov]
- 8. repositori.udl.cat [repositori.udl.cat]
- 9. researchgate.net [researchgate.net]
- 10. Boost Soil Health and Nutrient Absorption with Humic and Fulvic Acids [atami.com]
- 11. Analyze Fulvic Acid's Interaction with Mineral Nutrients — Findings [eureka.patsnap.com]
- 12. researchtrend.net [researchtrend.net]
- 13. researchgate.net [researchgate.net]
- 14. mrfulvic.com [mrfulvic.com]
A comparative study of humic acid sodium salt from different natural sources (leonardite vs. peat).
A Comparative Analysis of Humic Acid Sodium Salt from Leonardite and Peat
This compound, a key component of humic substances, is widely utilized in agriculture, environmental remediation, and various industrial applications. Its efficacy is intrinsically linked to its source material, which significantly influences its chemical structure, purity, and biological activity. This guide provides an objective comparison of this compound derived from two primary natural sources: leonardite and peat. The following sections present a detailed analysis based on experimental data, outlining the key differences in their physicochemical properties and biological performance, supplemented with detailed experimental protocols and visualizations.
Physicochemical Properties: A Tale of Two Origins
The fundamental differences between leonardite and peat-derived humic acids stem from their distinct geological and biological origins. Leonardite is a soft, earthy, low-rank coal, resulting from the prolonged chemical and biological humification of plant matter over millions of years. This extensive humification process leads to a more condensed and aromatic molecular structure. Peat, on the other hand, is formed from the partial decomposition of plant matter in waterlogged, anaerobic conditions over thousands of years, resulting in a less decomposed, more aliphatic structure.
These differences are quantitatively reflected in their elemental composition, humic acid content, and other key parameters as summarized in the tables below.
Table 1: Comparative Elemental Composition and Humic Acid Content
| Parameter | Leonardite-Derived Humic Acid | Peat-Derived Humic Acid | Source(s) |
| Humic Acid Content (%) | 60 - 90% | 30 - 60% | [1][2][3] |
| Carbon (C) (%) | 48.60 - 55.2% | Generally lower than leonardite | [3] |
| Hydrogen (H) (%) | 3.31 - 3.4% | Generally higher than leonardite | [3] |
| Nitrogen (N) (%) | 0.8 - 1.2% | Generally higher than leonardite | [3] |
| Oxygen (O) (%) | 23.73 - 38.1% | Varies | [3] |
| C/N Ratio | 34.71 - 68.35 | ~17.82 | [1] |
Table 2: Key Physicochemical Characteristics
| Parameter | Leonardite-Derived Humic Acid | Peat-Derived Humic Acid | Source(s) |
| Molecular Structure | Higher degree of aromaticity, more condensed | More aliphatic, less condensed | [3] |
| Molecular Weight | Higher | Lower | [3][4] |
| Cation Exchange Capacity (CEC) | High (~2.87 meq/g) | Moderate to High | [1][2][3] |
| Solubility | Soluble in alkaline solutions | Soluble in alkaline solutions | [1][2] |
| Predictability & Stability | High predictability due to stability | Moderate predictability | [1] |
Biological and Chemical Activity
Both leonardite and peat-derived humic acids act as biostimulants, positively influencing plant growth and soil health.[5][6][7] They enhance nutrient uptake, improve soil structure, and increase stress tolerance in plants.[1][3][7] However, the differences in their chemical composition lead to variations in their activity.
-
Leonardite-Derived Humic Acid: Due to its high concentration of humic acids and high cation exchange capacity (CEC), leonardite is often considered the industry benchmark for effectiveness.[1] Its stable, condensed structure ensures a slow release of nutrients and long-lasting benefits to the soil.[1] The high aromaticity and abundance of carboxyl and phenolic groups contribute to its strong binding capacity for micronutrients, making them more available to plants.[1][7] Studies have shown that leonardite humic acid has a slightly higher potential for ameliorating soil salinity compared to peat-derived humic acid.[8]
-
Peat-Derived Humic Acid: While having a lower humic acid content, peat-derived products still significantly improve soil structure and water retention.[1] Their higher nitrogen content and more aliphatic nature can lead to quicker, though less persistent, effects on plant growth.[1][4] The biological activity of peat-derived humic acids can be more variable depending on the source and processing methods.[1]
The overall mechanism of action for humic substances involves complex interactions with the soil-plant system, including hormonal-like effects and the stimulation of soil microbial activity.[6][7]
Caption: Mechanism of humic acid action in the soil-plant system.
Experimental Protocols
The data presented in this guide is derived from standard analytical methods for the characterization of humic substances. Below are detailed methodologies for key experiments.
Extraction of Humic Acid
A generalized workflow for the extraction and fractionation of humic substances is essential for their characterization. The standard method, recommended by the International Humic Substances Society (IHSS), involves alkaline extraction followed by acid precipitation.
Protocol:
-
Alkaline Extraction: The source material (leonardite or peat) is mixed with a 0.1 M NaOH solution under a N₂ atmosphere. The mixture is stirred for a minimum of 4 hours.
-
Centrifugation: The suspension is centrifuged at a high speed to separate the insoluble residue (humin) from the supernatant.
-
Acidification: The dark-colored supernatant, containing both humic and fulvic acids, is acidified to a pH of 1.0 with 6 M HCl while stirring.
-
Precipitation and Separation: Humic acid precipitates upon acidification. The mixture is allowed to stand for 12-16 hours. The solid humic acid is then separated from the supernatant (containing fulvic acid) by centrifugation.
-
Purification: The precipitated humic acid is repeatedly washed with a HCl/HF solution to minimize ash content, followed by dialysis against distilled water until free of chloride.
-
Sodium Salt Formation: The purified humic acid is neutralized with NaOH to form the sodium salt solution.
-
Drying: The final product is obtained by freeze-drying or oven-drying the sodium humate solution.
Caption: Generalized workflow for this compound extraction.
Physicochemical Characterization
-
Elemental Analysis (C, H, N, S): Performed using an automated elemental analyzer. The oxygen content is typically calculated by difference.
-
Spectroscopic Analysis:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify the main functional groups (e.g., carboxyl, phenolic, hydroxyl) present in the humic acid structure.[9]
-
¹³C-NMR and ¹H-NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information on the carbon skeleton and the degree of aromaticity versus aliphaticity.[10][11]
-
-
Cation Exchange Capacity (CEC): Determined by methods such as the barium chloride (BaCl₂) compulsive exchange method or titration methods.
-
Potentiometric Titration: Used to determine the acidic functional group content and the acid-base buffering capacity of the humic acids.[10]
Conclusion
The choice between leonardite and peat as a source for this compound depends on the specific application and desired outcome. Leonardite offers a highly concentrated, stable, and predictable source of aromatic, high-molecular-weight humic acids, making it ideal for long-term soil conditioning and applications requiring high CEC.[1][3] Peat provides a source of more aliphatic, lower-molecular-weight humic acids that can offer more immediate, albeit less persistent, biostimulant effects.[1][3] For researchers and drug development professionals, understanding these intrinsic differences is crucial for selecting the appropriate material to achieve consistent and effective results in their studies and product formulations.
References
- 1. Leonardite Humic Acid and Sustainable Agriculture • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 2. What are the different forms of humic acid available, and how do they differ? [humicfactory.com]
- 3. benchchem.com [benchchem.com]
- 4. fertilizantesyabonos.com [fertilizantesyabonos.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters [mdpi.com]
- 7. Humic Acids and Humic Substance and Leonardite - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]
- 8. mdpi.com [mdpi.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. leonardite humic acid: Topics by Science.gov [science.gov]
Synergistic Soil Revitalization: A Comparative Analysis of Humic Acid Sodium Salt and Biochar Co-Application
A deep dive into the synergistic effects of humic acid sodium salt and biochar, this guide offers researchers and soil scientists a comprehensive comparison of their combined application versus individual treatments for soil improvement. Featuring detailed experimental protocols, quantitative data summaries, and mechanistic diagrams, this document serves as a practical resource for designing and evaluating soil amendment strategies.
The conjunctive application of this compound and biochar has emerged as a promising strategy for enhancing soil health and fertility. This guide synthesizes findings from multiple studies to provide a clear comparison of the synergistic effects of these amendments on key soil physicochemical and biological properties. While both humic acid and biochar individually offer significant benefits, their combined use often results in amplified improvements, creating a more robust and resilient soil environment.
I. Comparative Performance Analysis
The co-application of this compound and biochar has demonstrated significant synergistic effects on various soil parameters compared to their individual applications. The following tables summarize quantitative data from diverse experimental settings, highlighting the enhanced efficacy of the combined treatment.
Table 1: Effects on Soil Physicochemical Properties
| Parameter | Control | Humic Acid (HA) | Biochar (BC) | HA + BC | % Improvement (HA+BC vs. Best Single) | Source |
| pH | 7.72 | - | 7.75 | 7.78 | 0.39% (vs. BC) | [1] |
| Electrical Conductivity (EC) (dS m⁻¹) | 0.217 | - | 0.239 | 0.251 | 5.02% (vs. BC) | [1] |
| Soil Organic Carbon (SOC) (%) | 0.49 | - | 0.62 | 0.68 | 9.68% (vs. BC) | [1] |
| Cation Exchange Capacity (CEC) (cmol(+) kg⁻¹) | 15.61 | 16.84 | 17.40 | 18.23 | 4.77% (vs. BC) | [1] |
| Soil Water Content (%) | 15.2 | - | 21.5 | 27.4 | 27.44% (vs. BC) | [2] |
| Soil Bulk Density (g cm⁻³) | 1.45 | 1.41 | 1.38 | 1.32 | 4.35% (vs. BC) | [3] |
Table 2: Effects on Plant Growth and Nutrient Uptake
| Parameter | Control | Humic Acid (HA) | Biochar (BC) | HA + BC | % Improvement (HA+BC vs. Best Single) | Source |
| Pak Choi Dry Weight ( g/pot ) | 2.2 | 3.1 | 4.5 | 5.1 | 13.33% (vs. BC) | [4] |
| Cotton Seedling Emergence Rate (%) | 75.3 | 81.2 | 84.5 | 92.4 | 9.35% (vs. BC) | [5] |
| Maize Plant Height (cm) | 120 | 135 | 142 | 155 | 9.15% (vs. BC) | [6] |
| Lettuce Aboveground Biomass (dry weight, g) | 1.5 | 1.8 | 2.1 | 2.5 | 19.05% (vs. BC) | [7] |
| Soil Available Phosphorus (mg kg⁻¹) | 15.8 | 18.2 | 20.5 | 24.7 | 20.49% (vs. BC) | [4] |
| Soil Nitrate Nitrogen (mg kg⁻¹) | 8.73 | 10.1 | 11.5 | 12.6 | 9.57% (vs. BC) | [2] |
II. Mechanistic Synergy: A Visual Representation
The enhanced performance of the combined application of humic acid and biochar stems from their complementary modes of action. The following diagram illustrates the proposed synergistic mechanisms.
Caption: Synergistic mechanisms of humic acid and biochar for soil improvement.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
A. Pot Experiment for Assessing Soil Physicochemical Properties and Plant Growth
This protocol outlines a typical pot experiment to evaluate the effects of humic acid and biochar on soil properties and plant performance.
Caption: Workflow for a typical pot experiment.
1. Soil and Amendment Preparation:
-
Soil: Collect topsoil (0-20 cm) from the target field. Air-dry the soil, remove stones and plant debris, and sieve through a 2 mm mesh. Analyze baseline physicochemical properties.
-
Biochar: Produce biochar from a specified feedstock (e.g., rice husk, wood chips) at a defined pyrolysis temperature (e.g., 400-550°C).[8] Characterize the biochar for pH, EC, ash content, and surface area.
-
This compound: Use a commercial this compound product with known purity and composition.[7]
2. Experimental Design and Treatments:
-
Employ a completely randomized design with multiple replications (typically 3-4) for each treatment.
-
Treatments:
3. Pot Setup and Plant Cultivation:
-
Fill plastic pots (e.g., 5 kg capacity) with the prepared soil-amendment mixtures.
-
Sow seeds of a test crop (e.g., pak choi, maize, lettuce) at a uniform depth and density.[4][6][7]
-
Maintain optimal growing conditions (e.g., temperature, light, and moisture) in a greenhouse or growth chamber. Water the pots regularly to maintain a certain percentage of water holding capacity.
4. Data Collection and Analysis:
-
Plant Growth: At the end of the experiment (e.g., after 60 days), harvest the plants. Measure plant height, shoot and root fresh and dry biomass.
-
Soil Analysis: After harvesting, collect soil samples from each pot. Analyze for pH, EC, soil organic carbon (SOC), cation exchange capacity (CEC), and available nutrients (N, P, K).
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments. Use a post-hoc test (e.g., Tukey's HSD) for pairwise comparisons.
B. Field Trial for Long-Term Soil Improvement Assessment
This protocol describes a field trial to evaluate the long-term synergistic effects of humic acid and biochar under real-world agricultural conditions.
1. Site Selection and Baseline Characterization:
-
Select a field with relatively uniform soil properties.
-
Conduct a thorough baseline soil survey, collecting composite soil samples from the experimental area to determine initial physicochemical and biological characteristics.
2. Experimental Design and Plot Layout:
-
Use a randomized complete block design (RCBD) with at least three replications to account for field variability.
-
Establish individual plots of a specific size (e.g., 4m x 4m) with buffer zones between plots to prevent cross-contamination.[2]
3. Treatment Application:
-
Treatments:
-
Broadcast the amendments evenly on the soil surface and incorporate them into the topsoil (e.g., 0-20 cm) using tillage equipment.[9]
4. Crop Management:
-
Cultivate a target crop (e.g., cotton, maize) following standard agricultural practices for the region regarding planting, irrigation, fertilization, and pest control.
5. Sampling and Analysis:
-
Soil Sampling: Collect soil samples from each plot at different growth stages of the crop and after harvest. Analyze for the same parameters as in the pot experiment.
-
Plant Sampling: Collect plant tissue samples at key growth stages to determine nutrient uptake. At maturity, measure crop yield and biomass.
-
Long-Term Monitoring: Continue the trial for multiple growing seasons to assess the long-term impacts of the amendments.
6. Data Analysis:
-
Analyze the collected data using appropriate statistical methods for RCBD to evaluate the effects of the treatments on soil properties, crop growth, and yield over time.
IV. Conclusion
The synergistic application of this compound and biochar presents a highly effective approach for comprehensive soil improvement. The combined treatment consistently outperforms the individual application of either amendment across a range of soil types and cropping systems. The complementary mechanisms of action, where humic acid enhances nutrient availability and microbial activity while biochar improves soil structure and water retention, create a robust foundation for sustainable agricultural productivity. The detailed protocols provided in this guide offer a framework for researchers to further explore and optimize the co-application of these valuable soil conditioners.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biochar and its combination with nitrogen fertilisation altered soil organic matter, humic substances, and soil structure: short-term versus long-term changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochar-us.org [biochar-us.org]
Assessing the Cost-Effectiveness of Sodium Humate in Large-Scale Agriculture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and economically viable agricultural practices has led to a growing interest in soil amendments that can enhance crop productivity while minimizing environmental impact. Sodium humate, a salt of humic acid, has emerged as a promising biostimulant. This guide provides an objective comparison of sodium humate with other common soil amendments, supported by experimental data, to assess its cost-effectiveness in large-scale agriculture.
Executive Summary
Sodium humate has demonstrated the potential to significantly improve soil health and crop yields. Its application can lead to enhanced nutrient uptake, improved soil structure, and increased stress tolerance in plants. When compared to other amendments like biochar and compost, sodium humate is typically applied at much lower rates, which can translate to lower application costs. However, the initial cost of the product and the variability in crop responses necessitate a careful cost-benefit analysis for specific agricultural contexts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in this assessment.
Performance and Cost Comparison of Soil Amendments
The following tables summarize the application rates, yield increases, and estimated costs of sodium humate, biochar, and compost for various crops. It is important to note that these values can vary significantly based on soil type, climate, crop variety, and specific product formulations.
| Amendment | Crop | Application Rate | Yield Increase (%) | Estimated Material Cost (USD/ha) |
| Sodium Humate | Green Pepper | 5 kg/ha | 13.6%[1] | $50 - $150 |
| Various Crops | - | 10-25% (in stressed soils)[2] | - | |
| Biochar | Silage Corn | 10 tons/ha | 11%[3] | $3,500 - $10,000 |
| Okra | 30 tonnes/ha | 35-41% | $10,500 - $30,000 | |
| Corn | 10 tons/ha | 35.56%[4] | $3,500 - $10,000 | |
| Compost | Corn | 7.6 t/ha | 12.6% (biomass)[5] | $200 - $600 |
| Corn | 20 tons/acre (approx. 49 t/ha) | Highest yields in most years | $1,000 - $3,000 |
Note: Costs are estimates and can vary widely based on supplier, location, and quality.
Detailed Experimental Protocols
To ensure the reproducibility and verification of the findings presented, detailed methodologies for key experiments are provided below.
Protocol 1: Field Evaluation of Sodium Humate on Crop Yield and Soil Health
Objective: To determine the effect of different application rates of sodium humate on the yield and key soil health indicators of a specific crop (e.g., corn).
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).
-
Treatments:
-
Control (no amendment)
-
Sodium Humate - Low application rate (e.g., 2.5 kg/ha )
-
Sodium Humate - Medium application rate (e.g., 5 kg/ha )
-
Sodium Humate - High application rate (e.g., 10 kg/ha )
-
Standard fertilizer application (as per soil test recommendations)
-
Standard fertilizer + Sodium Humate (at medium rate)
-
-
Plot Size: Standardized plot dimensions (e.g., 5m x 6m) with buffer zones to prevent cross-contamination.
Procedure:
-
Site Selection and Preparation: Select a field with uniform soil characteristics. Conduct baseline soil testing to determine initial nutrient levels, pH, organic matter content, and cation exchange capacity (CEC). Prepare the field according to standard agricultural practices for the chosen crop.
-
Amendment Application: Weigh the required amount of sodium humate for each plot. Apply the granular or powdered form evenly over the soil surface and incorporate it into the top 10-15 cm of soil using appropriate tillage equipment. For soluble forms, apply through the irrigation system (fertigation).
-
Planting and Crop Management: Plant the selected crop at the recommended seeding rate. Manage all plots uniformly throughout the growing season in terms of irrigation, pest control, and weed management, following local best practices.
-
Data Collection:
-
Plant Growth Parameters: At regular intervals, measure plant height, leaf area index, and chlorophyll (B73375) content.
-
Yield Data: At harvest, measure the total biomass and grain yield from the central rows of each plot to minimize edge effects.
-
Soil Analysis: Collect soil samples from each plot at the end of the growing season and analyze for changes in pH, organic matter, nutrient availability, and CEC.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Protocol 2: Assessing Nutrient Uptake in Plants Treated with Sodium Humate
Objective: To quantify the effect of sodium humate on the uptake of essential nutrients (N, P, K) by plants in a controlled environment.
Experimental Design:
-
Design: Completely Randomized Design (CRD) with multiple replications.
-
Setup: Pot experiment in a greenhouse or growth chamber.
-
Treatments:
-
Control (nutrient solution only)
-
Nutrient solution + Sodium Humate (at different concentrations, e.g., 50, 100, 200 mg/L)
-
Procedure:
-
Plant Material and Growth Medium: Germinate seeds of a model plant (e.g., tomato, wheat) in an inert medium like perlite (B1173460) or vermiculite. Transplant uniform seedlings into hydroponic containers filled with a standard nutrient solution (e.g., Hoagland solution).
-
Treatment Application: Add the specified concentrations of sodium humate to the nutrient solutions of the respective treatment groups.
-
Growth Conditions: Maintain optimal growth conditions (light, temperature, humidity) in the greenhouse or growth chamber.
-
Sample Collection: After a predetermined growth period (e.g., 4-6 weeks), harvest the plants. Separate the shoots and roots.
-
Biomass Measurement: Record the fresh and dry weight of the shoots and roots for each plant.
-
Nutrient Analysis:
-
Dry the plant tissues in an oven at 70°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
Digest the plant material using an appropriate acid digestion method.
-
Analyze the digest for nitrogen (Kjeldahl method), phosphorus (spectrophotometry), and potassium (flame photometry or ICP-OES).
-
-
Calculation of Nutrient Uptake: Calculate the total uptake of each nutrient by multiplying the nutrient concentration in the tissue by the total dry biomass of the plant.
-
Statistical Analysis: Use t-tests or ANOVA to compare the nutrient uptake between the control and sodium humate-treated plants.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of sodium humate's effect on plant growth.
Caption: Experimental workflow for a comparative field trial of soil amendments.
Conclusion
The decision to incorporate sodium humate into large-scale agricultural operations requires a thorough evaluation of its cost-effectiveness relative to other available soil amendments. While the initial investment in sodium humate may be a consideration, its potential for long-term soil improvement, increased nutrient use efficiency, and enhanced crop yields presents a compelling case for its adoption.[6] The data and protocols provided in this guide offer a framework for researchers and agricultural professionals to conduct their own assessments and make informed decisions based on specific field conditions and economic realities. The hormone-like activity of humic substances, including sodium humate, suggests a direct influence on plant metabolic processes, which can lead to more resilient and productive crops.[7] Further research, particularly direct comparative trials under varied agro-ecological conditions, will be crucial in fully elucidating the economic and agronomic benefits of sodium humate in modern agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Humate Fertilizer: Boost Soil Health & Crop Yield [accio.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Effect of Organic and Inorganic Amendments on Soil Health [arccjournals.com]
- 7. agrobiology.ru [agrobiology.ru]
A Comparative Guide to Analytical Methods for the Characterization of Humic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key analytical methods for the characterization of humic acid sodium salt: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Size-Exclusion Chromatography (SEC), and Elemental Analysis (CHN). Understanding the principles, protocols, and data outputs of each technique is crucial for robust quality control and in-depth structural elucidation in research and development. This document outlines detailed experimental protocols, presents comparative data in a structured format, and illustrates the cross-validation workflow.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the type of quantitative and qualitative data obtained from each analytical method, highlighting their complementary nature in the comprehensive characterization of this compound.
| Analytical Method | Parameter Measured | Typical Quantitative Data | Qualitative Information Provided |
| UV-Vis Spectroscopy | Absorbance of UV and visible light | E4/E6 ratio (absorbance at 465 nm / 665 nm), Specific UV Absorbance (SUVA₂₅₄) | Degree of aromaticity, indication of molecular weight, presence of chromophores.[1][2][3] |
| FTIR Spectroscopy | Infrared radiation absorption by molecular bonds | Not typically quantitative | Identification of functional groups (e.g., carboxyl, hydroxyl, aromatic C=C).[1][4][5][6] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume of molecules | Molecular weight distribution (Mw, Mn), Polydispersity Index (PDI) | Purity of the sample, presence of aggregates or fragments. |
| Elemental Analysis (CHN) | Percentage of Carbon, Hydrogen, and Nitrogen | %C, %H, %N | Atomic ratios (e.g., C/N, H/C), insight into the elemental composition and degree of humification.[4][7] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: This technique measures the absorbance of light in the UV-visible region by chromophores within the humic acid structure. The absorbance at specific wavelengths can be used to infer properties like aromaticity and molecular weight.[8]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as 0.05 M sodium bicarbonate or deionized water, at a concentration of 100 mg/L.[1][9]
-
Standard Solutions: Prepare a series of standard solutions of known concentrations by diluting the stock solution.[9][10]
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and allow it to warm up.
-
Measurement:
-
Data Analysis: Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm. A lower ratio generally indicates a higher degree of aromatic condensation.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[1][5]
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Measurement:
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch around 3400 cm⁻¹, C=O stretch of carboxyl groups around 1710 cm⁻¹, and aromatic C=C vibrations around 1600 cm⁻¹).[2]
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column first, while smaller molecules penetrate the pores of the stationary phase and elute later. This allows for the determination of the molecular weight distribution of the sample.
Protocol:
-
System Preparation:
-
Select an appropriate SEC column with a suitable pore size for the expected molecular weight range of the humic acid.
-
Equilibrate the column with a filtered and degassed mobile phase (e.g., 0.1 M phosphate (B84403) buffer with 0.1 M NaCl, pH 7.0).[11][12]
-
-
Calibration:
-
Prepare a series of molecular weight standards (e.g., proteins or polystyrene sulfonates) with known molecular weights that bracket the expected range of the sample.
-
Inject the standards and record their elution volumes.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Dissolve the this compound sample in the mobile phase and filter it through a 0.45 µm filter to remove particulates.
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile using a suitable detector (e.g., UV or refractive index).
-
-
Data Analysis:
-
Determine the elution volume of the sample peak(s).
-
Use the calibration curve to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).
-
Elemental Analysis (CHN)
Principle: This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample through combustion. The sample is burned in an oxygen atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[13]
Protocol:
-
Sample Preparation:
-
Dry the this compound sample to a constant weight to remove any moisture.
-
Accurately weigh 1-3 mg of the homogenized sample into a tin capsule.[14]
-
-
Instrument Setup:
-
Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
-
Measurement:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
The instrument will automatically perform the combustion, gas separation, and detection.
-
-
Data Analysis:
-
The instrument software will provide the weight percentages of C, H, and N.
-
Calculate atomic ratios such as C/N and H/C to gain insights into the structure and origin of the humic acid.[7]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound characterization.
Caption: Cross-validation workflow for humic acid characterization.
Caption: Logical relationship of analytical data synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
- 4. etasr.com [etasr.com]
- 5. researchgate.net [researchgate.net]
- 6. aljest.net [aljest.net]
- 7. mdpi.com [mdpi.com]
- 8. Differentiation Between Humic and Non-Humic Substances Using Alkaline Extraction and Ultraviolet Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjas.org [rjas.org]
- 10. journals.ijramt.com [journals.ijramt.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. CHNS determination in organic and inorganic fertilizers [velp.com]
- 14. youtube.com [youtube.com]
Evaluating the Long-Term Impacts of Sodium Humate Application on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of soil amendments to enhance fertility and improve crop yields is a cornerstone of modern agriculture. Among the various organic amendments, sodium humate has garnered significant attention for its potential to positively influence soil health. This guide provides a comprehensive comparison of the long-term impacts of sodium humate on soil microbial communities versus other common organic amendments like compost and farmyard manure. The information presented is synthesized from various scientific studies to provide a clear, data-driven overview for researchers and professionals in relevant fields.
Executive Summary
Long-term studies suggest that the application of sodium humate and other organic amendments generally enhances soil microbial biomass, enzyme activity, and microbial diversity. While extensive, multi-decade comparative data focusing specifically on sodium humate is limited, shorter-term studies (2-4 years) on humic substances and longer-term studies on other organic materials provide valuable insights. Sodium humate appears to stimulate microbial activity and can alter the community structure, favoring beneficial microorganisms. Its effects are comparable to, and in some cases may complement, those of traditional amendments like compost and manure.
Comparative Analysis of Long-Term Effects
The following tables summarize quantitative data from various studies, comparing the long-term effects of sodium humate (or closely related humic acids) with other organic amendments on key soil microbial parameters.
Table 1: Impact on Soil Microbial Biomass (Carbon and Nitrogen)
| Treatment | Duration of Study | Soil Type | Microbial Biomass Carbon (MBC) | Microbial Biomass Nitrogen (MBN) | Reference |
| Lignite Humic Acid | 4 years | Aeolian Sandy Soil | Increased | Increased | [1] |
| Compost | >5 years | Various | Increased by up to 100% | Data not consistently reported | [2] |
| Farmyard Manure | 29 years | Sandy Loam | Increased | Data not consistently reported | [3] |
| Control (No Amendment) | N/A | N/A | Baseline | Baseline | N/A |
Note: Data for Lignite Humic Acid is used as a proxy for sodium humate due to the limited availability of long-term studies on the latter.
Table 2: Impact on Soil Enzyme Activities
| Treatment | Duration of Study | Soil Type | Urease Activity | Phosphatase Activity | Reference |
| Lignite Humic Acid | 4 years | Aeolian Sandy Soil | Increased | No significant effect on alkaline phosphatase | [1] |
| Compost/Vermicompost | 3 years | N/A | Increased | Increased | [4] |
| Farmyard Manure | 29 years | Sandy Loam | Increased | Increased | [3] |
| Control (No Amendment) | N/A | N/A | Baseline | Baseline | N/A |
Note: Data for Lignite Humic Acid is used as a proxy for sodium humate.
Table 3: Impact on Soil Microbial Diversity
| Treatment | Duration of Study | Soil Type | Key Findings on Microbial Diversity | Diversity Indices (Shannon/Simpson) | Reference |
| Lignite Humic Acid | 4 years | Aeolian Sandy Soil | Enhanced bacterial α-diversity; no significant effect on fungal diversity. | Increased (Bacteria) | [1] |
| Bio-Compost | 25 years | N/A | Significantly altered bacterial and fungal community composition. | Increased (Bacteria & Fungi) | [5] |
| Farmyard Manure | 29 years | Sandy Loam | Altered microbial community structure. | Data not specified | [3] |
| Control (No Amendment) | N/A | N/A | Baseline community structure. | Baseline | N/A |
Note: Data for Lignite Humic Acid is used as a proxy for sodium humate.
Mechanisms of Action: Sodium Humate's Influence on Soil Microbes
Sodium humate influences soil microbial communities through a variety of direct and indirect mechanisms. These include providing a source of carbon and energy for microorganisms, enhancing nutrient availability, and improving soil structure, which in turn creates a more favorable habitat for microbial life.[6][7] Some research suggests that sodium humate can selectively stimulate the growth of beneficial microbes, such as nitrogen-fixing bacteria and mycorrhizal fungi.[6]
Caption: Signaling pathway of sodium humate's impact on soil microbial communities.
Experimental Protocols
A standardized workflow is crucial for accurately assessing the long-term impacts of soil amendments on microbial communities. The following sections detail common methodologies.
Experimental Design and Soil Sampling
Long-term field trials should be established with randomized block designs, including control plots (no amendment), sodium humate application plots, and plots for other amendments being compared. Soil samples should be collected periodically (e.g., annually) from the topsoil layer (e.g., 0-20 cm).
Analysis of Soil Microbial Biomass
Chloroform (B151607) Fumigation-Extraction (CFE) Method: This is a widely used method to estimate microbial biomass carbon (MBC) and nitrogen (MBN).
-
Principle: A soil sample is fumigated with chloroform, which lyses microbial cells. The carbon and nitrogen released from the lysed cells are extracted with a salt solution (e.g., K₂SO₄) and quantified. A parallel non-fumigated sample is also extracted to account for background levels of extractable C and N.
-
Protocol:
-
Divide fresh soil samples into two subsamples.
-
Place one subsample in a vacuum desiccator with chloroform and fumigate for 24 hours.
-
Remove the chloroform and extract both the fumigated and non-fumigated subsamples with 0.5 M K₂SO₄.
-
Analyze the extracts for total organic carbon and total nitrogen.
-
Calculate MBC and MBN using the difference between fumigated and non-fumigated samples and applying a correction factor.
-
Soil Enzyme Activity Assays
Urease Activity:
-
Principle: This assay measures the rate of urea (B33335) hydrolysis to ammonia (B1221849).
-
Protocol:
-
Incubate a known weight of soil with a urea solution and a buffer at a specific temperature and time.
-
Extract the ammonia produced with a KCl solution.
-
Determine the ammonia concentration colorimetrically.
-
Phosphatase Activity:
-
Principle: This assay measures the hydrolysis of an artificial phosphorus substrate (e.g., p-nitrophenyl phosphate) to p-nitrophenol.
-
Protocol:
-
Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (B84403).
-
Stop the reaction and extract the colored p-nitrophenol.
-
Measure the intensity of the color spectrophotometrically.
-
Analysis of Soil Microbial Community Structure
DNA Extraction from High-Humic-Acid Soils:
-
Challenge: Humic acids can co-extract with DNA and inhibit downstream molecular analyses like PCR.[8][9][10]
-
Modified Protocol:
-
Pre-lysis washing: Wash soil samples with a phosphate buffer to remove some of the soluble humic substances.[9]
-
Cell Lysis: Use a combination of physical (bead beating) and chemical (e.g., SDS-based lysis buffer) methods for efficient cell disruption.
-
Humic Acid Removal: Incorporate steps to precipitate or bind humic acids, such as the use of polyvinylpolypyrrolidone (PVPP) or specialized commercial kits designed for high-humic soils.[6][11]
-
16S rRNA Gene Sequencing:
-
Principle: This technique is used to assess bacterial and archaeal diversity by sequencing the hypervariable regions of the 16S ribosomal RNA gene.
-
Protocol:
-
Extract total DNA from soil samples using a humic-acid-removal protocol.
-
Amplify the 16S rRNA gene using universal primers.
-
Sequence the amplicons using a high-throughput sequencing platform.
-
Analyze the sequencing data using bioinformatics pipelines to determine taxonomic composition, alpha-diversity (e.g., Shannon and Simpson indices), and beta-diversity.
-
Caption: Generalized experimental workflow for assessing soil amendment impacts.
Conclusion
The application of sodium humate demonstrates a positive long-term influence on soil microbial communities, promoting microbial biomass, enhancing certain enzyme activities, and altering community structure, often in favor of beneficial microorganisms. While direct, long-term (5+ years) comparative studies with other amendments like compost and manure are not abundant in the current scientific literature, the available evidence suggests that the effects of sodium humate are comparable and can contribute significantly to improving soil health. Future long-term, multi-treatment field trials are necessary to provide a more definitive quantitative comparison and to fully elucidate the sustained impacts of sodium humate on the soil microbiome. The provided experimental protocols offer a robust framework for conducting such vital research.
References
- 1. norgenbiotek.com [norgenbiotek.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Evaluation of the Activities of Urease and Phosphatase Enzymes and Changes in Some Chemical Characteristics of Soil Amended with Compost and Vermicompost under Corn Cultivation [srjournal.areeo.ac.ir]
- 5. Long-Term Application of Bio-Compost Increased Soil Microbial Community Diversity and Altered Its Composition and Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of environmental DNA extraction and purification methods from different humic acid-rich soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant, Soil and Environment: Denaturing gradient gel electrophoresis as a fingerprinting method for the analysis of soil microbial communities [pse.agriculturejournals.cz]
- 8. Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. pecansouthmagazine.com [pecansouthmagazine.com]
- 10. Frontiers | Efficiency evaluation of phospholipid fatty acid method based on lipid standards: methanol failed to recover a majority of phospholipids yet eluted unexpected glycolipid [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Replicating Antiviral Studies of Sodium Humate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of studies on the antiviral properties of sodium humate. It includes available experimental data, detailed methodologies for key experiments, and comparisons with other antiviral agents to aid in the replication and advancement of this research.
Sodium humate, a salt of humic acid, has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. The primary mechanism of action is thought to be extracellular, where the negatively charged polyanionic molecules of humic acid bind to positively charged viral envelope glycoproteins. This interaction effectively blocks the virus from attaching to and entering host cells.[1] Some studies also suggest intracellular mechanisms, such as the inhibition of viral reverse transcriptase and RNA polymerase.[1][2] This guide synthesizes findings from key studies to provide a basis for future research and replication efforts.
Comparative Antiviral Activity of Humic Acid
Quantitative data from in vitro studies are summarized below, comparing the efficacy of humic acid against various viruses and alongside established antiviral drugs.
Table 1: Antiviral Activity of Humic Acid against Herpesviruses
| Virus | Cell Line | Compound | IC50 (µg/mL) | IC90 (µg/mL) |
| Herpes Simplex Virus-1 (HSV-1) | Human Foreskin Fibroblast | Humic Acid | 3.6 | 12.5 |
| Acyclovir (B1169) | 0.1 | 0.4 | ||
| Herpes Simplex Virus-2 (HSV-2) | Human Foreskin Fibroblast | Humic Acid | 5.4 | 17.5 |
| Acyclovir | 0.3 | 1.1 | ||
| Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblast | Humic Acid | 15.0 | 50.0 |
| Acyclovir | 0.5 | 1.8 | ||
| Epstein-Barr Virus (EBV) | Daudi | Humic Acid | 12.5 | 25.0 |
| Acyclovir | 1.5 | 5.0 |
Source: Data compiled from a 2002 study conducted by a contract lab for the National Institutes of Health (NIH).[1]
Table 2: Antiviral Activity of Humic Acid against Influenza A Virus
| Virus Strain | Cell Line | Compound | IC50 (µg/mL) |
| Influenza A/WSN/33 (H1N1) | MDCK | Humic Acid | 48.61 ± 7.32 |
| Ribavirin | Not Reported |
Source: Lu et al., 2002 and a 2002 NIH study.[1][2]
Table 3: Antiviral Activity of Humic Acid Analogues and Substances against HIV-1 and SARS-CoV-2
| Virus Strain | Cell Line | Compound | EC50/IC50/ID50 |
| HIV-1 | MT-2 | HS-1500 (Synthetic Humate) | 50-300 ng/mL (IC50) |
| HIV-1 | CEM-SS | Humic Materials | 0.37 - 1.4 mg/L (EC50) |
| SARS-CoV-2 (Alpha Variant) | VeroE6 | Humic Substance Mixture* | 1740-fold dilution (ID50) |
*Note: The study on SARS-CoV-2 used a mixture containing humic substances, ascorbic acid, Selenium, and Zinc ions; therefore, the ID50 is not specific to sodium humate alone.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific studies. Below are protocols derived from the available literature for key antiviral assays used in the evaluation of sodium humate.
Cytopathic Effect (CPE) Inhibition Assay for Herpesviruses
This assay determines the ability of a compound to prevent a virus from destroying a monolayer of host cells.
Materials:
-
Cell Line: Human Foreskin Fibroblast (HFF) cells[3]
-
Virus: Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)[3]
-
Test Compound: Sodium Humate
-
Control Compound: Acyclovir
-
Media: Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)[3]
-
Equipment: 96-well tissue culture plates, CO2 incubator (37°C)[3]
Procedure:
-
Cell Seeding: 24 hours prior to the assay, seed HFF cells into 96-well plates at a concentration of 2.5 x 10^5 cells/mL in 0.1 mL of MEM with 10% FBS. Incubate for 24 hours at 37°C in a CO2 incubator.[3]
-
Compound Dilution: On the day of the assay, prepare serial dilutions of sodium humate and acyclovir in MEM.[3]
-
Treatment and Infection: Remove the growth medium from the cells. Add 125 µL of the test compound dilutions to the first row of triplicate wells. Serially dilute the compounds 1:5 down the plate.[3] Add the appropriate virus dilution to the wells.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 72 hours.[3]
-
Data Analysis: After incubation, observe the wells for the presence of viral cytopathic effect (CPE). The IC50 is calculated as the concentration of the compound that inhibits CPE by 50% compared to the virus control.[3]
Plaque Reduction Assay for Influenza Virus
This assay quantifies the reduction in the number of viral plaques (areas of cell death) in the presence of a test compound.
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells[3]
-
Virus: Influenza A virus
-
Test Compound: Sodium Humate
-
Control Compound: Ribavirin
-
Media: Minimum Essential Medium (MEM)
-
Overlay: Agarose or Avicel overlay
-
Equipment: 12-well plates, CO2 incubator (37°C)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[3]
-
Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers with the virus dilutions for 1 hour.
-
Treatment and Overlay: After the incubation period, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of sodium humate or ribavirin. The overlay solidifies and restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
References
A comparative review of the benefits of sodium humate and potassium humate in agriculture.
An Objective Analysis of Performance, Mechanisms, and Experimental Evidence
The application of humic substances is a cornerstone of sustainable agriculture, aimed at enhancing soil health and improving crop productivity. Among the most common commercial formulations are sodium humate and potassium humate, both salts of humic acid. While chemically similar, their respective cationic components—sodium (Na+) versus potassium (K+)—lead to significant differences in their agricultural efficacy and impact on soil health. This guide provides a comparative review of their benefits, supported by experimental data and detailed methodologies, to inform researchers and agricultural scientists.
Core Comparison: Nutritional Value and Soil Impact
The fundamental difference between potassium humate and sodium humate lies in the cation bonded to the humic acid molecule. This distinction is critical for agricultural applications.
-
Potassium Humate: Delivers potassium, an essential macronutrient vital for numerous plant functions, including enzyme activation, photosynthesis, water regulation (stomata control), and stress resistance.[1] Its application not only conditions the soil through the action of humic acid but also provides a direct source of valuable plant nutrition.[1][2]
-
Sodium Humate: Supplies sodium, which is not an essential nutrient for most plants and can be toxic at high concentrations. Excessive sodium disrupts soil structure by causing the dispersion of clay particles, leading to compaction, reduced water infiltration, and poor aeration.[1] While it can improve soil in some contexts, its use carries a significant risk of inducing or exacerbating soil salinity, which is detrimental to crop growth.[2][3]
For most agricultural scenarios, potassium humate is the superior choice as it provides the dual benefits of soil conditioning from humic acid and essential nutrition from potassium, without the associated risks of sodium accumulation.[3]
Data Presentation: Performance in Experimental Trials
Quantitative data from various studies demonstrate the effects of both humates on crop performance. Due to a lack of direct side-by-side comparative trials in the literature, the data is presented separately to allow for an objective assessment of each compound's documented efficacy.
Table 1: Summary of Experimental Data on Potassium Humate
| Crop | Application Rate/Method | Key Quantitative Results | Reference(s) |
| Potato (Solanum tuberosum) | 16 kg/ha (Soil Application) | - Tuber yield increased by up to 10.96% . - Tuber fresh weight increased by up to 10.95% . - Tuber dry weight increased by up to 14.43% . | [4] |
| Faba Bean (Vicia faba L.) | 50 kg/ha (Soil Application) | - Seed yield per hectare increased by 34.4% . - Shoot dry weight increased by up to 54.5% . - Number of pods per plant increased by 38.6% . | [5] |
| Wheat (Triticum aestivum) | 10 mM K + 2 g/kg HA (Soil) | - Shoot dry weight increased by 47% (salt-tolerant) and 43% (salt-sensitive) under salinity stress. - Root dry weight increased by 50% (salt-tolerant) and 38% (salt-sensitive) under salinity stress. | [6] |
| Cotton (Gossypium) | 20 L/ha (Soil) + 200 mL/kg (Seed) | - Seed cotton yield increased by 7.2% compared to control. | [4] |
| Maize (Zea mays) | 100 kg/ha (Soil Application) | - Shoot dry weight increased by 241% compared to control in saline-sodic soil. - Root dry weight increased by 315% compared to control in saline-sodic soil. | [7] |
Table 2: Summary of Experimental Data on Sodium Humate
| Crop | Application Rate/Method | Key Quantitative Results | Reference(s) |
| Green Pepper (Capsicum annuum) | 5 kg/ha (Watering) | - Fruit yield increased by 13.6% over NPK-fertilized control. - Nitrate (B79036) content in fruit was reduced by 12% . - Vitamin C content in fruit increased by 28.6% . | [4] |
| Tomato (Solanum lycopersicum) | Soil Application (rate not specified) | - Nitrogen uptake increased by up to 20% . | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols from key cited experiments.
Protocol 1: Evaluating Potassium Humate on Faba Bean (Vicia faba L.)
-
Objective: To study the impact of potassium humate (KH) application on the growth, yield, and physio-biochemical attributes of faba bean grown in newly reclaimed soil under varying planting densities.
-
Experimental Design: A split-plot design in randomized complete blocks with three replications was used over two seasons. The main plots were planting densities, and the sub-plots were KH treatments (control vs. 50 kg/ha ).
-
Treatment Application: Potassium humate (composed of 65% humic acid, 25% fulvic acid, and 10% K₂O) was applied at a rate of 50 kg/ha as a soil amendment during soil preparation.
-
Data Collection and Measurements:
-
Growth Parameters: At 75 days after sowing, shoot length, number of leaves and branches per plant, and shoot fresh and dry weights were measured.
-
Physiological Parameters: Relative water content (RWC) and membrane stability index (MSI) were determined.
-
Nutrient Analysis: Leaf content of Nitrogen (N), Phosphorus (P), Potassium (K), Calcium (Ca), and Sodium (Na) was measured after 50 days.
-
Yield Components: At harvest, the number of pods per plant, 100-seed weight, and total seed yield per plant and per hectare were recorded.
-
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using Duncan's multiple range test at a significance level of p ≤ 0.05.[5]
Protocol 2: Evaluating Sodium Humate on Green Pepper (Capsicum annuum)
-
Objective: To quantify the effect of sodium humate on the yield and quality (nitrate and vitamin C content) of green pepper.
-
Experimental Design: A small-plot experiment was established in a greenhouse over three years. The soil was a loamy chernozem.
-
Treatment Application: The key treatment involved the application of 5 kg of sodium humate per hectare. This was applied via watering three weeks after the pepper seedlings were planted. This was compared against an unfertilized control and a treatment with full NPK nutrition only.
-
Data Collection and Measurements:
-
Yield: The total weight of pepper fruits was measured at harvest.
-
Quality Analysis: The nitrate content (mg/kg) and vitamin C content in the pepper fruits were determined.
-
-
Statistical Analysis: The results were statistically evaluated to determine the significance of the increase in fruit yield and changes in quality parameters compared to the control treatments.[4]
Visualizations: Workflows and Mechanisms
Logical Comparison of Humate Application
The diagram below illustrates the fundamental divergence in agricultural impact between applying potassium humate versus sodium humate.
References
- 1. Potassium humate fertilizer advantages compared with sodium humate [humicchina.com]
- 2. runtubiotech.com [runtubiotech.com]
- 3. hihumate.com [hihumate.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium and Humic Acid Synergistically Increase Salt Tolerance and Nutrient Uptake in Contrasting Wheat Genotypes through Ionic Homeostasis and Activation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Quantifying the improvement in soil water retention with humic acid sodium salt versus other soil conditioners.
A quantitative analysis of humic acid sodium salt versus other leading soil conditioners in enhancing soil water retention for research applications.
In the realm of agricultural and environmental research, optimizing soil water retention is paramount for ensuring experimental success and developing sustainable land management practices. This guide provides a comprehensive comparison of four prominent soil conditioners: this compound, polyacrylamide (PAM), biochar, and compost. Our focus is on quantifying their respective abilities to improve soil water retention, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the most appropriate soil amendment for their specific needs. This document synthesizes experimental data, details the methodologies for key experiments, and provides visual representations of experimental workflows and the underlying mechanisms of action.
Quantitative Comparison of Soil Conditioner Performance
The following table summarizes the quantitative impact of different soil conditioners on key soil water retention parameters. It is important to note that the effectiveness of each conditioner can vary significantly based on soil type, application rate, and environmental conditions. The data presented here is a synthesis of findings from various studies to provide a comparative overview.
| Soil Conditioner | Application Rate | Soil Type | Improvement in Water Holding Capacity (WHC) / Plant Available Water (PAW) | Key Findings & Citations |
| This compound | 0.1% - 0.7% (w/w) | Coastal Saline-Alkali Soil | Increased cumulative infiltration by 0.83% - 9.92% and reduced cumulative evaporation by 4.72% - 28.99%. Positively correlated with residual and saturated water content. | Application of humic acid can enhance soil water storage and reduce water loss, particularly in saline and alkaline soils. |
| Polyacrylamide (PAM) | 0.02% - 0.06% (w/w) | Sandy Loam | Increased volumetric water content of the wetting body by 12.52% - 19.13% under brackish water infiltration.[1] | PAM is effective in increasing soil water retention, with optimal concentrations varying by soil type.[1] A 9-year study showed that a one-time application of cross-linked PAM significantly increased plant available water, with the benefit lasting much longer than the industry-projected 5 years. |
| Biochar | 1% - 10% (w/w) | Saline-Alkali Soil | Increased soil water content by up to 41.1% at a 10% application rate.[2] | Biochar significantly enhances soil water-holding capacity, with the effect generally increasing with the application rate.[2] In a separate study on red clay soil, a 25% biochar application led to a 30% increase in water-holding capacity.[3] Another study reported an 11% increase in soil water holding capacity with the addition of 9 tons per hectare of biochar to an agricultural soil.[4] |
| Compost | 50 - 100 t/ha | Not specified | Positively affected water retention of the soil.[5] | Compost application consistently improves soil water retention. The addition of compost can increase the water holding capacity of sandy soils and improve the aeration and drainage of clay soils. |
Experimental Protocols
The following section details the methodologies used in key experiments to quantify the effects of soil conditioners on water retention.
Determination of Soil Water Retention Curve using a Pressure Plate Extractor
This laboratory method is a standard for determining the relationship between soil water content and soil matric potential, which is fundamental to understanding soil hydraulic properties.[6]
-
Sample Preparation: Undisturbed soil cores are collected from the field. Alternatively, disturbed soil samples can be packed to a specific bulk density in cylinders. The samples are then saturated with water.
-
Apparatus: A pressure plate extractor, which consists of a pressure vessel and a porous ceramic plate, is used.
-
Procedure:
-
The saturated soil samples are placed on the ceramic plate inside the pressure vessel.
-
A specific air pressure is applied to the vessel, forcing water out of the soil pores until equilibrium is reached. The amount of water expelled is measured.
-
The pressure is incrementally increased, and the water content at each pressure level is determined gravimetrically after drying the samples in an oven.
-
Key points on the soil water retention curve are determined, such as Field Capacity (FC), typically measured at -33 kPa (or 1/3 bar), and the Permanent Wilting Point (PWP), measured at -1500 kPa (or 15 bar).[6]
-
-
Data Analysis: The volumetric water content is plotted against the corresponding matric potential to generate the soil water retention curve. Plant available water (PAW) is calculated as the difference between the water content at FC and PWP.
In-situ Measurement of Soil Hydraulic Conductivity
Field methods are crucial for understanding how soil conditioners perform under natural environmental conditions.
-
Apparatus: Various instruments can be used, including tension infiltrometers, double-ring infiltrometers, and Guelph permeameters.[7][8]
-
Procedure (using a tension infiltrometer):
-
The infiltrometer is installed on a level soil surface.
-
Water is allowed to infiltrate the soil at a specific negative pressure (tension).
-
The rate of water infiltration is measured over time.
-
Measurements are repeated at different tensions to characterize the unsaturated hydraulic conductivity.
-
-
Data Analysis: The collected data is used to calculate the unsaturated hydraulic conductivity function, which describes the ease with which water moves through the soil at different moisture levels.
Visualizing the Impact and Process
To better understand the experimental workflow and the mechanisms by which soil conditioners improve water retention, the following diagrams are provided.
Caption: Experimental workflow for evaluating soil conditioner effects on water retention.
Caption: Mechanisms of soil water retention improvement by different conditioners.
References
- 1. Experimental Investigation of the Different Polyacrylamide Dosages on Soil Water Movement under Brackish Water Infiltration | MDPI [mdpi.com]
- 2. Optimizing Biochar Application Rates to Improve Soil Properties and Crop Growth in Saline–Alkali Soil [mdpi.com]
- 3. MASH Makes [mashmakes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Humic Acid Sodium Salt: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of humic acid sodium salt. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance within a laboratory setting.
This compound, while not always classified as a hazardous material, is known to be an irritant to the eyes, skin, and respiratory system[1][2][3]. Therefore, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. The toxicological properties of this material have not been fully investigated, warranting a cautious approach[1].
Hazard Assessment and Pre-Disposal Considerations
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While some sources indicate that it does not meet the criteria for classification as a hazardous substance[4], others advise treating it as hazardous waste[2].
Key Hazard Information:
-
Irritant: Causes skin, eye, and respiratory irritation[1][2][3].
-
Dust Formation: May form combustible dust concentrations in air[2][5]. Minimize dust generation during handling and disposal[1][6].
-
Incompatibilities: Avoid contact with strong oxidizing agents[1].
Waste Minimization: In line with good laboratory practices, always seek to minimize the amount of waste generated. This can be achieved by:
-
Ordering only the necessary quantities of the chemical.
-
Keeping a detailed inventory to avoid unnecessary purchases.
-
Exploring possibilities of sharing surplus material with other research groups[7].
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[6]. | To protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin irritation[1][3][6]. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[6]. | To avoid inhalation of dust particles[1][6]. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
3.1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, clean, and dry container for the collection of solid this compound waste[1][8]. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" (or as per your institution's guidelines), the full chemical name "this compound," and the date of accumulation[9][10].
-
Segregation: Do not mix this compound waste with other chemicals, especially strong oxidizing agents, to prevent unforeseen reactions[1][11].
3.2. Spill and Leak Cleanup:
-
Immediate Action: In case of a spill, clean it up immediately, observing all safety precautions[1].
-
Containment: Sweep up or absorb the material without generating dust[1].
-
Collection: Place the spilled material into a suitable, clean, dry, and closed container for disposal[1][6].
-
Ventilation: Ensure the area is well-ventilated[1].
3.3. Final Disposal:
-
Institutional Guidelines: The ultimate disposal of chemical waste must be in accordance with your institution's specific protocols and local, state, and federal regulations[7][8][9].
-
Waste Management Office: Contact your institution's Environmental Health and Safety (EHS) or waste management office for guidance on the final disposal procedure. They will provide information on waste pickup schedules and specific packaging requirements[7].
-
Do Not Dispose in General Trash or Drains: this compound should not be disposed of in the regular trash or washed down the drain[4][12].
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid[1].
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Disposal Workflow Diagram
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.be [fishersci.be]
- 3. jchumate.com [jchumate.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. wattbarind.com [wattbarind.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
Personal protective equipment for handling Humic acid sodium salt
This document provides essential safety and logistical information for the handling and disposal of Humic Acid Sodium Salt, tailored for research and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is recognized as an irritant and requires careful handling to avoid exposure. Key hazards include:
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2][3][4]
-
Dust Hazard : As a solid, it may form combustible dust concentrations in the air if dispersed.[1][5] It is crucial to minimize dust generation during handling.[4]
The toxicological properties of this substance have not been fully investigated.[4] Therefore, treating it with due care is essential.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact and inhalation. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye & Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. | European Standard EN166 or OSHA 29 CFR 1910.133.[4][6] |
| Skin Protection | Gloves: Nitrile rubber (NBR) gloves are recommended.[7][8] • Thickness: >0.11 mm.[7][8] • Breakthrough Time: >480 minutes (Permeation Level 6).[7] | European Standard EN 374.[6][7] |
| Protective Clothing: A lab coat or other appropriate protective clothing to prevent skin exposure.[2][4][6] | N/A | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated, ventilation is inadequate, or irritation is experienced.[4][6] | NIOSH/MSHA or European Standard EN 149.[4][6] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4][6] Use local exhaust ventilation to control airborne dust.
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4][5]
3.2. Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly donned.
-
Dispensing: Handle the solid material carefully to minimize dust generation.[4] Avoid actions that could cause the powder to become airborne.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.[9]
-
Avoidance: Prevent all contact with eyes, skin, and clothing.[4] Avoid inhalation and ingestion.[4]
3.3. Storage Protocol
-
Store in a tightly closed container.[4]
-
Keep the container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][4]
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Get medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of water or milk.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
4.2. Spill and Leak Containment
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Equip: Wear all required personal protective equipment as outlined in Section 2.
-
Contain: Carefully sweep or scoop up the spilled material.[1][2][4] Avoid generating dust during cleanup.[4]
-
Collect: Place the material into a suitable, clean, dry, and closed container for disposal.[1][2][4]
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
4.3. Disposal Plan
-
Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
-
Dispose of the container and its contents at an approved waste disposal plant.[2] Do not empty into drains.[2][5]
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. fishersci.com [fishersci.com]
- 3. jchumate.com [jchumate.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. plantfoodco.com [plantfoodco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
